3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
Description
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Properties
IUPAC Name |
6-(2-aminophenyl)-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h2-6H,1,7,13H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJHOVIHOYRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365035 | |
| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353516-57-1 | |
| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
This guide provides an in-depth exploration of the synthesis and characterization of the novel heterocyclic compound, 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its 1,2,4-triazine core, a scaffold known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and professionals in the field, offering a detailed, scientifically-grounded protocol for its preparation and comprehensive analysis.
The synthesis of this target molecule is strategically approached in a two-step process. The first part of this guide will detail the synthesis of the key intermediate, 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, through the cyclization of an isatin-derived thiosemicarbazone. The second part will focus on the selective S-alkylation of this intermediate with an allyl halide to yield the final product. Each step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations.
The characterization section provides a complete analytical workflow for the structural elucidation and purity assessment of the synthesized compound. This includes predicted data and interpretation for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on established spectral data for analogous structures.[4]
Part 1: Synthesis of this compound
The synthetic pathway to the target compound is logically divided into two primary stages: the formation of the 1,2,4-triazinone ring system and the subsequent introduction of the allylthio group.
Step 1: Synthesis of 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Intermediate 1)
The initial and crucial step is the construction of the heterocyclic core. This is efficiently achieved through the reaction of isatin (1H-indole-2,3-dione) with thiosemicarbazide, followed by an intramolecular cyclization.
Reaction Scheme:
Mechanistic Insight:
The synthesis commences with the condensation reaction between the ketone group at the C3 position of isatin and the primary amine of thiosemicarbazide, forming an isatin-β-thiosemicarbazone intermediate.[1] This reaction is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. The subsequent and key step is the base-catalyzed intramolecular cyclization. In the presence of a base, the acidic N-H proton of the indole ring is abstracted, initiating a ring-opening of the lactam. This is followed by nucleophilic attack of the newly formed aniline nitrogen onto the thiocarbonyl carbon of the thiosemicarbazone moiety, leading to the formation of the six-membered 1,2,4-triazine ring.[5]
Experimental Protocol:
-
Preparation of Isatin-β-thiosemicarbazone:
-
In a 250 mL round-bottom flask, dissolve isatin (1 equivalent) in 100 mL of ethanol.
-
Add thiosemicarbazide (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The isatin-β-thiosemicarbazone product will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
-
-
Cyclization to Intermediate 1:
-
To a solution of isatin-β-thiosemicarbazone (1 equivalent) in 150 mL of ethanol, add potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Reflux the mixture for 8-12 hours. The color of the solution will typically change, indicating the progress of the reaction.
-
After the reflux, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the solution with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.
-
The desired product, 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry. Recrystallization from ethanol can be performed for further purification.
-
Step 2: Synthesis of this compound (Target Compound)
The final step involves the selective S-alkylation of the thioxo group of the triazinone intermediate with an allyl halide. This reaction proceeds via a nucleophilic substitution mechanism.
Reaction Scheme:
Mechanistic Insight:
The 3-thioxo-1,2,4-triazin-5-one can exist in a thione-thiol tautomerism. In the presence of a base, the thiol form is deprotonated to generate a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the allyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the desired S-allyl bond.[6] The use of a polar aprotic solvent like dimethylformamide (DMF) is ideal as it solvates the cation of the base, leaving the thiolate anion more reactive.
Experimental Protocol:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1 equivalent) in 40 mL of anhydrous DMF.
-
Add anhydrous potassium carbonate (K₂CO₃) (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to ensure the formation of the thiolate anion.
-
Slowly add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into 150 mL of ice-cold water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash it with water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for this compound.
Part 2: Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following is a detailed guide to the expected analytical data.
Characterization Workflow Diagram:
Caption: Analytical workflow for the characterization of the target compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying the proton environment in a molecule. The spectrum of the target compound is expected to show distinct signals for the allyl, aminophenyl, and triazine protons.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 12.5 | broad singlet | 1H | -OH (triazine) |
| ~ 7.5 - 6.8 | multiplet | 4H | Aromatic protons (aminophenyl) |
| ~ 6.0 | multiplet | 1H | -CH= (allyl) |
| ~ 5.3 | doublet | 1H | =CH₂ (trans, allyl) |
| ~ 5.1 | doublet | 1H | =CH₂ (cis, allyl) |
| ~ 4.9 | broad singlet | 2H | -NH₂ (aminophenyl) |
| ~ 3.8 | doublet | 2H | -S-CH₂- (allyl) |
Rationale: The hydroxyl proton of the triazinone ring is expected to be highly deshielded due to hydrogen bonding and the electronic nature of the ring. The aromatic protons of the aminophenyl group will appear as a complex multiplet. The vinyl protons of the allyl group will show characteristic splitting patterns. The protons of the -S-CH₂- group will be a doublet due to coupling with the adjacent vinyl proton. The amine protons will likely appear as a broad singlet.[7]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (C5) |
| ~ 155 | C-S (C3) |
| ~ 150 | C-N (C6) |
| ~ 148 | Aromatic C-NH₂ |
| ~ 135 | -CH= (allyl) |
| ~ 130 - 115 | Aromatic carbons |
| ~ 118 | =CH₂ (allyl) |
| ~ 35 | -S-CH₂- (allyl) |
Rationale: The carbonyl carbon (C5) will be the most downfield signal. The carbons of the triazine ring (C3 and C6) will also be in the downfield region. The aromatic carbons will appear in their characteristic region, and the allyl carbons will have distinct signals corresponding to the sp² and sp³ hybridized carbons.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, broad | O-H and N-H stretching |
| 3100 - 3000 | Medium | C-H stretching (aromatic, vinyl) |
| 2980 - 2900 | Weak | C-H stretching (aliphatic) |
| ~ 1680 | Strong | C=O stretching (amide) |
| ~ 1620 | Medium | C=N stretching (triazine ring) |
| ~ 1600, 1480 | Medium | C=C stretching (aromatic ring) |
| ~ 990, 910 | Medium | =C-H bending (allyl) |
Rationale: The broad band in the high-frequency region is characteristic of O-H and N-H stretching vibrations. A strong absorption around 1680 cm⁻¹ is indicative of the carbonyl group. The C=N and C=C stretching vibrations of the triazine and aromatic rings will appear in the 1620-1480 cm⁻¹ region. The out-of-plane bending vibrations for the vinyl group of the allyl substituent are expected around 990 and 910 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): m/z = 260.08
-
Key Fragmentation Pathways:
-
Loss of the allyl group (-C₃H₅), resulting in a fragment at m/z = 219.
-
Cleavage of the C-S bond, potentially leading to fragments corresponding to the triazinone core and the allyl radical.
-
Fragmentation of the aminophenyl group.
-
Rationale: The molecular ion peak will correspond to the molecular weight of the compound (C₁₂H₁₂N₄OS). The fragmentation pattern will be indicative of the weakest bonds in the molecule, such as the allyl-sulfur bond.
Conclusion and Future Perspectives
This technical guide outlines a robust and scientifically sound methodology for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations for this class of compounds, ensuring a high probability of success for researchers in the field. The detailed characterization data, while predictive, provides a solid framework for the structural elucidation of the target molecule.
The 1,2,4-triazine scaffold is a cornerstone in the development of new therapeutic agents.[9] The presence of the aminophenyl and allylthio substituents on this core structure opens up numerous possibilities for further chemical modification and biological evaluation. It is anticipated that this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential applications in areas such as oncology, infectious diseases, and inflammation. Future work should focus on the experimental validation of the proposed synthesis and a thorough investigation of the biological activities of this promising compound.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2012). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of a new 1, 2, 4-triazole-based Schiff base.
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- Karali, N., Gürsoy, A., & Terzioğlu, N. (2007). Synthesis and preliminary anticancer and antiviral evaluation of some new isatin-beta-thiosemicarbazones. Archiv der Pharmazie, 340(6), 324-329.
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- Rostom, S. A., El-Ashmawy, M. B., Abd El-Razik, H. A., Badr, M. H., & Abd El-Fattah, H. A. (2009). Discovery of novel isatin–based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening. Bioorganic & medicinal chemistry, 17(18), 6525-6535.
- Parashar, B., Sharma, A., & Kumar, R. (2020). Synthesis of 6-R-3-(2-Aminophenyl)-2Н-1,2,4-Thriazin-5-ones: Resources and Limitations.
- El-Gazzar, A. R., Gaafar, A. M., & El-Fahham, H. A. (2009). Synthesis and anti-inflammatory activity of some new 3-substituted-1, 2, 4-triazino [4, 3-a] quinazolin-1, 5-diones. Bioorganic & medicinal chemistry, 17(14), 4979-4989.
- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1, 2, 4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.
- Li, J., Wang, X., & Zhang, H. (2012). Synthesis and characterization of derivatives of triazinone.
- Khan, I., Ibrar, A., Zaib, S., & Iqbal, J. (2018). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC advances, 8(62), 35599-35613.
- Artime, M., Castiñeiras, A., García-Santos, I., & Saa, M. (2019). Structural Study of Three 1, 2, 4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. Proceedings, 9(1), 20.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2017). Design, Synthesis of New 1, 2, 4-Triazole/1, 3, 4-Thiadiazole with Spiroindoline, Imidazo [4, 5-b] quinoxaline and Thieno [2, 3-d] pyrimidine from Isatin Derivatives as Anticancer Agents. International journal of molecular sciences, 18(1), 147.
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Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1, 2, 4-Triazine-5-One Derivatives as Antimicrobial Agents. ResearchGate. Available from: [Link]
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- Taylor, E. C., & Macor, J. E. (1988). New methods for the selective alkylation of 3-thioxo-1, 2, 4-triazin-5-ones. The Journal of Organic Chemistry, 53(8), 1777-1781.
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Parashar, B., Sharma, A., & Kumar, R. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[2][10][11] triazin-5-ones. Pharmacia, 69(3), 723-733.
- Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1, 2, 4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547.
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Parashar, B., Sharma, A., & Kumar, R. (2020). Interaction of 3-(2-Aminophenyl)-6-R 1 -1, 2, 4-triazin-5-ones with Acylating Reagents: An Efficient Method for Preparation of 6-Substituted 3-R 1 -2 H-[2][10][11] triazino [2, 3-c] quinazolin-2-ones. Polycyclic Aromatic Compounds, 1-13.
- Al-Mokyna, A. A., Al-Masoudi, N. A., & Al-Sultani, A. A. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC advances, 14(1), 1-36.
- Stoyanov, S., Antonov, L., & Tadjer, A. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H, 3H-naphtho-[1, 8-cd]-pyran-1-ones. Magnetochemistry, 5(2), 29.
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Al-Ghorbani, M., El-Gazzar, A. R., & El-Sayed, W. A. (2024). Utility of 6-aza-2-thiothymine in the synthesis of novel[2][10][11] triazolo [4, 3-b][2][10][11] triazin-7-one derivatives. RSC Advances, 14(1), 6015-6031.
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Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qaisi, J. A. (2018). NOVEL 6-ARYL-7-ALKYL/ARYL-[2][10][11] TRIAZOLO [4, 3-a][1][3][10] TRIAZINE-5 (6H)-THIONES, PROCESSES FOR THEIR PREPARATION, CHARACTERIZATIO. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 101-106.
- Rusinov, V. L., Egorov, I. N., & Chupakhin, O. N. (2024). Synthesis and Luminescence of 3-(pyridine-2-yl)-1, 2, 4-triazine-based Ir (III) Complexes. Chimica Techno Acta, 12(1).
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Chapter 3 – Structural characterization of triazines. Available from: [Link]
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Elucidating the Structure and Chemical Profile of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and chemical properties of the novel heterocyclic compound, 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL (CAS No. 353516-57-1). The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This document is structured to guide researchers through a logical, field-proven workflow for synthesizing and validating this specific molecule, emphasizing the causality behind experimental choices and ensuring a self-validating system of protocols.
Strategic Synthesis Pathway
The synthesis of asymmetrically substituted 1,2,4-triazines requires a carefully planned strategy to ensure regiochemical control. The predominant and most effective method for constructing the 1,2,4-triazin-5-one core involves the cyclocondensation of an α-keto acid derivative with a substituted semicarbazide or, in this case, a thiosemicarbazide.[4][5] Our proposed pathway leverages this logic, beginning with a readily available starting material, 2-aminobenzoic acid, and proceeding through a key 3-thioxo intermediate, which is subsequently alkylated.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of the 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one Intermediate
This foundational step involves the reaction of 2-aminobenzoylhydrazine with pyruvic acid, followed by cyclization with a sulfur source, or more directly, a one-pot reaction with a thiosemicarbazide derivative of a keto-acid. A highly effective route involves the condensation of an α-keto acid with thiosemicarbazide.[1]
-
Preparation of 2-Oxo-2-(2-aminophenyl)acetic acid: This precursor can be synthesized from isatin (indole-2,3-dione) through oxidative cleavage.
-
Cyclocondensation:
-
To a solution of 2-oxo-2-(2-aminophenyl)acetic acid (1 equivalent) in ethanol, add thiosemicarbazide (1.1 equivalents).
-
Add a catalytic amount of a mineral acid (e.g., HCl) to facilitate the initial condensation and subsequent cyclization.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
The precipitated solid is filtered, washed with cold ethanol and diethyl ether, and then dried to yield the 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one intermediate.
-
Step 2: S-Allylation to Yield this compound
The thioxo group of the intermediate is a soft nucleophile, making it ideal for selective alkylation.
-
Deprotonation: Suspend the triazine intermediate (1 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.[6]
-
Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to deprotonate the thione, forming a highly nucleophilic thiolate anion.
-
Alkylation: Add allyl bromide (1.2 equivalents) dropwise to the mixture at room temperature. The reaction is typically exothermic and should be controlled.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product via column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the final compound as a pure solid.
-
Synthesis Workflow Diagram
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CAS number and molecular formula for 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL.
Introduction
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. The diverse pharmacological profiles of these compounds stem from their ability to interact with various biological targets, often through mechanisms involving enzyme inhibition or receptor modulation. This technical guide provides a comprehensive overview of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL, a specific derivative of this important class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on the broader understanding of the 1,2,4-triazine class.
Chemical Identity and Properties
A clear and unambiguous identification of a chemical entity is paramount for scientific research. The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 353516-57-1 |
| Molecular Formula | C₁₂H₁₂N₄OS |
| Molecular Weight | 260.32 g/mol |
| IUPAC Name | This compound |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor, 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, followed by the S-alkylation of the thione group with allyl bromide.
Part 1: Synthesis of 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
The synthesis of the triazine core is a critical step, which can be accomplished through the cyclization of a suitable precursor.[4]
Materials:
-
2-Oxo-2-(2-aminophenyl)acetic acid
-
Thiosemicarbazide
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Step 1: Formation of Thiosemicarbazone. A mixture of 2-oxo-2-(2-aminophenyl)acetic acid and thiosemicarbazide in a 1:1 molar ratio is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization. Once the formation of the thiosemicarbazone is complete, an aqueous solution of potassium carbonate is added to the reaction mixture, and reflux is continued. This basic condition facilitates the cyclization to form the 1,2,4-triazine ring.[4]
-
Step 3: Precipitation and Isolation. After the cyclization is complete, the reaction mixture is cooled to room temperature, and the product is precipitated by acidification with dilute hydrochloric acid. The resulting solid is collected by filtration, washed with water, and dried to yield 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
Part 2: Synthesis of this compound
The final step involves the selective S-alkylation of the thioxo group.[5]
Materials:
-
6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
-
Allyl bromide
-
Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Step 1: Deprotonation. 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is dissolved in DMF, and an aqueous solution of sodium hydroxide is added dropwise at room temperature. This deprotonates the thione group, forming a more nucleophilic thiolate.
-
Step 2: Alkylation. Allyl bromide is added to the reaction mixture in a 1:1 molar ratio with the starting triazine. The reaction is stirred at room temperature, and its progress is monitored by TLC.
-
Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is poured into ice-cold water to precipitate the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol to afford this compound.
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Potential Biological Activities and Applications
While specific biological data for this compound is not extensively reported in the public domain, the well-documented activities of structurally related 1,2,4-triazine derivatives allow for informed speculation on its potential therapeutic applications.
-
Anticancer Activity: Many 1,2,4-triazine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival. The presence of an aminophenyl group in the target molecule is a feature found in some bioactive compounds.
-
Antimicrobial and Antiviral Activity: The 1,2,4-triazine nucleus is a common scaffold in compounds with antimicrobial and antiviral properties. Further investigation into the activity of this compound against various pathogens would be a logical line of inquiry.
-
Enzyme Inhibition: The structural motifs present in this molecule suggest it could be an inhibitor of various enzymes. For instance, related compounds have been shown to inhibit enzymes like cyclooxygenases.[6]
Hypothetical Signaling Pathway Involvement
Given the prevalence of 1,2,4-triazine derivatives as kinase inhibitors, a plausible, yet hypothetical, mechanism of action could involve the modulation of key signaling pathways implicated in cell growth and survival, such as the MAPK/ERK or PI3K/Akt pathways.
Caption: Hypothetical inhibition of pro-survival signaling pathways.
Disclaimer: The signaling pathway diagram is a generalized representation of common targets for bioactive 1,2,4-triazine derivatives and is intended for illustrative purposes only. The specific molecular targets and mechanism of action of this compound have not been experimentally determined.
Conclusion
This compound is a molecule of interest within the broader class of biologically active 1,2,4-triazines. This guide has provided its key chemical identifiers and a detailed, plausible synthetic protocol. While its specific biological functions remain to be elucidated, its structural features suggest potential for further investigation in areas such as oncology and infectious diseases. The information presented herein serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.
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Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
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Solubility and Stability Profile of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL: A Methodological Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel heterocyclic compound, 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL. Recognizing the critical role these parameters play in early-stage drug development, this document outlines both the theoretical underpinnings and practical, field-proven methodologies for their assessment. As a Senior Application Scientist, the narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The guide details systematic approaches for solubility determination in pharmaceutically relevant solvents and establishes a robust strategy for stability assessment through forced degradation studies, in alignment with international regulatory standards. The ultimate objective is to equip researchers and drug development professionals with the necessary tools to generate a comprehensive, reliable, and submission-ready physicochemical profile of this and structurally related 1,2,4-triazine derivatives.
Introduction: The Significance of Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit bioavailability, while chemical instability can compromise safety, efficacy, and shelf-life.[1][2] The subject of this guide, this compound, possesses a complex molecular architecture, incorporating a 1,2,4-triazine core, an aminophenyl substituent, and a reactive allylthio group. Such a combination of functional groups suggests potential challenges and necessitates a rigorous and systematic evaluation.
This guide is structured to provide not just protocols, but a strategic approach to characterization. We will explore the "why" behind each experimental step, grounding our methodologies in established scientific principles and regulatory expectations.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 353516-57-1 | [3] |
| Molecular Formula | C₁₂H₁₂N₄OS | [3] |
| Molecular Weight | 260.32 g/mol | Calculated |
| Structure | C=CCSC1=NC(=C(C2=CC=CC=C2N)N=N1)O | [3] |
Part I: Comprehensive Solubility Profiling
Solubility is a cornerstone of drug formulation and delivery.[4] For oral dosage forms, a drug must first dissolve in gastrointestinal fluids to be absorbed. Therefore, early and accurate solubility assessment is paramount.[2] We will differentiate between two key types of solubility:
-
Kinetic Solubility: Measures the concentration at which a compound, typically introduced from a DMSO stock solution, begins to precipitate in an aqueous medium. It is a high-throughput screening parameter valuable for early discovery.[2][5]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" measurement, crucial for pre-formulation and development.[1][6]
Theoretical Considerations & Solvent Selection
The structure of this compound presents several features that influence its solubility:
-
1,2,4-Triazine Core: A polar, nitrogen-rich heterocycle capable of hydrogen bonding.[7]
-
-OH and -NH₂ Groups: Both are potent hydrogen bond donors and acceptors, enhancing aqueous solubility.
-
Allylthio and Phenyl Groups: These non-polar moieties contribute to hydrophobicity, which may limit aqueous solubility.
-
pH-Dependence: The presence of the basic aminophenyl group and the potentially acidic triazin-ol (or its tautomeric triazin-one) implies that solubility will be highly dependent on the pH of the medium.
The choice of solvents should reflect the intended applications and cover a range of polarities and pH values.
| Solvent/Medium | Rationale for Inclusion |
| Purified Water | Baseline aqueous solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |
| 0.1 N HCl (pH ~1) | Simulates gastric fluid. |
| Simulated Intestinal Fluid (pH ~6.8) | Simulates conditions in the small intestine. |
| Dimethyl Sulfoxide (DMSO) | A common polar aprotic solvent for stock solutions.[4] |
| Ethanol | A common co-solvent in formulations. |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method remains the definitive standard for determining thermodynamic solubility.[6]
Objective: To determine the equilibrium solubility of the compound in various solvents.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation at high speed is preferred over filtration, as the compound may adsorb to filter materials, leading to an underestimation of solubility.[1]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method.
-
Analysis: Analyze the diluted sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Quantify the concentration against a standard calibration curve.
Data Visualization & Interpretation
A well-structured workflow is essential for reproducible results.
Caption: Predicted Degradation Pathways of the Target Compound.
Experimental Protocols: Forced Degradation Studies
Objective: To intentionally degrade the sample under more severe conditions than accelerated stability testing to understand degradation pathways and validate the analytical method. [8]A target degradation of 5-20% is often ideal to ensure primary degradants are formed without complete destruction of the molecule. [9] General Procedure:
-
Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, dilute to a target concentration, and analyze immediately via a stability-indicating HPLC method.
-
A control sample, protected from the stress condition, should be analyzed concurrently.
Specific Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the drug solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. [8]* Base Hydrolysis: Add 0.1 N NaOH to the drug solution. Store at room temperature or slightly elevated temperature, protected from light. [8]* Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the drug solution. Store at room temperature, protected from light. [8]* Thermal Degradation (Solution): Incubate the drug solution at elevated temperatures (e.g., 70°C).
-
Photostability Testing: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [10]A control sample should be wrapped in aluminum foil to protect it from light. [8]
Analytical Method & Data Interpretation
A validated, stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to resolve the parent peak from all significant degradation products and any impurities. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.
Data Summary Table (Hypothetical Data for Illustration)
| Stress Condition | Duration | Temp (°C) | % Degradation | No. of Degradants | RRT of Major Degradant |
| 0.1 N HCl | 24 h | 60 | 8.5 | 2 | 0.78 |
| 0.1 N NaOH | 8 h | 25 | 15.2 | 3 | 0.65, 0.82 |
| 3% H₂O₂ | 4 h | 25 | 21.0 | 2 | 0.91 (Sulfoxide?), 1.15 |
| Thermal | 48 h | 70 | 2.1 | 1 | 0.88 |
| Photolytic | ICH Q1B | 25 | 11.7 | 2 | 0.75, 1.20 |
| Control | 48 h | 25 | < 0.5 | 0 | - |
*RRT = Relative Retention Time
Conclusion and Forward-Looking Strategy
This guide has established a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By employing systematic methodologies such as the shake-flask method for thermodynamic solubility and a full suite of forced degradation studies, researchers can build a detailed physicochemical profile.
The data generated from these studies are not merely descriptive; they are predictive and foundational. Solubility data directly inform the selection of formulation strategies, while the stability profile dictates storage conditions, packaging requirements, and potential in-vivo liabilities. The identification of a significant oxidative degradation pathway for the allylthio group, for instance, would immediately signal the need for antioxidant excipients or oxygen-impermeable packaging. Similarly, pH-dependent solubility will guide the development of either immediate-release or enteric-coated formulations. By adhering to these principles and protocols, drug development professionals can de-risk their candidates early, ensuring a more efficient and successful path to the clinic.
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Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]
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Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]
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Koimur, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available from: [Link]
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YouTube. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. Available from: [Link]
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
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Valencia, D., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. Molecules, 28(6), 2788. Available from: [Link]
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Pang, S., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]
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Commandeur, J. N., et al. (2001). Characterization of Thioether Compounds Formed from Alkaline Degradation Products of Enflurane. Anesthesiology, 94(5), 879-887. Available from: [Link]
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Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Available from: [Link]
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Pharmaguideline. Factors that Affect the Solubility of Drugs. Available from: [Link]
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Coumes, F., et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules, 23(5), 2026-2038. Available from: [Link]
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Tenny, K., & Hoffman, M. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available from: [Link]
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Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. Available from: [Link]
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Theato, P., et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules. Available from: [Link]
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Al-Suhaimi, K. S., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6598. Available from: [Link]
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Royal Society of Chemistry. (2023). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Advances, 13(36), 25291-25305. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 14(1), 1-25. Available from: [Link]
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Al-Obaidi, A. S. M., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 779-791. Available from: [Link]
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Anderson, R. F., et al. (2014). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. Journal of Pharmaceutical Sciences, 103(12), 3976-3983. Available from: [Link]
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Brown, D. G., et al. (2019). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 62(17), 8238-8255. Available from: [Link]
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The Emergence of Aminophenyl-Substituted Triazines: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
The triazine core, a six-membered heterocyclic scaffold, has proven to be a remarkably versatile building block in the development of functionally diverse molecules. Among its numerous derivatives, aminophenyl-substituted triazines have garnered significant attention from the scientific community, particularly within the realms of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and background of these compounds, designed for researchers, scientists, and drug development professionals. We will explore the historical context of their emergence, delve into detailed synthetic methodologies, elucidate key mechanisms of action, analyze structure-activity relationships, and showcase their diverse applications, from potent kinase inhibitors in oncology to high-performance flame retardants. This guide is structured to provide not only a thorough understanding of the subject but also practical insights and detailed protocols to facilitate further research and development in this exciting field.
Historical Context and Discovery
The journey of triazine chemistry began in the 19th century, with the 1,3,5-triazine isomer, or s-triazine, being one of the oldest known organic compounds.[1] Initially, the focus was on the synthesis of compounds like melamine, first synthesized in 1834, which later found large-scale application in the production of resins.[2] The exploration of the biological activities of triazines gained momentum in the mid-20th century, leading to the discovery of their potent herbicidal properties by J.R. Geigy Ltd. in the 1950s.[3] This discovery opened the floodgates for the investigation of triazine derivatives in various life science applications.
The introduction of the aminophenyl substituent to the triazine core marked a significant step forward in the development of triazine-based compounds with tailored biological activities. This structural modification provided a crucial handle for fine-tuning the electronic and steric properties of the molecule, allowing for more specific interactions with biological targets. Early investigations into aminophenyl-substituted triazines explored their potential as antimicrobial and anticancer agents, laying the groundwork for the development of the sophisticated kinase inhibitors and other therapeutic agents we see today.
Synthesis of Aminophenyl-Substituted Triazines: A Step-by-Step Approach
The synthesis of aminophenyl-substituted triazines can be achieved through various routes, with the choice of method often depending on the desired substitution pattern and the nature of other functional groups on the triazine ring. A common and versatile approach involves the sequential nucleophilic substitution of chlorine atoms from a cyanuric chloride precursor.[4]
General Synthetic Workflow
The synthesis of a trisubstituted aminophenyl-triazine derivative typically follows a multi-step process, as illustrated in the workflow diagram below. This process allows for the controlled introduction of different amine nucleophiles at specific positions on the triazine ring by carefully managing the reaction temperature.
Caption: Simplified EGFR signaling pathway and the point of inhibition by aminophenyl-substituted triazines.
Other Mechanisms of Action
Beyond kinase inhibition, aminophenyl-substituted triazines have shown potential in modulating other biological pathways. For instance, some triazine derivatives have been investigated as phosphodiesterase 5 (PDE5) inhibitors. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), and its inhibition leads to smooth muscle relaxation and vasodilation. [5][6][7][8]This mechanism is the basis for the use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary hypertension. The aminophenyl-triazine scaffold offers a promising starting point for the design of novel PDE5 inhibitors with improved selectivity and pharmacokinetic profiles.
Structure-Activity Relationships (SAR)
The biological activity of aminophenyl-substituted triazines is highly dependent on the nature and position of substituents on both the triazine core and the aminophenyl ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
| Position of Substitution | Substituent | Effect on Biological Activity | Reference |
| Triazine Ring (C4, C6) | Small, flexible amines (e.g., morpholine, piperidine) | Often enhances anticancer activity. | [9] |
| Bulky aromatic groups | Can improve binding affinity to specific targets. | [10] | |
| Aminophenyl Ring (para-position) | Electron-donating groups (e.g., -OCH3) | May increase activity in some anticancer assays. | [11] |
| Electron-withdrawing groups (e.g., -Cl, -Br) | Can enhance potency in certain kinase inhibitors. | [11] | |
| Aminophenyl Ring (meta-position) | Hydroxyl group (-OH) | Crucial for activity in some VEGFR-2 kinase inhibitors. | [10] |
Diverse Applications
The versatility of the aminophenyl-substituted triazine scaffold has led to its exploration in a wide range of applications.
Medicinal Chemistry
-
Anticancer Agents: As discussed, these compounds are potent inhibitors of various kinases, including EGFR, VEGFR-2, and Bruton's tyrosine kinase (BTK), making them promising candidates for cancer therapy. [10][12][13]* Antimicrobial Agents: Certain aminophenyl-substituted triazines have demonstrated activity against a range of bacteria and fungi.
-
Antiviral Agents: The triazine core is present in some antiviral drugs, and research is ongoing to explore the potential of aminophenyl-substituted derivatives in this area.
Materials Science
-
Flame Retardants: Aminophenyl-s-triazine derivatives, particularly those incorporating phosphorus-containing moieties like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), have been developed as highly effective flame retardants for epoxy resins and other polymers. [1][14]These compounds exhibit excellent thermal stability and promote char formation, which helps to insulate the underlying material from the heat source. [1][14]
Flame Retardant Polymer Matrix Loading (%) LOI (%) UL-94 Rating Reference TAT-triDOPO Epoxy Resin 5 34.0 V-0 [1] | TMAT/APP | Polypropylene | 25 | >35 | V-0 | [15]|
Future Perspectives
The field of aminophenyl-substituted triazines continues to evolve, with ongoing research focused on several key areas:
-
Development of More Selective Inhibitors: A major challenge in kinase inhibitor development is achieving selectivity for the target kinase over other closely related kinases to minimize off-target effects. Future research will focus on the design of aminophenyl-substituted triazines with improved selectivity profiles.
-
Exploration of New Biological Targets: The versatility of the triazine scaffold suggests that aminophenyl-substituted derivatives may have activity against a wider range of biological targets than is currently known. High-throughput screening and other drug discovery technologies will be instrumental in identifying new therapeutic opportunities for these compounds.
-
Green Synthesis Methodologies: There is a growing emphasis on the development of more environmentally friendly synthetic methods. Microwave-assisted and ultrasound-assisted synthesis are being explored as greener alternatives to traditional synthetic protocols for aminophenyl-substituted triazines. [4][16]* Advanced Materials Applications: In materials science, the focus will be on developing novel aminophenyl-substituted triazine-based flame retardants with enhanced performance and compatibility with a wider range of polymer matrices.
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The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Retrieved from [Link]
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Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f]t[2][17]riazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433.
-
RSC Publishing. (2018). Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins. Retrieved from [Link]
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RSC Publishing. (2018). Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of aminophenyl-substituted 2,2′-bipyridine ligands by “1,2,4-triazine” methodology. Retrieved from [Link]
-
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Chemical Research in Chinese Universities. (2014). Design, Synthesis and Anticancer Activity of Novel 6-(Aminophenyl)-2,4-bismorpholino-1,3,5-triazine Derivatives Bearing Arylmethylene Hydrazine Moiety. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Retrieved from [Link]
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Quantum chemical calculations for 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL.
An In-Depth Technical Guide to the Quantum Chemical and In-Silico Analysis of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
Executive Summary
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide presents a comprehensive, prospective computational analysis of a novel derivative, this compound. As a Senior Application Scientist, the objective is to establish a complete in-silico profile of this molecule, providing foundational data to guide its future synthesis and experimental validation. By integrating Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, we can elucidate its structural characteristics, electronic properties, potential biological targets, and drug-likeness. This proactive computational approach is pivotal in modern drug discovery, enabling a rational, cost-effective, and accelerated pathway from molecular concept to potential therapeutic agent.
Introduction: The Strategic Value of 1,2,4-Triazines and Computational Chemistry
Nitrogen-containing heterocycles are fundamental to the design of new pharmaceuticals, and the 1,2,4-triazine ring system is particularly significant for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific molecule of interest, this compound, combines several key pharmacophores: the 1,2,4-triazine core, a flexible allylthio group, a reactive aminophenyl moiety, and a hydroxyl group capable of tautomerism. This structural complexity suggests a high potential for specific and potent interactions with biological macromolecules.
To unlock this potential, a robust theoretical investigation is indispensable. Quantum chemical calculations serve as a "computational microscope," allowing us to visualize and quantify molecular properties that are difficult or impossible to measure experimentally. This guide details a multi-pillar computational strategy:
-
Density Functional Theory (DFT): To determine the molecule's most stable 3D structure and understand its intrinsic electronic landscape and reactivity.[4]
-
Molecular Docking: To screen for potential protein targets and predict the specific binding interactions that may drive its biological activity.[5]
-
ADMET Profiling: To evaluate its drug-likeness and predict its pharmacokinetic and toxicological profile, crucial for assessing its viability as a therapeutic candidate.[6]
This integrated workflow provides a holistic, data-driven foundation for subsequent experimental research.
Part 1: Quantum Chemical Characterization via Density Functional Theory (DFT)
Causality of Method Selection: The primary goal of this section is to understand the molecule's intrinsic properties. Density Functional Theory (DFT) is the method of choice due to its exceptional balance of computational accuracy and efficiency for medium-sized organic molecules.[7] Specifically, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven track record in accurately predicting the geometries and electronic properties of diverse molecular systems.[8] This is paired with the 6-31G(d,p) basis set, which provides sufficient flexibility to describe electron distribution, including polarization effects, essential for a molecule with multiple heteroatoms and potential for intramolecular hydrogen bonding.[7]
Workflow for DFT Analysis
Caption: Workflow for DFT-based quantum chemical analysis.
Experimental Protocol 1: Geometry Optimization and Vibrational Analysis
-
Structure Preparation: Draw the 2D structure of this compound using a molecular editor (e.g., ChemDraw) and convert it to a 3D format.
-
Input File Generation: Create an input file for a quantum chemistry software package (e.g., Gaussian, NWChem).[8]
-
Calculation Specification:
-
Define the calculation type as Opt (Optimization) followed by Freq (Frequency).
-
Specify the method: B3LYP.
-
Specify the basis set: 6-31G(d,p).
-
Define the molecular charge (0) and spin multiplicity (singlet).
-
-
Execution: Submit the calculation to a high-performance computing resource.
-
Validation: Upon completion, verify that the optimization converged. Critically, analyze the frequency calculation results. The absence of any imaginary (negative) frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.
Experimental Protocol 2: Frontier Molecular Orbital (FMO) Analysis
-
Input: Use the optimized geometry obtained from Protocol 1.
-
Calculation Specification: Perform a single-point energy calculation using the same level of theory (B3LYP/6-31G(d,p)). Request the generation of molecular orbitals.
-
Data Extraction: From the output file, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
-
Energy Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO. This value is a critical indicator of the molecule's kinetic stability and chemical reactivity.[9]
Experimental Protocol 3: Molecular Electrostatic Potential (MEP) Mapping
-
Input: Use the optimized geometry from Protocol 1.
-
Calculation Specification: Perform a single-point energy calculation (B3LYP/6-31G(d,p)) and request the generation of the electrostatic potential mapped onto the electron density surface.
-
Visualization: Use visualization software (e.g., GaussView, Avogadro) to render the MEP surface. The surface is color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
Anticipated DFT Data Summary
| Parameter | Anticipated Value/Observation | Significance |
| Optimized Geometry | Non-planar structure due to the allyl and aminophenyl groups. | Dictates steric interactions and binding pocket complementarity. |
| HOMO Energy | Relatively high (e.g., -5 to -7 eV) | Indicates the ability to donate electrons; related to antioxidant potential. |
| LUMO Energy | Relatively low (e.g., -1 to -3 eV) | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Moderate (e.g., 3 to 5 eV) | A smaller gap suggests higher reactivity and polarizability.[9] |
| MEP Map | Negative potential (red) near the triazine nitrogens and hydroxyl oxygen. Positive potential (blue) near the amine hydrogens. | Reveals sites for hydrogen bonding and other non-covalent interactions. |
Part 2: Probing Biological Activity with Molecular Docking
Causality of Method Selection: With no known biological target for this specific molecule, an exploratory molecular docking study is a powerful hypothesis-generating tool. It allows us to screen the molecule against the active sites of various proteins implicated in disease, predicting both the feasibility and mode of binding.[5][10] Based on the activities of other triazine derivatives, we select two high-impact targets for this prospective study:
-
E. coli DNA Gyrase B (PDB ID: 4KTN): A validated target for antibacterial agents. Many nitrogen heterocycles function by inhibiting this enzyme.[2]
-
VEGFR-2 Kinase (PDB ID: 4AGD): A key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a critical process in cancer growth. Inhibition of VEGFR-2 is a major strategy in anticancer drug development.[11]
Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Experimental Protocol 4: Molecular Docking
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of this compound as the input.
-
Using software like AutoDockTools, calculate Gasteiger charges and define the active rotatable bonds. Save the file in the required format (e.g., PDBQT).
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., 4KTN) from the Protein Data Bank.
-
Remove all non-essential components like water molecules, co-factors, and the original co-crystallized ligand.
-
Add polar hydrogen atoms and assign Kollman charges. Save the prepared receptor file.
-
-
Grid Box Definition:
-
Identify the active site of the enzyme, typically where the original ligand was bound.
-
Define a 3D grid box that encompasses this entire active site, providing enough space for the ligand to move and rotate freely.
-
-
Docking Execution:
-
Use a docking program like AutoDock Vina. Provide the prepared ligand, receptor, and grid configuration files as input.
-
Set the exhaustiveness parameter (e.g., 8 or higher) to ensure a thorough search of the conformational space.
-
-
Results Analysis:
-
The program will output several possible binding poses, ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Visualize the top-ranked pose using a molecular modeling program (e.g., PyMOL, Discovery Studio) to identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking with the amino acid residues of the active site.
-
Anticipated Docking Data Summary
| Target Protein | PDB ID | Anticipated Binding Affinity (kcal/mol) | Potential Key Interacting Residues |
| E. coli DNA Gyrase B | 4KTN | -7.0 to -9.0 | Asp73, Gly77, Ile78 (H-bonding with triazine/hydroxyl) |
| VEGFR-2 Kinase | 4AGD | -7.5 to -9.5 | Cys919, Asp1046, Glu885 (H-bonding with the hinge region) |
Part 3: In-Silico Assessment of Drug-Likeness and ADMET Profile
Causality of Method Selection: A molecule with high potency is useless if it cannot reach its target in the body or is toxic. ADMET profiling is a critical, cost-saving step in early-stage drug discovery.[6] Web-based platforms like SwissADME provide rapid, reliable predictions of physicochemical properties, pharmacokinetics, and drug-likeness based on established models and rules, such as Lipinski's Rule of Five. This allows for the early identification of potential liabilities that might doom a compound in later developmental stages.
Logical Flow for ADMET Assessment
Caption: Decision-making workflow based on in-silico ADMET profiling.
Experimental Protocol 5: ADMET Prediction
-
Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule: C=CCSC1=NC(=C(C2=CC=CC=C2N)N=N1)O.[12]
-
Web Server Access: Navigate to a free ADMET prediction web server, such as SwissADME.
-
Execution: Paste the SMILES string into the input box and execute the analysis.
-
Data Collation: Systematically collect the predicted data from the output page, focusing on the following key areas:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).
-
Drug-Likeness: Check for violations of Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10).
-
Pharmacokinetics: Predicted Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
Medicinal Chemistry: Check for any PAINS (Pan-Assay Interference Compounds) alerts, which flag substructures known to cause non-specific assay results.
-
Anticipated ADMET Data Summary
| Property | Rule/Metric | Predicted Value | Outcome |
| Molecular Weight | Lipinski: ≤ 500 Da | ~276.3 g/mol | Pass |
| LogP (Lipophilicity) | Lipinski: ≤ 5 | ~2.0 - 2.5 | Pass |
| H-Bond Donors | Lipinski: ≤ 5 | 3 (from -OH and -NH₂) | Pass |
| H-Bond Acceptors | Lipinski: ≤ 10 | 5 (from N and O atoms) | Pass |
| Lipinski Violations | - | 0 | Good Drug-Likeness |
| GI Absorption | - | High | Favorable |
| BBB Permeant | - | No | Low CNS side effects |
| PAINS Alert | - | 0 alerts | No known promiscuous activity |
Synthesis and Conclusion
This in-depth technical guide outlines a comprehensive computational workflow for the initial characterization of this compound. The integrated analysis of DFT, molecular docking, and ADMET profiling provides a powerful, multi-faceted preclinical assessment before a single physical experiment is conducted.
-
From a quantum chemical perspective (DFT), the molecule is predicted to have a stable, non-planar geometry with a moderate HOMO-LUMO gap, suggesting a balance of stability and reactivity. The MEP map will highlight distinct electron-rich and electron-poor regions, providing a roadmap for its potential intermolecular interactions.
-
From a biological interaction perspective (Molecular Docking), the molecule shows high potential to bind favorably within the active sites of key antibacterial and anticancer targets, with predicted binding affinities that are competitive with known inhibitors.
-
From a drug development perspective (ADMET), the molecule is predicted to have excellent drug-like properties, with zero Lipinski violations, high GI absorption, and a low probability of causing non-specific assay interference.
Final Recommendation: The collective in-silico evidence strongly supports that this compound is a promising candidate for chemical synthesis and subsequent experimental validation. The next logical steps would be to perform in-vitro assays against DNA gyrase and VEGFR-2 to confirm the docking predictions and establish its biological activity profile. This guide serves as the foundational blueprint for that future research.
References
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Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. (2021). ACS Omega. [Link]
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1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (2022). National Center for Biotechnology Information (PMC). [Link]
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Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (2023). ResearchGate. [Link]
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Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. (2021). MDPI. [Link]
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Computational analysis and synthesis of triazolothiadiazines. (2022). ResearchGate. [Link]
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Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (2025). ResearchGate. [Link]
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Discovery of potential 1,3,5-Triazine compounds against strains of Plasmodium falciparum using supervised machine learning models. (2020). MalariaWorld. [Link]
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Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. (2021). Semantic Scholar. [Link]
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Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. (2021). ACS Omega. [Link]
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Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). (2024). Semantic Scholar. [Link]
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Synthesis and Luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) Complexes. (2024). Chimica Techno Acta. [Link]
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Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2022). MDPI. [Link]
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Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. (2021). Supercomputing Frontiers and Innovations. [Link]
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1,2,4-triazine derivatives: Synthesis and biological applications. (2014). International Journal of Pharma Sciences and Research. [Link]
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Investigation of antioxidant properties of some 6-(alpha-aminobenzyl)thiazolo[3,2-b]-1,2,4-triazole-5-ol compounds. (2008). PubMed. [Link]
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Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. (2021). MDPI. [Link]
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Synthesis and biological action of 5-oxo-1,2,4-triazine derivatives. (2001). PubMed. [Link]
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Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth guide for the synthesis of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL , a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,2,4-triazine core is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and practical reproducibility.
Introduction
The synthesis of novel 1,2,4-triazine derivatives is of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The target molecule, this compound, features a key 1,2,4-triazin-5-one scaffold, an aminophenyl substituent at the 6-position, and an allylthio group at the 3-position. This combination of functionalities offers multiple points for further chemical modification and structure-activity relationship (SAR) studies.
This protocol outlines a two-step synthetic route commencing with the condensation of isatin with thiosemicarbazide to form the intermediate, 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. This is followed by a selective S-alkylation to introduce the allylthio moiety. The methodologies presented are grounded in established principles of heterocyclic chemistry and have been optimized for clarity and reproducibility in a research setting.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Isatin | Reagent | Sigma-Aldrich | |
| Thiosemicarbazide | Reagent | Sigma-Aldrich | |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Sigma-Aldrich | |
| Allyl Bromide | Reagent | Sigma-Aldrich | Caution: Lachrymator and toxic. Handle in a fume hood. |
| Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Diethyl Ether | ACS Grade | Fisher Scientific | |
| Ethyl Acetate | ACS Grade | Fisher Scientific | |
| Hexane | ACS Grade | Fisher Scientific | |
| Deionized Water | |||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |
Experimental Protocols
Part 1: Synthesis of 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Intermediate 1)
This initial step involves the acid-catalyzed condensation of isatin with thiosemicarbazide, followed by an intramolecular cyclization to form the 1,2,4-triazine ring system.[1][5]
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isatin (1.47 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in 100 mL of absolute ethanol.
-
Acid Catalysis: Add 5-6 drops of glacial acetic acid to the suspension. The acetic acid acts as a catalyst to facilitate the initial condensation reaction.[1]
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The starting materials will gradually be consumed, and a new spot corresponding to the product will appear. The reflux is typically maintained for 4-6 hours.
-
Isolation of Intermediate: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A yellow precipitate of the product, 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. The expected yield is typically in the range of 80-90%.
Characterization of Intermediate 1:
-
Appearance: Yellow solid
-
Melting Point: To be determined and compared with literature values if available.
-
Spectroscopic Analysis: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 2: Synthesis of this compound (Final Product)
This second step involves the selective S-alkylation of the thione group of the intermediate with allyl bromide. The use of a base is crucial for the deprotonation of the thione, forming a thiolate anion which is a more potent nucleophile for the reaction with the alkyl halide.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the dried 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Intermediate 1) (2.20 g, 10 mmol) in 40 mL of anhydrous dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution. The potassium carbonate acts as a base to deprotonate the thione.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add allyl bromide (1.33 g, 1.09 mL, 11 mmol) dropwise to the reaction mixture using a syringe. Caution: Allyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting material spot and the appearance of a new product spot will indicate the completion of the reaction.
-
Work-up: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate of the crude product will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with deionized water. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.
-
Drying: Dry the purified final product, this compound, in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Visualization of the Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling volatile and toxic reagents like allyl bromide and DMF.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Allyl bromide is a lachrymator and toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
DMF is a skin irritant and can be absorbed through the skin. Handle with care.
-
Dispose of all chemical waste according to institutional and local regulations.
References
-
Palekar, V. S., & Kulkarni, S. J. (2009). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 6(4), 346-353. [Link]
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A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 826-838. [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications. (2013). International Journal of Pharma Sciences and Research, 4(1), 1-10. [Link]
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Synthesis of 6-R-3-(2-Aminophenyl)-2Н-1,2,4-Thriazin-5-ones: Resources and Limitations. (2018). ResearchGate. [Link]
-
The heterocyclization of 6-R 1-3-(2-aminophenyl)-1,2,4-triazine-5(2H)-ones. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: New Methods for the Selective Alkylation of 3-Thioxo-1,2,4-triazin-5-ones. (2010). ResearchGate. [Link]
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Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). Scientific Research Publishing. [Link]
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Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. (2010). National Institutes of Health. [Link]
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The synthesis of thiosemicarbazone derivatives with isatin. (2022). ResearchGate. [Link]
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Synthesis of New Thiosemicarbazones and Semicarbazones Containing the 1,2,3-1H-triazole-isatin Scaffold: Trypanocidal, Cytotoxicity, Electrochemical Assays, and Molecular Docking. (2020). PubMed. [Link]
-
Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. (2021). RSC Publishing. [Link]
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HALOCYCLIZATION OF 3-ALLYLTHIO-5H-[1][2][4]TRIAZINO[5,6-b]INDOLE. (2016). ResearchGate. [Link]
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). ResearchGate. [Link]
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A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones via reduction or reductive alkylation of 7-membered cyclic semicarbazones and thiosemicarbazones. (2021). Organic & Biomolecular Chemistry. [Link]
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Utility of 6-aza-2-thiothymine in the synthesis of novel[1][2][4]triazolo[4,3-b][1][2][4]triazin-7-one derivatives. (2022). Semantic Scholar. [Link]
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NOVEL 6-ARYL-7-ALKYL/ARYL-[1][2][4]TRIAZOLO[4,3-a][1][3][8]TRIAZINE-5(6H)- THIONES, PROCESSES FOR THEIR PREPARATION, CHARACTERIZATIO. (2021). ResearchGate. [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions. (2007). ResearchGate. [Link]
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Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][4]triazin-5-ones. (2022). Pharmacia. [Link]
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Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2017). National Institutes of Health. [Link]
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REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. (n.d.). JournalAgent. [Link]
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2-aminobenzophenone. (n.d.). Organic Syntheses. [Link]
- Phenylglyoxylic acid derivatives and their preparation and use. (n.d.).
- A kind of preparation method of glyoxylic acid. (n.d.).
- EP3604288A1 - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline. (n.d.).
- EP0005779A2 - Process for the preparation of arylglyoxylic acids. (n.d.).
-
Thione Esters as Substrates for the Stereoselective Alkylation of Model Compounds of Nonactic Acids. (2010). Université de Neuchâtel. [Link]
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alkyl and alkylene bromides. (n.d.). Organic Syntheses. [Link]
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Zinc mediated allylation of aldehydes and ketones using allyl bromides and commercial zinc dust. The issue of regio. (n.d.). ResearchGate. [Link]
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Triple Radical Sorting: Aryl-Alkylation of Alkenes. (2023). National Institutes of Health. [Link]
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Application Notes and Protocols for 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 1,2,4-Triazine Derivatives
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4] Derivatives of 1,2,4-triazine have been extensively investigated and have shown promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][5][6] These mechanisms often involve the modulation of critical signaling pathways implicated in cancer progression, such as those involving protein kinases and apoptosis.[1][6] Several triazine-based compounds have even progressed to clinical use, underscoring the therapeutic potential of this chemical class.[3][7]
This document provides a detailed guide for the investigation of a novel 1,2,4-triazine derivative, 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL (hereinafter referred to as Cpd-Tz5), as a potential anticancer agent. While this specific molecule is classified as a research chemical[8], its structural features—a triazine core, an allylthio group, and an aminophenyl substituent—suggest a strong rationale for its evaluation in oncology. This guide outlines a comprehensive, tiered approach to elucidating its mechanism of action and therapeutic potential, from initial in vitro screening to more complex mechanistic and in vivo studies.
Hypothesized Mechanism of Action
Based on the established activities of structurally related 1,2,4-triazine derivatives, Cpd-Tz5 is hypothesized to exert its anticancer effects through the induction of apoptosis and the inhibition of key pro-survival signaling pathways. The presence of the allylthio and aminophenyl groups may facilitate interactions with the ATP-binding pockets of various kinases or with proteins of the Bcl-2 family, which are critical regulators of apoptosis.[1]
A plausible signaling pathway that could be targeted by Cpd-Tz5 is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway would be expected to lead to cell cycle arrest and the induction of programmed cell death.
PART 1: In Vitro Evaluation of Anticancer Activity
The initial phase of research should focus on establishing the cytotoxic and antiproliferative effects of Cpd-Tz5 against a panel of cancer cell lines.
Cell Viability and Cytotoxicity Assays
The first step is to determine the concentration-dependent effect of Cpd-Tz5 on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in appropriate media until they reach 80-90% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Cpd-Tz5 in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of Cpd-Tz5. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
| Parameter | Description |
| Cell Lines | HCT116, MCF-7, A549, and a non-cancerous cell line (e.g., HEK293) for selectivity |
| Compound Concentrations | 0.1 µM to 100 µM |
| Incubation Time | 48 and 72 hours |
| Positive Control | Doxorubicin or another standard chemotherapeutic agent |
| Endpoint | IC₅₀ value |
PART 2: Mechanistic Elucidation
Once the cytotoxic activity of Cpd-Tz5 is confirmed, the next phase is to investigate its mechanism of action.
Apoptosis Induction
A key mechanism of action for many anticancer agents is the induction of apoptosis.[1][5] This can be assessed by detecting the externalization of phosphatidylserine using Annexin V staining and analyzing the DNA content for cell cycle distribution.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with Cpd-Tz5 at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Data analysis will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Workflow for Apoptosis Detection
Caption: Workflow for assessing apoptosis induction by Cpd-Tz5.
Cell Cycle Analysis
To determine if Cpd-Tz5 induces cell cycle arrest, flow cytometric analysis of DNA content is performed.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting:
-
Treat cells as described in Protocol 2.
-
Harvest and wash the cells with PBS.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Investigation of Target Signaling Pathways
Based on the hypothesized mechanism of action, Western blotting can be used to examine the effect of Cpd-Tz5 on key proteins in the PI3K/Akt/mTOR and apoptosis pathways.
Protocol 4: Western Blotting
-
Protein Extraction:
-
Treat cells with Cpd-Tz5 at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Hypothesized Signaling Pathway Inhibition
Caption: Proposed mechanism of Cpd-Tz5 via PI3K/Akt/mTOR inhibition and apoptosis induction.
PART 3: In Vivo Antitumor Efficacy (Conceptual Framework)
Should in vitro studies yield promising results, the next logical step is to evaluate the antitumor efficacy of Cpd-Tz5 in a preclinical in vivo model. A common model is the xenograft mouse model.
Protocol 5: Xenograft Tumor Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Cpd-Tz5 (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on an optimized schedule. The control group receives the vehicle.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
| Parameter | Description |
| Animal Model | Athymic nude mice |
| Cell Line | HCT116 or another responsive cell line |
| Treatment | Cpd-Tz5 at various doses (e.g., 10, 25, 50 mg/kg) |
| Administration Route | Intraperitoneal or oral gavage |
| Endpoints | Tumor growth inhibition (TGI), body weight changes, tumor weight |
References
- Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. (2023). MDPI.
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI.
- Pharmacological Evaluation of Novel 1,2,4-triazine Derivatives Containing Thiazole Ring against Hepatocellular Carcinoma. (2022). Bentham Science Publishers.
- Antitumor properties of selected 1,2,4-triazine deriv
- Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (2017). Ingenta Connect.
- Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. (2022). PubMed.
- An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (2025). Undisclosed Source.
- Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). PMC - PubMed Central.
- Triazine derivatives with different anticancer activity mechanisms. (n.d.).
- Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. (2010). PubMed.
- This compound. (n.d.). Clinivex.
- Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggreg
- Synthesis of novel 3, 5, 6-trisubstituted triazine derivatives and their biological activity evaluation as potential antitumor and anti-inflammatory agents. (2016).
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). MDPI.
- Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). (n.d.). -ORCA - Cardiff University.
-
ChemInform Abstract: Interaction of 3-(2-Aminophenyl)-6-R 1 -1,2,4-triazin-5-ones with Acylating Reagents: An Efficient Method for Preparation of 6-Substituted 3-R 1 -2H-[1][5][9]Triazino[2,3-c]quinazolin-. (2016). ResearchGate.
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences.
- Synthesis and Pharmacological Properties of 3-alkylthio Derivatives of isothiazolothieno-1,2,3-triazine. (n.d.). PubMed.
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- 3. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 5. mdpi.com [mdpi.com]
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- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theclinivex.com [theclinivex.com]
- 9. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL as a Potential Enzyme Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL as a potential enzyme inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data analysis workflows for determining the inhibitory potential and mechanism of action of this novel compound.
Introduction: The Therapeutic Potential of 1,2,4-Triazine Derivatives
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1] Many of these therapeutic effects are achieved through the specific inhibition of key enzymes. For instance, various 1,2,4-triazine derivatives have been identified as potent inhibitors of enzymes such as pyruvate dehydrogenase kinases (PDKs) in cancer metabolism[2][3] and β-secretase 1 (BACE1) in Alzheimer's disease.[4]
The subject of this guide, this compound, is a commercially available compound whose inhibitory potential has not yet been extensively characterized.[5][6] Its structural features, including the allylthio and aminophenyl groups, suggest the possibility of interactions with the active or allosteric sites of various enzymes. The protocols detailed herein provide a roadmap for the initial characterization of this compound's inhibitory activity against two major classes of enzymes often targeted by triazine derivatives: kinases and proteases.
The overarching goal of these protocols is to not only identify if this compound is an inhibitor but also to elucidate its potency (IC50), mechanism of inhibition, and kinetic parameters. This information is critical for the early stages of drug discovery and development.[7][8]
Pre-Experimental Preparation
Compound Handling and Stock Solution Preparation
Proper handling and solubilization of the test compound are critical for obtaining reproducible results.
-
Compound Source: this compound can be procured from commercial suppliers.[5][6]
-
Solubility Testing: Before preparing a high-concentration stock, it is essential to determine the optimal solvent. Test solubility in common solvents such as DMSO, ethanol, and methanol. For many small organic molecules, DMSO is a suitable choice.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the compound.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
Causality: Using a high-concentration stock in a solvent like DMSO allows for minimal final solvent concentration in the assay, which is crucial as high concentrations of organic solvents can denature enzymes and interfere with assay results.
-
Enzyme and Substrate Preparation
The choice of enzyme and substrate will depend on the specific research focus. For the purposes of these notes, we will use a generic serine protease (e.g., Trypsin) and a generic protein kinase (e.g., a member of the Src family) as illustrative examples.
-
Enzyme: Recombinant human enzymes are recommended for consistency. Prepare aliquots of the enzyme in a buffer that ensures its stability and store at -80°C.
-
Substrate: Substrates can be peptides or small molecules, often with a fluorescent or colorimetric tag for detection. Prepare and store substrates as recommended by the manufacturer.
Experimental Protocols: Enzyme Inhibition Assays
The following protocols are designed for a 96-well or 384-well plate format, suitable for moderate to high-throughput screening.[9]
Protocol 1: Kinase Inhibition Assay (Example: Src Kinase)
This protocol utilizes a fluorescence-based assay to measure the phosphorylation of a peptide substrate.
3.1.1 Materials
-
Test Compound: this compound
-
Enzyme: Recombinant Src Kinase
-
Substrate: A suitable peptide substrate for Src with a fluorescent label.
-
ATP (Adenosine triphosphate)
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a surfactant like Brij-35.
-
Stop Solution: EDTA in buffer to chelate Mg2+ and stop the kinase reaction.
-
Detection Reagent: A reagent that differentiates between the phosphorylated and non-phosphorylated substrate.
-
Positive Control: A known Src inhibitor (e.g., Staurosporine).
-
Negative Control: DMSO (vehicle).
3.1.2 Experimental Workflow
Caption: Workflow for the kinase inhibition assay.
3.1.3 Step-by-Step Procedure
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is a good starting point. Pipette a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Also, include wells for the positive control (Staurosporine) and negative control (DMSO).
-
Enzyme/Substrate Addition: Prepare a master mix of the Src kinase and its peptide substrate in the assay buffer. Add this mix to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme to sensitively detect competitive inhibitors.[10]
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Reaction Termination: Add the stop solution (EDTA) to all wells.
-
Detection: Add the detection reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Read the fluorescence signal on a compatible plate reader.
Protocol 2: Protease Inhibition Assay (Example: Trypsin)
This protocol uses a colorimetric substrate that releases p-nitroaniline (pNA) upon cleavage by trypsin.
3.2.1 Materials
-
Test Compound: this compound
-
Enzyme: Trypsin
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)
-
Assay Buffer: E.g., Tris-HCl with CaCl2.
-
Positive Control: A known trypsin inhibitor (e.g., Aprotinin).
-
Negative Control: DMSO (vehicle).
3.2.2 Experimental Workflow
Caption: Workflow for the protease inhibition assay.
3.2.3 Step-by-Step Procedure
-
Compound and Enzyme Plating: Similar to the kinase assay, add serial dilutions of the test compound, positive control, and negative control to the wells of a 96-well plate. Then, add the trypsin solution to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Prepare the L-BAPA substrate solution in the assay buffer. Add the substrate to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
Data Analysis and Interpretation
Calculation of Percent Inhibition
For each concentration of the test compound, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Signal_inhibitor: Signal from wells with the test compound.
-
Signal_no_inhibitor: Signal from the negative control (DMSO) wells.
-
Signal_background: Signal from wells with no enzyme.
Determination of IC50
The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, R).
Table 1: Example IC50 Data Presentation
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Kinase X | Example Value |
| Staurosporine (Control) | Kinase X | Example Value |
| This compound | Protease Y | Example Value |
| Aprotinin (Control) | Protease Y | Example Value |
Mechanism of Inhibition (MoA) Studies
If the compound shows significant inhibition, further studies are required to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive).
4.3.1 Experimental Design
This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
4.3.2 Data Analysis
The data is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]). The pattern of the lines indicates the mechanism of inhibition.
Caption: Interpreting Lineweaver-Burk plots for MoA.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| High well-to-well variability | Inaccurate pipetting; improper mixing. | Calibrate pipettes; ensure thorough mixing of reagents. |
| No inhibition observed | Compound is inactive; compound precipitated. | Test at higher concentrations; check solubility in assay buffer. |
| "U-shaped" dose-response curve | Compound interference with assay signal at high concentrations. | Use an orthogonal assay; check for autofluorescence/absorbance of the compound. |
| Irreproducible results | Instability of compound or enzyme. | Use fresh dilutions; minimize freeze-thaw cycles. |
Conclusion
These application notes provide a foundational framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable data on the compound's inhibitory activity, potency, and mechanism of action. Such information is invaluable for guiding further optimization and development of this and other novel 1,2,4-triazine derivatives as potential therapeutic agents.
References
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2024). BellBrook Labs. Retrieved from [Link]
-
1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2023). ResearchGate. Retrieved from [Link]
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Multi-target inhibitors against Alzheimer disease derived from 3-hydrazinyl 1,2,4-triazine scaffold containing pendant phenoxy methyl-1,2,3-triazole: Design, synthesis and biological evaluation. (2018). PubMed. Retrieved from [Link]
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1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2023). PubMed. Retrieved from [Link]
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Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2024). ResearchGate. Retrieved from [Link]
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Structures of triazine based antitumour agents and enzyme inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2021). MDPI. Retrieved from [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. Retrieved from [Link]
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Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations. (2015). RSC Publishing. Retrieved from [Link]
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Synthesis of 6-R-3-(2-Aminophenyl)-2Н-1,2,4-Thriazin-5-ones: Resources and Limitations. (2020). ResearchGate. Retrieved from [Link]
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Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. (2015). PubMed. Retrieved from [Link]
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ChemInform Abstract: Interaction of 3-(2-Aminophenyl)-6-R1-1,2,4-triazin-5-ones with Acylating Reagents: An Efficient Method for Preparation of 6-Substituted 3-R1-2H-[7][11]Triazino[2,3-c]quinazolin-. (2010). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
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Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. (2020). PubMed. Retrieved from [Link]
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6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[7][11][12]triazolo[1,5-a]pyrimidin-7-amine. (n.d.). PubChem. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Biological Activity Testing of Novel Triazine Derivatives
Introduction: The Prominence of Triazine Scaffolds in Drug Discovery
The 1,3,5-triazine, or s-triazine, is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Several s-triazine derivatives have been successfully developed into approved drugs for various diseases, including cancer.[1] For instance, altretamine is used in refractory ovarian cancer, gedatolisib in metastatic breast cancer, and enasidenib in leukemia therapy, underscoring the therapeutic potential of this chemical core.[1] The efficacy of triazine derivatives often stems from their ability to modulate key cellular processes by targeting a range of enzymes and signaling pathways critical for cell survival and proliferation.[3][4]
The exploration of novel triazine derivatives necessitates robust and reliable in vitro assays to elucidate their biological activity and mechanism of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a suite of in vitro assays to characterize the biological effects of these compounds, with a focus on their potential as anticancer agents. The protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Part 1: Initial Screening for Cytotoxic Activity
A primary step in evaluating the potential of novel anticancer compounds is to determine their cytotoxic effects on cancer cells.[5] Cytotoxicity assays are foundational for screening compound libraries and provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[5][6]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.
Experimental Rationale: The MTT assay is chosen for initial screening due to its simplicity, cost-effectiveness, and suitability for high-throughput screening. It provides a rapid assessment of a compound's dose-dependent effect on cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[6][7]
Protocol: MTT Assay
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Novel triazine derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the triazine derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[12] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).[6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.[8][13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Presentation:
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[6][7]
| Compound ID | Cell Line | IC50 (µM) after 48h | Positive Control (Doxorubicin) IC50 (µM) |
| Triazine-A | MCF-7 | [Insert Value] | [Insert Value] |
| Triazine-A | HCT-116 | [Insert Value] | [Insert Value] |
| Triazine-B | MCF-7 | [Insert Value] | [Insert Value] |
| Triazine-B | HCT-116 | [Insert Value] | [Insert Value] |
Table 1: Example of IC50 value presentation for novel triazine derivatives.
Workflow for Cytotoxicity Screening
Caption: Workflow for assessing apoptosis induction using the Caspase-Glo® 3/7 assay.
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. [13]Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [13]
Propidium Iodide (PI) Staining for Cell Cycle Analysis
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be quantified by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cell.
Experimental Rationale: This assay allows for the identification of compound-induced cell cycle arrest at specific phases. For example, an accumulation of cells in the G2/M phase would suggest that the compound interferes with mitosis. This information is crucial for understanding the compound's mechanism of action. [14] Protocol: Cell Cycle Analysis by Flow Cytometry
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel triazine derivatives
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS) [13]* Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the triazine derivatives for a predetermined time (e.g., 24 or 48 hours). [13]2. Cell Harvesting and Fixation: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the pellet in 1 mL of cold PBS and, while vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. [13]Store the fixed cells at -20°C for at least 2 hours. [13]3. Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution and incubate in the dark at room temperature for 30 minutes. [13]4. Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample. [13]Use appropriate gating strategies to exclude doublets and debris.
Data Analysis and Presentation:
The data is typically presented as histograms showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase is quantified and can be presented in a table.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Triazine-A (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Example of cell cycle distribution data.
Part 4: Target-Based Assays - Kinase Inhibition
Many triazine derivatives have been shown to target specific protein kinases that are often dysregulated in cancer. [1]Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) are common targets. [3][15]
In Vitro Kinase Inhibition Assay
Biochemical kinase assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme. [16][17]These assays typically measure the phosphorylation of a substrate by the kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used. This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal. [17][18] Experimental Rationale: A direct kinase inhibition assay confirms that the triazine derivative interacts with and inhibits the activity of a specific kinase. This provides direct evidence of the compound's molecular target and helps to explain its cellular effects.
Protocol: General Kinase Inhibition Assay (e.g., EGFR)
Materials and Reagents:
-
Purified recombinant kinase (e.g., EGFR) [16]* Kinase substrate (e.g., a specific peptide) [16]* ATP [16]* Kinase assay buffer [18]* Novel triazine derivatives
-
ADP-Glo™ Kinase Assay System (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add the triazine derivative at various concentrations, the purified kinase, and the kinase substrate in the appropriate kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature. [18]3. ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [17][18]4. Luminescence Measurement: Read the luminescence on a plate reader.
Data Analysis and Presentation:
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
| Compound ID | Target Kinase | IC50 (nM) |
| Triazine-A | EGFR | [Insert Value] |
| Triazine-B | PI3Kα | [Insert Value] |
Table 4: Example of kinase inhibition data.
Signaling Pathway Inhibition
Caption: Simplified diagram of the EGFR/PI3K signaling pathway and potential inhibition by triazine derivatives.
Part 5: Troubleshooting Common Issues
High Variability in Replicate Wells (MTT Assay):
-
Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate. [12]* Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.
Low Absorbance Readings (MTT Assay):
-
Cause: Low cell density, insufficient incubation time with MTT, or premature formazan crystal formation. [12][19]* Solution: Optimize cell seeding density. Ensure the MTT incubation is for the recommended duration. Make sure the formazan crystals are fully dissolved in DMSO before reading.
High Background in Caspase Assay:
-
Cause: Spontaneous apoptosis in unhealthy cells or contamination.
-
Solution: Use healthy, log-phase growing cells. Ensure aseptic techniques to prevent contamination.
Poor Resolution in Cell Cycle Histograms:
-
Cause: Cell clumping, incorrect staining, or improper flow cytometer setup.
-
Solution: Ensure single-cell suspension by gentle pipetting or filtering. Optimize PI staining concentration and incubation time. Properly set up the flow cytometer, including doublet discrimination. [13]
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for characterizing the biological activity of novel triazine derivatives. By systematically evaluating cytotoxicity, apoptosis induction, effects on cell cycle progression, and target enzyme inhibition, researchers can gain a comprehensive understanding of a compound's therapeutic potential and mechanism of action. Adherence to these validated protocols and careful data interpretation are paramount for the successful advancement of promising triazine-based compounds in the drug discovery pipeline.
References
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Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC - PubMed Central. [Link]
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Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]
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Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. [Link]
- Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
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Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - NIH. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). Semantic Scholar. [Link]
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Cytotoxicity Assays. Life Science Applications. [Link]
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In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH. [Link]
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Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
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Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PMC - NIH. [Link]
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Different biological activities displayed by 1,3,5‐triazine. ResearchGate. [Link]
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Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. [Link]
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Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. [Link]
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EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
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Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]
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Evaluation of cell cycle inhibitors by flow cytometry. Auctores | Journals. [Link]
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Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. [Link]
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The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]
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A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. [Link]
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl).
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Application Notes & Protocols for High-Throughput Screening of 1,2,4-Triazine Derivatives in Drug Discovery
Introduction: The Role of 1,2,4-Triazines and HTS in Modern Drug Discovery
The 1,2,4-triazine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of a vast number of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antiviral, antifungal, and kinase inhibitory activities.[3][4][5][6][7] The inherent drug-like properties of the triazine ring, such as its ability to act as a bioisostere for other functional groups and its metabolic stability, make it an attractive starting point for novel drug development.[8]
High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of immense chemical libraries against specific biological targets.[1][9] Applying HTS methodologies to libraries of 1,2,4-triazine derivatives allows researchers to efficiently identify "hit" compounds that modulate a target of interest. These hits serve as the crucial starting points for lead optimization and the subsequent development of new therapeutics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for 1,2,4-triazine libraries. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating screening system.
Section 1: Strategic Assay Development and Target Selection
The success of any HTS campaign is predicated on a well-designed and rigorously validated assay. The choice of biological target and assay format must be carefully considered based on the therapeutic hypothesis.
Target Selection for 1,2,4-Triazine Libraries
The broad bioactivity of 1,2,4-triazines means they can be screened against a wide variety of targets.[7] Historical and recent successes provide a logical foundation for target selection:
-
Protein Kinases: This is a major area of application. 1,2,4-triazines have yielded potent inhibitors for kinases involved in cancer cell metabolism and signaling, such as Pyruvate Dehydrogenase Kinase (PDK), Focal Adhesion Kinase (FAK), and receptor tyrosine kinases like c-Met and VEGFR-2.[4][5][10][11][12]
-
G-Protein-Coupled Receptors (GPCRs): Derivatives have been successfully identified as antagonists for GPCRs like the adenosine A2A receptor, a target for Parkinson's disease.[13][14]
-
Viral Enzymes: The structural motifs of 1,2,4-triazines make them suitable candidates for screening against viral targets, including those from influenza, herpes simplex virus, and others.[15][16]
-
Antifungal Targets: Compounds from this class have been investigated as inhibitors of essential fungal enzymes like Lanosterol 14-demethylase (CYP51).[6]
Choosing the Right Assay Format
The choice between a biochemical and a cell-based assay is a critical decision point.
-
Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target (e.g., an enzyme or receptor). They are ideal for identifying direct inhibitors and are generally less prone to artifacts related to cell health or membrane permeability.
-
Causality: By isolating the target protein, you can be confident that a "hit" is interacting directly with it. This simplifies the initial Structure-Activity Relationship (SAR) analysis.
-
-
Cell-Based Assays: These assays measure a compound's effect on a physiological process within a living cell (e.g., cell proliferation, apoptosis, or the activation of a signaling pathway). They provide more biologically relevant data, as they account for factors like cell permeability and metabolism.
-
Causality: A hit in a cell-based assay demonstrates functional modulation in a biological system, which is a stronger indicator of potential therapeutic efficacy. However, the exact molecular target may not be immediately known.
-
Assay Validation: The Key to Trustworthy Data
Before embarking on a full-scale screen, the chosen assay must be optimized and validated to ensure it is robust, reproducible, and suitable for an automated HTS environment.
Table 1: Key HTS Assay Validation Parameters
| Parameter | Acceptance Criterion | Rationale for Importance |
| Z'-Factor | > 0.5 | Measures the statistical separation between positive and negative controls. A high Z'-factor indicates a large dynamic range and low data variability, making it possible to confidently identify hits. |
| Signal-to-Background (S/B) | > 5 | Represents the dynamic range of the assay. A higher ratio makes it easier to distinguish true signals from assay noise. |
| Signal-to-Noise (S/N) | > 10 | Measures the variability of the signal compared to its mean. A high S/N ratio indicates that the assay signal is stable and reproducible. |
| DMSO Tolerance | < 20% signal inhibition at max concentration | Compounds are stored in DMSO. The assay must be robust to the final concentration of the solvent to avoid false positive or negative results. |
| Plate Uniformity | Coefficient of Variation (CV) < 15% | Ensures that there are no systematic errors related to plate position (e.g., "edge effects"), which can skew data.[9] |
Section 2: The High-Throughput Screening Workflow
A typical HTS campaign follows a multi-stage process designed to efficiently identify and prioritize promising compounds from a large library.
Section 3: Data Analysis and Hit Triage Cascade
Raw data from an HTS run is not immediately useful; it must be processed, normalized, and filtered to eliminate false positives and identify genuine hits.[9]
Data Normalization
Raw data (e.g., luminescence, fluorescence) is converted into a standardized format, typically percent inhibition or percent activation, relative to the controls on each plate:
-
Negative Control (0% Inhibition): Typically wells containing only assay reagents and DMSO.
-
Positive Control (100% Inhibition): Wells containing a known inhibitor or activator of the target.
Hit Triage: Separating Signal from Noise
A critical step is to triage the initial hits to remove artifacts and promiscuous compounds that are not viable starting points for drug discovery.
A crucial part of this cascade is the identification and removal of Pan Assay Interference Compounds (PAINS) .[9] These are chemical structures known to interfere with HTS assays through non-specific mechanisms, such as aggregation, reactivity, or fluorescence quenching. Computational filters are widely used to flag potential PAINS from a hit list, saving significant resources from being spent on dead-end compounds.
Section 4: Detailed Protocol - Biochemical Screen for PDK1 Inhibitors
This protocol details a biochemical HTS for identifying 1,2,4-triazine derivatives that inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1), a key regulator of cancer metabolism.[4][11] The assay measures the depletion of ATP, a proxy for kinase activity, using a commercial luminescence-based kit.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide
-
ATP
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
1,2,4-Triazine compound library (10 mM in DMSO)
-
Positive Control: A known PDK inhibitor (e.g., Dichloroacetate).[4]
-
Solid white, low-volume 384-well assay plates
-
Automated liquid handling systems and plate reader with luminescence detection
Protocol:
-
Compound Plating: Using an acoustic dispenser, transfer 20 nL of each 1,2,4-triazine library compound into the assay plate wells. This results in a final screening concentration of 10 µM in a 20 µL reaction volume.
-
Control Plating: Add 20 nL of DMSO to negative control wells and 20 nL of the positive control stock to positive control wells.
-
Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate master mix in Assay Buffer containing PDK1 and its substrate peptide at 2X the final desired concentration.
-
Reaction Initiation: Add 10 µL of the 2X enzyme/substrate mix to all wells.
-
ATP Addition: Prepare a 2X ATP solution in Assay Buffer. Add 10 µL of this solution to all wells to start the kinase reaction.
-
Incubation: Seal the plates and incubate at room temperature for 60 minutes.
-
Causality: This incubation allows the kinase to phosphorylate its substrate. Active inhibitors will prevent the consumption of ATP during this step.
-
-
Assay Readout (ADP-Glo™ Protocol):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the generated ADP back into ATP, which then drives a luminescent reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader. High luminescence corresponds to high ADP production, meaning the kinase was active (and the compound was inactive). Low luminescence indicates kinase inhibition.
Section 5: Detailed Protocol - Cell-Based Anticancer Screen
This protocol describes a cell-based HTS to identify 1,2,4-triazine derivatives with antiproliferative activity against the MCF-7 human breast cancer cell line.[7][17] The assay uses a lytic, luminescence-based method to measure the number of viable cells by quantifying the amount of ATP present.
Materials:
-
MCF-7 cells
-
Cell Culture Medium (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin)
-
1,2,4-Triazine compound library (10 mM in DMSO)
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solid white, tissue-culture treated 384-well assay plates
-
Automated liquid handling systems and plate reader
Protocol:
-
Cell Seeding: Dispense 40 µL of MCF-7 cell suspension (e.g., at 12,500 cells/mL) into each well of the 384-well plates. This seeds 500 cells per well.
-
Cell Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Addition: Add 40 nL of the 1,2,4-triazine library compounds and controls to the appropriate wells for a final screening concentration of 10 µM.
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Causality: This extended incubation period allows for antiproliferative or cytotoxic effects to manifest, resulting in a reduced number of viable cells in wells containing active compounds.
-
-
Assay Readout (CellTiter-Glo® Protocol):
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. Low luminescence indicates a reduction in viable cells and therefore a potential anticancer hit.
Table 2: Example Dose-Response Data for a Confirmed Hit
| Compound Conc. (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 95.2 |
| 10 | 88.1 |
| 3 | 65.4 |
| 1 | 45.9 |
| 0.3 | 22.3 |
| 0.1 | 8.7 |
| Calculated IC₅₀ | 1.1 µM |
Conclusion
The high-throughput screening of 1,2,4-triazine libraries is a proven and effective strategy for the discovery of novel therapeutic agents. By combining a deep understanding of the target biology with robust, validated assay methodologies and a rigorous data analysis cascade, researchers can efficiently identify and advance promising hit compounds. The protocols and principles outlined in this guide provide a framework for conducting successful HTS campaigns that are both scientifically sound and resource-efficient, ultimately accelerating the journey from chemical library to clinical candidate.
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Antiviral Activity Evaluation of Pyrazolo[4,3-e][8][15][16]triazines. (2010). [Source not explicitly named, but content is from a scientific publication]. Available at:
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Bioactive Pyrrolo[2,1-f][8][15][16]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Available at: [Link]
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Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). National Institutes of Health (NIH). Available at: [Link]
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Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2022). National Institutes of Health (NIH). Available at: [Link]
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Synthesis and antiviral activity of 1,2,4-triazine derivatives. (2000). Semantic Scholar. Available at: [Link]
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Pyrrolo[2,1-f][8][15][16]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). [Source not explicitly named, likely a journal article]. Available at:
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Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. (2014). PubMed. Available at: [Link]
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1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2023). PubMed. Available at: [Link]
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Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). ACS Publications. Available at: [Link]
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Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design (Supporting Information). (2012). ACS Publications. Available at: [Link]
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1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2023). ResearchGate. Available at: [Link]
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Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (2022). National Institutes of Health (NIH). Available at: [Link]
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. Available at: [Link]
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Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. (2024). MDPI. Available at: [Link]
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1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. (2020). MDPI. Available at: [Link]
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Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). National Institutes of Health (NIH). Available at: [Link]
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Screening of Novel 1,2,4-triazine Clubbed 1,2,3-triazole Derivatives as α-glucosidase Inhibitors: In Silico Study. (2025). Bentham Science Publishers. Available at: [Link]
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Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018). PubMed. Available at: [Link]
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Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. (2022). ACS Publications. Available at: [Link]
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Designing strategy, SAR, and docking study of 1,2,4‐triazines as Type 1 c‐Met kinase inhibitors. (2023). ResearchGate. Available at: [Link]
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Application Note & Protocols for Elucidating the Mechanism of Action of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
Introduction
The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent pharmacological activities, particularly as anticancer agents.[1][2] These compounds are known to interfere with various signaling pathways critical for cancer cell survival and proliferation.[1] The novel compound 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL, hereafter designated Compound T-AP , presents a unique substitution pattern that warrants a systematic investigation into its mechanism of action (MOA).
This document provides a comprehensive, multi-phase experimental framework designed for researchers in oncology and drug development. It outlines a logical progression from broad phenotypic screening to specific molecular target identification and validation. The causality behind each experimental choice is explained, and each protocol is designed as a self-validating system with appropriate controls. Our objective is to equip researchers with the necessary protocols and strategic insights to thoroughly characterize the biological activity of Compound T-AP or similar novel chemical entities.
The proposed workflow follows a three-phase approach:
-
Phase 1: Foundational Cytotoxicity and Phenotypic Screening to establish baseline efficacy and observe primary cellular responses.
-
Phase 2: Molecular Pathway Interrogation to dissect the specific signaling cascades affected by the compound.
-
Phase 3: Target Class Identification and Validation to pinpoint the direct molecular target(s) and confirm engagement within the cellular environment.
Figure 1: High-level experimental workflow for MOA elucidation.
Phase 1: Foundational Cytotoxicity and Phenotypic Screening
Objective: To quantify the cytotoxic potency of Compound T-AP across relevant cancer cell lines and to identify the primary phenotypic outcomes, such as cell cycle arrest or induction of apoptosis.
Protocol 1.1: Cell Viability and IC50 Determination
Rationale: The first step is to determine the concentration range over which the compound is effective. The half-maximal inhibitory concentration (IC50) is a critical parameter that informs the doses used in all subsequent experiments. A luminescence-based assay like CellTiter-Glo® is preferred for its sensitivity and broad linear range.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound T-AP in DMSO. Create a 2X working stock by performing a serial dilution (e.g., 1:3) in complete growth medium, starting from a top concentration of 200 µM.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include "vehicle control" (DMSO only) and "no cells" (media only for background) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis and Signal Detection: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence. Normalize the data to the vehicle control (100% viability). Plot the normalized viability versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| HCT-116 | Colon Carcinoma | 1.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 3.8 |
| HEK-293 | Normal Embryonic Kidney | > 50 |
| Table 1: Example IC50 data for Compound T-AP. A significantly higher IC50 in a non-cancerous cell line like HEK-293 suggests potential tumor selectivity. |
Protocol 1.2: Cell Cycle Analysis by Flow Cytometry
Rationale: Many anticancer agents exert their effects by disrupting cell cycle progression, causing cells to accumulate in a specific phase (G1, S, or G2/M).[3] Flow cytometry using propidium iodide (PI), a DNA-intercalating dye, allows for the quantification of DNA content and thus the distribution of cells throughout the cycle.[4][5]
Methodology:
-
Cell Culture: Seed cells in 6-well plates to achieve ~60% confluency at the time of harvest. Treat with Compound T-AP at 1X and 2X the IC50 value for 24 hours. Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ~5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C.[6]
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend in 500 µL of PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase is critical to prevent staining of double-stranded RNA.[7]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[7]
| Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Vehicle | 55 | 25 | 20 | 2 |
| Compound T-AP (1X IC50) | 20 | 15 | 65 | 8 |
| Compound T-AP (2X IC50) | 15 | 10 | 75 | 15 |
| Table 2: Example cell cycle distribution data suggesting Compound T-AP induces G2/M arrest and apoptosis (indicated by the Sub-G1 peak). |
Protocol 1.3: Apoptosis Assessment by Annexin V & PI Staining
Rationale: To confirm if cell death is occurring via apoptosis, a highly regulated process, or necrosis.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).[10]
Methodology:
-
Treatment: Seed and treat cells as described in Protocol 1.2 for 24 or 48 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Phase 2: Molecular Pathway Interrogation
Objective: Based on the phenotypic findings from Phase 1 (e.g., G2/M arrest and apoptosis), this phase aims to identify the underlying molecular changes in key regulatory proteins.
Figure 2: Key proteins in apoptotic signaling pathways. Western blot targets are highlighted.
Protocol 2.1: Western Blot Analysis of Cell Cycle and Apoptotic Markers
Rationale: Western blotting allows for the semi-quantitative detection of specific proteins, providing direct evidence of pathway activation or inhibition. Based on the G2/M arrest and apoptosis observed, we will probe for key regulators of these processes.
Methodology:
-
Protein Lysate Preparation: Treat cells in 10 cm dishes with Compound T-AP (1X and 2X IC50) for 24 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[11]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[13]
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
G2/M Markers: Phospho-CDK1 (Tyr15), Cyclin B1.
-
Loading Control: β-Actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Densitometry analysis can be used to quantify changes in protein levels relative to the loading control. An increase in cleaved Caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio, would confirm apoptosis induction. An increase in Cyclin B1 would be consistent with G2/M arrest.
Phase 3: Target Class Identification and Validation
Objective: To identify the direct molecular target(s) of Compound T-AP and to confirm that the compound engages this target within intact cells.
Rationale: The 1,2,4-triazine core is frequently found in kinase inhibitors.[15] Therefore, a primary hypothesis is that Compound T-AP targets one or more protein kinases. Additionally, inhibition of angiogenesis is a common anticancer mechanism that should be explored.[16] Finally, confirming target engagement in a cellular context is crucial to link the compound's molecular action to its cellular phenotype.[17]
Figure 3: Workflow for target identification and validation.
Protocol 3.1: In Vitro Kinase Profiling
Rationale: To efficiently screen Compound T-AP against a large panel of purified kinases to identify potential targets. Commercial services offer profiling against hundreds of kinases, providing a comprehensive view of both potency and selectivity.[18]
Methodology (Conceptual):
-
Assay Format: A luminescence-based assay (e.g., ADP-Glo™) is commonly used, which quantifies ADP produced during the kinase reaction.[19]
-
Screening: Initially, screen Compound T-AP at a single high concentration (e.g., 10 µM) against a large kinase panel (e.g., >300 kinases).
-
Hit Identification: Identify "hits" as kinases showing >50% inhibition.
-
IC50 Determination: For each hit, perform a 10-point dose-response curve to determine the precise IC50 value. This quantifies the compound's potency for each target kinase.[20]
Protocol 3.2: In Vitro Endothelial Tube Formation Assay
Rationale: Angiogenesis, the formation of new blood vessels, is essential for tumor growth.[21] This assay assesses the ability of Compound T-AP to inhibit endothelial cells from forming capillary-like structures in vitro, a key step in angiogenesis.[22][23]
Methodology:
-
Matrix Coating: Thaw a basement membrane matrix extract (e.g., Matrigel®) on ice. Coat the wells of a 96-well plate with 50 µL of the matrix and allow it to solidify at 37°C for 30-60 minutes.[24]
-
Cell Seeding: Suspend Human Umbilical Vein Endothelial Cells (HUVECs) in basal medium containing various concentrations of Compound T-AP. Seed the cells (1.5 x 10^4 cells/well) onto the solidified matrix.
-
Incubation: Incubate for 4-18 hours at 37°C. This is a rapid assay, with tubes typically forming within this timeframe.[23]
-
Visualization & Quantification: Image the wells using a light microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). A reduction in these parameters indicates anti-angiogenic activity.
Protocol 3.3: Cellular Target Engagement (CETSA®)
Rationale: To verify that a candidate target identified in vitro (e.g., from kinase profiling) is also the target being bound by Compound T-AP inside intact cells. The Cellular Thermal Shift Assay (CETSA®) is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17] This provides definitive evidence of target engagement.
Methodology (Conceptual):
-
Treatment: Treat intact cells with Compound T-AP or vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the aggregated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other specific protein detection methods.
-
Analysis: In the presence of Compound T-AP, the target protein should show increased stability at higher temperatures compared to the vehicle control, resulting in a "thermal shift." This confirms direct binding in the cellular milieu.
Troubleshooting Guide
| Assay | Problem | Potential Cause(s) | Solution(s) |
| Western Blot | No or weak signal | Insufficient protein load; Poor transfer; Inactive antibody; Incorrect ECL substrate. | Verify protein concentration; Check transfer efficiency with Ponceau S stain; Use a fresh antibody aliquot; Ensure ECL reagents are not expired. |
| High background | Insufficient blocking; High antibody concentration; Insufficient washing. | Increase blocking time to 2 hours; Titrate primary/secondary antibodies; Increase number and duration of TBST washes.[11] | |
| Flow Cytometry | High CV in G1 peak | Cell clumping; Fast flow rate. | Filter samples before analysis; Ensure single-cell suspension; Reduce the sample flow rate during acquisition. |
| No clear cell cycle phases | RNase not added or inactive; Incorrect fixation. | Ensure RNase is added to the PI staining buffer[7]; Use ice-cold 70% ethanol and fix at -20°C.[6] |
Conclusion
The systematic, multi-phase approach detailed in this guide provides a robust framework for elucidating the mechanism of action of the novel compound this compound. By progressing from broad phenotypic effects to specific molecular pathway analysis and culminating in direct target validation, researchers can build a comprehensive and compelling narrative of the compound's biological activity. This logical workflow not only enhances the probability of success but also ensures that the generated data is rigorous, reproducible, and provides a solid foundation for further preclinical and clinical development.
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Application Notes & Protocols: A Senior Scientist's Guide to Molecular Docking of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
Abstract
This document provides a comprehensive guide for conducting molecular docking studies on 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL, a novel small molecule with potential therapeutic applications. As the specific biological targets of this compound are not yet widely established, this guide begins by outlining strategies for target identification, a critical prerequisite for structure-based drug design. Subsequently, we present detailed, field-proven protocols for ligand and protein preparation, molecular docking using both the widely accessible AutoDock Vina and the industry-standard Schrödinger's Glide, and rigorous post-docking analysis. The protocols are designed to be self-validating and are grounded in established scientific principles, with an emphasis on explaining the causality behind each experimental choice. This guide is intended for researchers, medicinal chemists, and computational scientists engaged in the early stages of drug discovery.
Foundational Step: Target Identification for a Novel Triazine Derivative
Molecular docking is a structure-based method; therefore, its primary requirement is a three-dimensional structure of a biological target, typically a protein.[1] For a novel compound like this compound, the first and most critical step is to identify its molecular target(s). Without a validated target, any subsequent docking study remains speculative.
Several experimental and computational strategies can be employed for this purpose:
-
Affinity-Based Pull-Down: This biochemical method remains a gold standard.[2][3] It involves immobilizing the small molecule (our triazine derivative) onto a solid support (like agarose beads) and using it as "bait" to capture binding proteins from a cell lysate.[4] The captured proteins are then identified using techniques like mass spectrometry.
-
Label-Free Methods: Techniques like Drug Affinity Responsive Target Stability (DARTS) offer an advantage by not requiring chemical modification of the compound.[5] DARTS operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to degradation by proteases.[3] This change in stability can be detected to identify the target.
-
Computational Inference: If experimental resources are limited, computational methods can generate hypotheses. Tools like SwissTargetPrediction leverage the principle of chemical similarity, predicting targets for a novel molecule based on the known targets of structurally similar compounds.[6]
For the remainder of this guide, we will assume a putative protein target has been identified, for which a 3D structure is available in the Protein Data Bank (PDB).
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7] The entire process can be visualized as a multi-stage pipeline, where the quality of the output is critically dependent on the rigor of each preceding step.
Pre-Docking Preparation: The Foundation of Reliable Results
Meaningful docking calculations are impossible without careful preparation of both the receptor and ligand structures.[8] This phase ensures that the molecular representations are chemically correct and computationally ready.
Protocol: Ligand Preparation
The goal is to generate a low-energy, 3D conformation of this compound with correct atom types and partial charges.
Tools: ChemDraw or MarvinSketch (for 2D drawing), and either AutoDock Tools (ADT)[9] or Schrödinger's LigPrep[1] for 3D preparation.
Methodology:
-
2D Structure Drawing: Using a chemical drawing tool, sketch the 2D structure of this compound. Save this structure in a common format like MOL or SDF.
-
3D Structure Generation & Preparation (using ADT for AutoDock):
-
Open AutoDock Tools.
-
Navigate to Ligand -> Input -> Open and select your MOL/SDF file. ADT will automatically generate a 3D conformation.
-
Navigate to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Navigate to Ligand -> Torsion Tree -> Choose Torsions to review and confirm the rotatable bonds. The allyl and aminophenyl groups should have rotatable bonds.
-
Navigate to Ligand -> Output -> Save as PDBQT. This final step adds Gasteiger partial charges and saves the file in the required format for AutoDock Vina.[10]
-
-
3D Structure Generation & Preparation (using Schrödinger's LigPrep):
-
Launch Maestro (Schrödinger's interface).
-
Import your 2D structure file.
-
Open the LigPrep tool.
-
Under Ionization, select Generate possible states at target pH and set the range to 7.4 ± 0.2 to simulate physiological conditions.[1]
-
Ensure Generate tautomers is checked, as the "-OL" group on the triazine ring can exist in different tautomeric forms.
-
Run the LigPrep job. The output will be a set of low-energy, 3D conformers ready for docking with Glide.
-
Protocol: Receptor Preparation
The objective is to clean a raw PDB file of a target protein, making it suitable for docking. This involves removing non-essential molecules, correcting structural issues, and adding necessary atoms.[11]
Tools: Protein Data Bank (PDB) for structure acquisition, and either Schrödinger's Protein Preparation Wizard or AutoDock Tools.
Methodology:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB (e.g., PDB ID: 1KV2 for p38 MAP kinase, a common target for triazine derivatives).[12]
-
Receptor Preparation (using Schrödinger's Protein Preparation Wizard):
-
Import the PDB file into Maestro.
-
Open the Protein Preparation Wizard.[13]
-
Preprocess: The wizard automatically assigns bond orders, adds hydrogens, and identifies disulfide bonds. It's crucial to specify the pH (default is 7.4) to ensure correct protonation states of residues like Histidine, Aspartate, and Glutamate.[14]
-
Review and Modify: Delete water molecules that are more than 5Å away from any ligand atoms, as they are unlikely to be involved in binding.[1] However, keep water molecules that bridge interactions between the protein and a known ligand, as they may be structurally important.
-
Refine: Perform a restrained energy minimization (e.g., using the OPLS force field) to relieve any steric clashes introduced during preparation. This step optimizes the hydrogen-bonding network.[11] The final prepared structure is saved and ready for grid generation.
-
-
Receptor Preparation (using AutoDock Tools):
-
Open ADT and load the PDB file (File -> Read Molecule).
-
Remove unwanted chains, ligands, and water molecules by selecting and deleting them.
-
Add hydrogen atoms: Edit -> Hydrogens -> Add. Choose Polar only as nonpolar hydrogens are typically not involved in the key interactions that docking algorithms score.[15]
-
Add charges: Edit -> Charges -> Add Kollman Charges. These are standard for protein preparation in the AutoDock suite.
-
Save the prepared protein in PDBQT format: Grid -> Macromolecule -> Choose, then select the protein and save the output.
-
Performing the Docking Simulation: Protocols for Vina & Glide
With prepared molecules, the next step is to define the search space on the receptor and run the docking algorithm.
Protocol: Docking with AutoDock Vina
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[9][16]
Workflow:
-
Define the Binding Site (Grid Box):
-
In ADT, with the prepared protein loaded, go to Grid -> Grid Box.
-
A bounding box will appear. Adjust its center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding site.[17] If a co-crystallized ligand is present, center the box on it. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search, improving efficiency. A spacing of 1.0 Å is generally recommended.
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
-
Create the Configuration File (conf.txt):
-
This is a simple text file that tells Vina where to find the input files and the grid box parameters.[16]
-
-
Run the Vina Command:
-
Open a command line or terminal.
-
Navigate to the directory containing your PDBQT files and the conf.txt file.
-
Execute the command: vina --config conf.txt --log results.log
-
Vina will perform the docking and write the output poses and their scores to results.pdbqt and a log file.
Protocol: Docking with Schrödinger's Glide
Glide is a high-performance docking program that is part of the Schrödinger software suite.[18]
Workflow:
-
Receptor Grid Generation:
-
With the prepared protein in Maestro, open Applications -> Glide -> Receptor Grid Generation.
-
The Receptor tab will be pre-filled.
-
In the Site tab, define the binding site. The easiest method is to select the co-crystallized ligand or key active site residues. This defines the center of the grid box. The inner and outer box sizes will be automatically determined.[8]
-
Click Run to start the grid generation job. This creates a .zip file containing the grid information.
-
-
Ligand Docking:
-
Open Applications -> Glide -> Ligand Docking.
-
Settings Tab: Browse and select the grid file you just created.
-
Ligands Tab: Select the prepared ligand file (from the LigPrep job).
-
Precision: Choose a docking precision. SP (Standard Precision) is suitable for screening large libraries, while XP (Extra Precision) is more computationally intensive and designed for higher accuracy on a smaller set of promising compounds.[18]
-
Click Run and provide a job name.
-
Glide will execute the docking and the results will appear in the Project Table in Maestro.
Post-Docking Analysis: From Data to Insights
Generating docking poses is only half the battle; interpreting the results is where scientific insight is generated.[19]
Analyzing Docking Scores and Poses
-
Binding Affinity/Docking Score: The primary output is a score that estimates the binding free energy (ΔG). For Vina and Glide, more negative scores indicate stronger, more favorable binding.[19] These scores are used to rank different poses of the same ligand and to compare different ligands.
-
Visual Inspection: Never trust scores alone. Always visually inspect the top-ranked poses using software like PyMOL, ChimeraX, or Maestro.[20] A good docking pose should exhibit:
-
Plausible Conformation: The ligand should not have high internal strain.
-
Key Interactions: Look for hydrogen bonds, hydrophobic contacts, pi-pi stacking, and salt bridges with key active site residues.[19] These interactions are the chemical basis for binding.
-
Ligand-Receptor Complementarity: The ligand's shape and chemical properties should complement the binding pocket.
-
-
Root-Mean-Square Deviation (RMSD): If you are validating your protocol by re-docking a known ligand, calculate the RMSD between the docked pose and the crystal structure pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce the experimental binding mode.[7]
Data Presentation
Summarize your findings in a clear, structured table. This allows for easy comparison between different compounds or poses.
| Compound Name | Docking Score (kcal/mol) | Key Interacting Residues (H-Bonds) | Other Key Interactions (Hydrophobic, etc.) |
| This compound (Pose 1) | -8.5 | Lys38, Asp168 | Met109, Leu167 |
| This compound (Pose 2) | -8.2 | Gln105, Asp168 | Met109, Ile84 |
| Known Inhibitor (Control) | -9.1 | Lys38, Asp168, Gly39 | Met109, Leu167 |
Table 1: Example of a results summary table for docking against p38 MAP Kinase (PDB: 1KV2). Data is illustrative.
Validation and Advanced Concepts
To ensure the trustworthiness of your results, further validation beyond simple scoring is highly recommended.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot of the binding event. MD simulation offers a dynamic view, assessing the stability of the predicted protein-ligand complex in a simulated aqueous environment over time (nanoseconds to microseconds).[21] A stable complex will maintain its key interactions throughout the simulation, while an unstable one may see the ligand drift out of the binding pocket.[22][23] This is a powerful method to filter out false positives from docking.[24]
Binding Free Energy Calculations (MM/GBSA)
Docking scores are optimized for speed and are not always accurate in predicting true binding affinities.[25] Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to re-score the docking poses or snapshots from an MD trajectory.[26] MM/GBSA provides a more accurate estimation of binding free energy by incorporating solvation effects and is an excellent way to re-rank candidate molecules after an initial docking screen.[27][28]
Conclusion
Molecular docking is a powerful computational tool that can accelerate the drug discovery process by providing crucial insights into ligand-protein interactions. For a novel compound such as this compound, a successful docking campaign hinges on a methodical approach that begins with target identification and proceeds through rigorous preparation, simulation, and analysis. By following the detailed protocols and validation strategies outlined in this guide, researchers can generate reliable and actionable data, paving the way for further experimental validation and lead optimization.
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Sgobba, M., et al. (2012). Application of a post-docking procedure based on MM-PBSA and MM-GBSA on single and multiple protein conformations. Journal of Computer-Aided Molecular Design. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Molecular Docking of Triazine analogues. Available from: [Link]
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Ali, M. (2023). Molecular Dynamic Simulation Online (Part 1)|Ligand-target interaction|iMODS tutorial. YouTube. Available from: [Link]
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Bio-Resource. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. Available from: [Link]
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Schrödinger. (2025). Covalent Docking Using Schrödinger. YouTube. Available from: [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. Available from: [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC. Available from: [Link]
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Garibaldi, A. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Available from: [Link]
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Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available from: [Link]
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CCDC. (n.d.). Protein–Ligand Docking with GOLD. Available from: [Link]
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J's Blog. (2024). Schrödinger Notes—Molecular Docking. Available from: [Link]
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Der Pharma Chemica. (2016). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Available from: [Link]
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LORIA. (2023). Tutorial : Docking small molecules in a receptor using GOLD. Available from: [Link]
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Expert Opinion on Drug Discovery. (2021). What is the current value of MM/PBSA and MM/GBSA methods in drug discovery?. Available from: [Link]
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CCDC. (2022). Introduction to CSDU module "Protein-ligand docking 101 - running a simulation in GOLD. YouTube. Available from: [Link]
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Dockamon. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software. YouTube. Available from: [Link]
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TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available from: [Link]
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ACS Omega. (2024). Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. Available from: [Link]
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Liu, X., et al. (2018). A Comprehensive Docking and MM/GBSA Rescoring Study of Ligand Recognition upon Binding Antithrombin. PMC. Available from: [Link]
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Application Notes and Protocols for Antimicrobial Activity Assays of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
Introduction: The Therapeutic Potential of Triazine Scaffolds
The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Among these, triazine derivatives, six-membered nitrogen-containing heterocyclic compounds, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][3][4][5] The versatility of the triazine ring allows for substitutions that can modulate its biological activity, making it a promising template for drug discovery.[4][5] This document provides detailed application notes and protocols for evaluating the antimicrobial potential of a specific derivative, 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL , a compound available as a research chemical.[6] While extensive studies on this particular molecule are not widely published, related 1,2,4-triazin-5-one derivatives have shown notable antimicrobial effects against various pathogens.[7][8]
These protocols are designed for researchers, scientists, and drug development professionals to systematically assess the in vitro antimicrobial efficacy of this compound. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[9][10][11][12][13]
Section 1: Foundational Concepts in Antimicrobial Susceptibility Testing
Before proceeding to the experimental protocols, it is crucial to understand the key parameters that quantify antimicrobial activity. These metrics provide a standardized framework for evaluating the efficacy of a novel compound.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[14][15][16] It is a primary indicator of the potency of an antimicrobial compound.
-
Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, the MBC provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[17][18][19][20]
-
Zone of Inhibition: In agar-based diffusion assays, this is the circular area around an antibiotic-impregnated disk where bacterial growth is inhibited.[21][22][23] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
A workflow for a comprehensive antimicrobial assessment is outlined below.
Caption: Workflow for assessing antimicrobial activity.
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting antimicrobial susceptibility tests. It is imperative to use aseptic techniques throughout these procedures to prevent contamination.
Preparation of the Test Compound
The initial step involves the preparation of a stock solution of this compound. The choice of solvent is critical and should be one that dissolves the compound without exhibiting antimicrobial properties itself. Dimethyl sulfoxide (DMSO) is a common choice.
Protocol 2.1.1: Stock Solution Preparation
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method is a preliminary, qualitative screening tool to assess the antimicrobial activity of the compound.[24][25] It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.[21][22]
Protocol 2.2.1: Performing the Disk Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[21][26] Pour the sterilized MHA into sterile Petri dishes to a uniform depth of 4 mm and allow it to solidify on a level surface.[26]
-
Inoculum Preparation:
-
Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[24][25] Swab the entire surface of the MHA plate uniformly in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.[22][25]
-
Disk Application:
-
Prepare sterile paper disks (6 mm in diameter).
-
Impregnate the disks with a known volume (e.g., 10 µL) of the this compound stock solution or its dilutions.
-
Aseptically place the impregnated disks onto the inoculated agar surface.[25] Ensure firm contact with the agar.
-
Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent, e.g., DMSO).
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[23][27]
-
Result Interpretation: Measure the diameter of the zones of inhibition in millimeters. A clear zone around the disk indicates that the compound has inhibited microbial growth.[23]
Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of the test compound.[15][16][27] This method involves preparing serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.[16]
Protocol 2.3.1: MIC Determination
-
Preparation of Dilutions:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate.
-
In well 1, add 200 µL of the test compound at twice the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[17] Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).[15]
-
-
Inoculum Preparation: Prepare the inoculum as described in Protocol 2.2.1 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum. This will bring the total volume in each well to 200 µL and dilute the compound concentrations to the final desired values.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[16][27]
-
MIC Reading: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14][15]
Caption: Workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to assess the killing activity of the compound.[19][20]
Protocol 2.4.1: MBC Determination
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[17]
-
Plating: Spread each aliquot onto a separate, sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[17]
-
MBC Reading: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18]
Section 3: Data Presentation and Interpretation
The results of the antimicrobial assays should be systematically recorded and presented. A tabular format is recommended for clarity and ease of comparison.
Table 1: Representative Data Summary for this compound
| Bacterial Strain | ATCC Number | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | Data | Data | Data | Calculate |
| Escherichia coli | 25922 | Data | Data | Data | Calculate |
| Pseudomonas aeruginosa | 27853 | Data | Data | Data | Calculate |
| Candida albicans | 10231 | Data | Data | Data | Calculate |
Disclaimer: The data fields are for illustrative purposes. Actual values must be determined experimentally.
Interpretation of the MBC/MIC Ratio:
The ratio of MBC to MIC is a critical parameter for classifying the antimicrobial activity.
-
Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]
-
Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
Section 4: Trustworthiness and Self-Validation
To ensure the trustworthiness and validity of the results, the following controls and quality assurance measures are essential:
-
Quality Control Strains: Always include reference strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to validate the test system.[15] The results for these strains should fall within the acceptable ranges defined by CLSI or EUCAST guidelines.[28]
-
Purity Checks: After incubation, streak cultures from the growth control wells to ensure the purity of the test organism.[23]
-
Standardization: Adherence to standardized protocols, including inoculum density, media preparation, and incubation conditions, is paramount for reproducibility.[29][30][31]
Conclusion
The protocols outlined in this document provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. By adhering to these standardized methods and incorporating rigorous quality controls, researchers can generate reliable and reproducible data. This information is crucial for the initial stages of drug discovery and development, paving the way for further investigation into the therapeutic potential of this and other novel triazine derivatives in the fight against infectious diseases.
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Patel, J. B., et al. (2023). Antimicrobial Susceptibility Testing. StatPearls Publishing. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
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MDPI. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. International Journal of Molecular Sciences, 24(17), 13576. [Link]
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International Journal of Development Research. (2021). Synthesis and antimicrobial activity of some new 3-amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4h) one. International Journal of Development Research, 11(06), 47853-47859. [Link]
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ResearchGate. (2018). Synthesis of 6-R-3-(2-Aminophenyl)-2Н-1,2,4-Thriazin-5-ones: Resources and Limitations. Journal of Organic and Pharmaceutical Chemistry, 16(2), 23-34. [Link]
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ResearchGate. (2010). ChemInform Abstract: Interaction of 3-(2-Aminophenyl)-6-R1-1,2,4-triazin-5-ones with Acylating Reagents: An Efficient Method for Preparation of 6-Substituted 3-R1-2H-[14][16][27]Triazino[2,3-c]quinazolin-2-ones. ChemInform, 41(43). [Link]
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Application Notes and Protocols for the Single Crystal Growth of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL for X-ray Crystallography
Introduction
Single crystal X-ray crystallography stands as the definitive method for the elucidation of the three-dimensional atomic and molecular structure of a compound.[1] For professionals in drug development, this technique provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for rational drug design. The initial and often most challenging step in this process is the growth of high-quality single crystals suitable for diffraction experiments—typically at least 0.1 mm in all dimensions, pure in composition, and possessing a regular, unmarred internal structure.[1]
This guide provides a detailed overview of the principles and practical techniques for growing single crystals of the novel heterocyclic compound, 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL. While specific crystallization parameters for this exact molecule are not yet established in the literature, this document synthesizes established methodologies for small organic molecules and related 1,2,4-triazine derivatives to offer a robust, systematic approach for researchers.[2][3][4][5] The protocols herein are designed to be a starting point for a comprehensive crystallization screening process.
Compound Properties and Preliminary Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for the successful design of crystallization experiments. Key factors that influence crystallization include the compound's purity, solubility profile, and stability.[6][7][8]
Purity: The starting material should be of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality.[6] Standard purification techniques for 1,2,4-triazine derivatives, such as flash column chromatography followed by recrystallization, are recommended.[3]
Solubility Screening: A systematic solubility screening is the cornerstone of developing a successful crystallization strategy. The ideal solvent is one in which the compound is moderately soluble.[6][7] Highly soluble compounds tend to form small crystals, while in solvents of very low solubility, achieving the necessary supersaturation for crystal growth is difficult.
Table 1: Suggested Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Often good solvents for polar heterocyclic compounds. |
| Esters | Ethyl acetate | A versatile solvent that has proven effective for organic complexes.[9] |
| Ketones | Acetone | A polar aprotic solvent that can be a good starting point. |
| Halogenated | Dichloromethane, Chloroform | Often used but can be highly volatile, which may lead to rapid crystallization.[4] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be used as anti-solvents or in solvent mixtures. |
| Aromatics | Toluene | Can sometimes promote good crystal packing through π-π interactions.[4] |
| Nitriles | Acetonitrile | A polar aprotic solvent to consider. |
| Amides | Dimethylformamide (DMF) | A highly polar solvent, may be too good of a solvent but can be used in vapor diffusion. |
Protocol 1: Small-Scale Solubility Testing
-
Place a small amount (1-2 mg) of the purified compound into a series of clean small vials.
-
Add a common solvent from Table 1 dropwise, with gentle agitation, until the solid dissolves.
-
Record the approximate volume of solvent required to dissolve the compound.
-
Categorize the solubility as high (dissolves in <0.5 mL), moderate (dissolves in 0.5-2 mL), or low (requires >2 mL or is insoluble).
-
This information will guide the selection of solvents for the crystallization techniques described below.
Crystallization Techniques and Protocols
The growth of quality crystals is a kinetic process that relies on slowly achieving a state of supersaturation, allowing for controlled nucleation and growth.[10][11] The following are the most common and effective methods for small organic molecules.
Slow Evaporation
This is often the simplest and most successful method.[9][12] It is particularly effective when the compound is moderately soluble in a chosen solvent.
Principle: A near-saturated solution is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation.[5]
Protocol 2: Slow Evaporation
-
Dissolve the compound in a suitable solvent (one in which it has moderate solubility) to create a near-saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[6]
-
Cover the vessel with a cap or parafilm with a few small holes punched in it to allow for slow solvent evaporation.[12]
-
Place the vessel in a vibration-free location and allow it to stand undisturbed.[2][7]
-
Monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by the number and size of the holes in the covering.[12]
Vapor Diffusion
Vapor diffusion is an excellent technique, especially when only small amounts of the compound are available.[2] It allows for very slow changes in solvent composition, which can promote the growth of high-quality crystals.
Principle: A solution of the compound is placed in a small, open container inside a larger, sealed vessel that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[5][13][14]
Protocol 3: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively high-boiling point solvent in which it is soluble (the "solvent").
-
Place this solution in a small, open vial.
-
In a larger, sealable jar or beaker, place a layer of a volatile anti-solvent in which the compound is insoluble.
-
Carefully place the small vial containing the compound solution inside the larger vessel, ensuring the two liquids do not mix.
-
Seal the larger vessel and leave it in an undisturbed location.[2][4]
-
The more volatile anti-solvent will slowly diffuse into the solvent, causing the compound to crystallize.
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion
| Solvent (Compound is Soluble) | Anti-Solvent (Compound is Insoluble) |
| Dichloromethane | Pentane or Hexane |
| Toluene | Hexane |
| Acetone | Diethyl ether |
| Ethanol | Diethyl ether or Hexane |
| Dimethylformamide (DMF) | Water or Toluene |
Slow Cooling
This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[3]
Principle: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.[5]
Protocol 4: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at or near its boiling point.
-
Filter the hot solution to remove any insoluble impurities.
-
Place the hot solution in a clean container and cover it.
-
To slow the cooling process, place the container in an insulated vessel, such as a Dewar flask filled with hot water, or simply allow it to cool to room temperature on the benchtop.[13]
-
For even slower cooling, the solution can be placed in a programmable oven with a slow cooling ramp.
Temperature Gradient Method
This is a more advanced technique that can yield high-quality crystals by creating a continuous, slow convection current.[15][16][17]
Principle: A temperature gradient is established across the crystallization vessel. The compound dissolves in the warmer region and travels to the cooler region, where it becomes supersaturated and crystallizes. This creates a cycle of dissolution and growth that can lead to the formation of large, well-ordered crystals.[13][15]
Protocol 5: Temperature Gradient
-
Prepare a saturated slurry of the compound in a suitable solvent in a long, narrow vessel such as a sealed tube.
-
Establish a stable temperature gradient along the length of the vessel. This can be achieved by placing one end of the vessel on a controlled heating block while the other end remains at ambient temperature.[18]
-
The temperature difference should be small (a few degrees) to create a slow convection current.
-
Allow the system to equilibrate and grow crystals over an extended period.
Experimental Workflow and Decision Making
The process of obtaining single crystals is often iterative. The following diagram outlines a logical workflow for screening and optimizing crystallization conditions.
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Introduction: The Versatility of the Triazine Scaffold in Fluorescence Sensing
An Application Guide to Aminophenyl Triazine-Based Fluorescent Probes and Sensors
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine ring is a nitrogen-rich heterocycle that has become a privileged scaffold in medicinal chemistry and materials science. Its electron-deficient nature makes it an excellent electron acceptor, a property that is masterfully exploited in the design of fluorescent probes. When coupled with an electron-donating aminophenyl group, the resulting Donor-π-Acceptor (D-π-A) architecture gives rise to molecules with remarkable photophysical properties, including strong intramolecular charge transfer (ICT) characteristics.[1][2] These aminophenyl triazine derivatives form the basis of a versatile class of fluorescent sensors capable of detecting a wide array of analytes with high sensitivity and selectivity.
This guide provides an in-depth exploration of the design principles, applications, and experimental protocols for utilizing aminophenyl triazines as fluorescent probes. We will delve into the causality behind experimental design, offering field-proven insights to empower researchers in their quest to visualize and quantify chemical and biological processes.
Part 1: Core Principles and Design Strategy
The efficacy of an aminophenyl triazine probe hinges on its ability to translate a specific recognition event—such as binding to a metal ion or a change in local pH—into a measurable change in its fluorescence output. This is achieved by strategically modifying the molecular structure to control its photophysical behavior.
The Donor-π-Acceptor (D-π-A) Framework
The fundamental design of most aminophenyl triazine probes involves a D-π-A structure.[2]
-
Acceptor (A): The 1,3,5-triazine core serves as the electron-accepting unit.
-
Donor (D): An aminophenyl group (e.g., N,N-dialkylaminophenyl) acts as the primary electron donor.[1]
-
π-Bridge: The phenyl ring itself, and sometimes additional conjugated systems, form the π-bridge that facilitates electronic communication between the donor and acceptor.
Upon photoexcitation, an electron is promoted from the donor to the acceptor, creating an excited state with significant charge separation, known as an ICT state. The energy of this ICT state, and thus the emission wavelength, is highly sensitive to the molecular environment.
Sensing Mechanisms
Modulation of the ICT process is the primary mechanism for sensing. This can be achieved through several strategies:
-
Photoinduced Electron Transfer (PET): A recognition site (e.g., a metal chelator) is appended to the fluorophore. In the "off" state, the recognition site quenches fluorescence via PET. Upon binding the target analyte, the PET process is inhibited, "turning on" fluorescence.
-
Intramolecular Charge Transfer (ICT) Modulation: The target analyte interacts directly with the donor or acceptor, altering their electron-donating or -accepting strength. This shifts the emission wavelength and/or changes the fluorescence intensity. For example, protonation of the amino group in acidic conditions weakens its donating ability, often leading to a blue shift and fluorescence quenching.[3][4]
-
Reaction-Based Sensing: The probe is designed to undergo a specific chemical reaction with the analyte (e.g., hydrogen sulfide, H₂S).[5] This reaction cleaves a quenching group or forms a new fluorescent species, resulting in a dramatic "turn-on" response.[6] This approach offers exceptional selectivity as it relies on a specific chemical transformation.
-
Restricted Intramolecular Rotation (RIR): For probes designed to sense viscosity, the D-A structure may be flanked by rotors (like phenyl rings) that can rotate freely in low-viscosity environments, dissipating excited-state energy non-radiatively. In a viscous medium, this rotation is hindered, closing the non-radiative decay pathway and causing a significant increase in fluorescence quantum yield.[7]
Caption: General design and sensing mechanism of aminophenyl triazine probes.
Part 2: Applications and Target Analytes
The structural tunability of aminophenyl triazines allows for the development of probes for a diverse range of analytes.
Sensing of Metal Ions
Metal ions are crucial for countless biological processes, but their dysregulation is linked to severe diseases.[8][9] Aminophenyl triazine probes can be functionalized with specific chelating agents to selectively bind metal ions like Fe³⁺, Cu²⁺, and Zn²⁺.[8][10][11]
-
Causality: The choice of chelator is paramount for selectivity. For instance, ligands with hard donor atoms (like oxygen) are suitable for hard acids like Al³⁺, while soft donor atoms (like sulfur or nitrogen) are preferred for softer acids like Hg²⁺ or Cu²⁺.[12] The binding event typically disrupts a PET quenching pathway or alters the ligand field, leading to a "turn-on" fluorescence response.[12]
pH Sensing
Intracellular pH is a critical parameter for cell function, and abnormal pH is a hallmark of diseases like cancer.[3] The amino group in aminophenyl triazines is a natural pH-sensitive moiety.
-
Causality: In acidic environments, the lone pair of electrons on the nitrogen atom is protonated. This significantly diminishes its electron-donating ability, disrupting the ICT process and leading to a change in fluorescence.[13] By tuning the substituents on the triazine or phenyl ring, the pKa of the probe can be adjusted to match specific physiological or pathological pH ranges (e.g., lysosomal acidity vs. cytoplasmic neutrality).[3][4]
Detection of Reactive Species and Biomolecules
Many aminophenyl triazines are designed as reaction-based probes for detecting highly reactive and often transient species like hydrogen sulfide (H₂S).[5]
-
Causality: A probe for H₂S might incorporate a recognition site, such as an azide or nitro group, that is reduced by H₂S. This irreversible chemical reaction releases a highly fluorescent aminophenyl triazine fluorophore from its quenched precursor. This reaction-based approach provides high selectivity over other biological nucleophiles like cysteine or glutathione.[5]
Summary of Representative Probes
| Probe Class | Target Analyte | Sensing Mechanism | Key Performance Metrics | Reference |
| Triazine-Azide | H₂S | Reaction-based "turn-on" | Fast response (20s), Large Stokes shift (100 nm) | [5] |
| Triazine-Benzimidazole | Fe³⁺ | Chelation-induced quenching | High selectivity, Detection in water samples | [11] |
| Aminophenyl Triazine | pH | ICT modulation via protonation | Reversible, Good photostability, Linear response in pH 5.0-7.0 | [3] |
| Triazine-Styryl | Solvent Polarity / Viscosity | ICT / RIR | High Stokes shift, Positive solvatofluorism | [2] |
| Triazine Framework | Nitroaromatics (e.g., Picric Acid) | PET quenching | High sensitivity, Detection limit of 2.25 ppm | [14] |
Part 3: Detailed Application Notes and Protocols
Scientific integrity requires protocols that are robust and reproducible. The following sections provide detailed, self-validating methodologies for the synthesis and application of these probes.
Protocol 1: Synthesis of a Key Intermediate: 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline
This protocol describes the synthesis of a common building block for many aminophenyl triazine probes, based on the nucleophilic substitution of cyanuric chloride.[2]
Rationale: This single substitution reaction is performed under controlled temperature to prevent di- or tri-substitution, ensuring a high yield of the desired monochlorinated intermediate, which is essential for subsequent functionalization.
Caption: Workflow for the synthesis of a dichlorotriazine intermediate.
Materials:
-
Cyanuric chloride
-
N,N-diethylaniline
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cyanuric chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N,N-diethylaniline (1.0 eq) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to quench the reaction.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Protocol 2: General Procedure for Fluorescence Spectroscopic Analysis
Rationale: To ensure data consistency, a standardized protocol for evaluating the probe's response is critical. This involves controlling variables like solvent, concentration, and excitation/emission parameters.
Materials:
-
Stock solution of the aminophenyl triazine probe (e.g., 1 mM in DMSO or acetonitrile).
-
Working buffer solution (e.g., PBS for biological pH, HEPES). The choice of buffer is critical to avoid interference with the analyte.
-
Stock solution of the target analyte.
-
Quartz fluorescence cuvettes (1 cm path length).
-
Fluorometer.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of 1.5 mL Eppendorf tubes.
-
To each tube, add the appropriate volume of buffer to reach a final volume of 1 mL.
-
Add a fixed amount of the probe stock solution to each tube to achieve the desired final concentration (e.g., 5-10 µM).
-
Add varying amounts of the analyte stock solution to create a concentration gradient across the tubes. Include a "blank" tube with only the probe and buffer.
-
Gently vortex each tube and allow it to incubate for the required time at a stable temperature (e.g., 15-20 minutes).
-
-
Spectrofluorometer Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.
-
Set the excitation wavelength (λex), determined from the probe's absorption maximum.
-
Set the excitation and emission slit widths (e.g., 5 nm). A narrower slit provides better resolution but a lower signal; a wider slit increases signal but reduces resolution.
-
Set the emission scan range (e.g., from λex + 20 nm to 700 nm).
-
-
Data Acquisition:
-
Transfer the "blank" solution (probe only) to a quartz cuvette and record its emission spectrum.
-
Sequentially measure the emission spectra for each solution with increasing analyte concentration.
-
Ensure to rinse the cuvette thoroughly with the solvent between measurements.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) against the analyte concentration.
-
For selectivity studies, repeat the procedure using potential interfering species at concentrations relevant to the intended application (e.g., physiological concentrations for cellular studies).
-
Protocol 3: Application in Live-Cell Imaging
Rationale: Moving from a cuvette to a live cell introduces complexity. This protocol outlines a general method for wash-free imaging, which is preferable as it minimizes cell stress and allows for continuous observation.[15][16] Probes with fluorogenic properties (i.e., they are non-fluorescent until they react with their target) are ideal for this approach.[15]
Caption: General workflow for live-cell imaging with a fluorescent probe.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Glass-bottom confocal dishes or multi-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Aminophenyl triazine probe stock solution (1 mM in cell-culture grade DMSO)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes 24-48 hours prior to the experiment. Allow them to adhere and reach 60-70% confluency.
-
Probe Loading:
-
On the day of the experiment, aspirate the culture medium from the cells.
-
Dilute the probe stock solution in fresh, pre-warmed complete medium to the desired final concentration (typically 1-10 µM). Self-validation step: A concentration titration should be performed initially to find the optimal concentration that gives a strong signal without cytotoxicity.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37 °C in a 5% CO₂ incubator for 15-30 minutes. The optimal time may vary between probes and cell lines.
-
Imaging:
-
Transfer the dish to the stage of a confocal microscope equipped with an environmental chamber (37 °C, 5% CO₂).
-
Set the appropriate laser line for excitation and the detector range for emission.
-
Acquire images. For wash-free probes, imaging can be performed directly in the probe-containing medium.[16]
-
-
Positive Control/Stimulation (if applicable): To validate the probe's response, treat a parallel set of cells with a known modulator of the target analyte (e.g., for a pH probe, use nigericin to equilibrate intracellular and extracellular pH).
-
Data Analysis: Use software like ImageJ or FIJI to measure the mean fluorescence intensity within cells or specific organelles.
References
- A novel fast-responsive fluorescent probe based on 1,3,5-triazine for endogenous H2S detection with large Stokes shift and its applic
- Synthesis and structural Characterization of s-triazine derivatives and their photophysical properties.
- Recent Progress in Triazine-Based Fluorescent Probes for Detecting Hazardous Nitroaromatic Compounds.
-
Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][5][17]Triazolo[4,3- c]. PubMed.
- Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl deriv
- Photophysical properties of designed triazine derivatives.
- A Comparative Guide to the Photophysical Properties of Substituted 1,3,5-Triazines. Benchchem.
- Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework. The Royal Society of Chemistry.
- Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers.
- Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. NIH.
- Fluorescent probes for imaging live cells. Max-Planck-Gesellschaft.
- Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. J-STAGE.
- Fluorescent, MRI, and colorimetric chemical sensors for the first-row d-block metal ions. Semantic Scholar.
- Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. ScienceDirect.
- 1,2,4-Triaminobenzene as a Fluorescent Probe for Intracellular pH Imaging and Point-of-Care Ammonia Sensing. PubMed.
- Design,Synthesis And Fluorescent Recognition Properties Of Triazine Derivatives And Their Organometallic Functional M
- Recent Progress in Fluorescent Probes For Metal Ion Detection. PMC - PubMed Central.
- Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
- An efficient and sensitive fluorescent pH sensor based on amino functional metal-organic frameworks in aqueous environment. Semantic Scholar.
- A bifunctional TPE-based fluorescent sensor for liquid viscosity and amyloid β measurements. New Journal of Chemistry (RSC Publishing).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triaminobenzene as a Fluorescent Probe for Intracellular pH Imaging and Point-of-Care Ammonia Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel fast-responsive fluorescent probe based on 1,3,5-triazine for endogenous H2S detection with large Stokes shift and its application in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bifunctional TPE-based fluorescent sensor for liquid viscosity and amyloid β measurements - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 9. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent, MRI, and colorimetric chemical sensors for the first-row d-block metal ions. | Semantic Scholar [semanticscholar.org]
- 11. globethesis.com [globethesis.com]
- 12. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] An efficient and sensitive fluorescent pH sensor based on amino functional metal-organic frameworks in aqueous environment. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
- 16. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3- c]- and [1,2,4]Triazolo[1,5- c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in the synthesis of substituted triazines.
Welcome to the technical support center for the synthesis of substituted 1,3,5-triazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this important class of heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific experimental challenges, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis of substituted triazines, offering explanations for the underlying causes and providing actionable solutions to overcome these challenges.
Issue 1: Low Yields and Formation of Insoluble White Precipitate
Q: I am attempting a nucleophilic substitution on cyanuric chloride, but my yield is very low, and a significant amount of an insoluble white precipitate forms. What is happening and how can I prevent it?
A: This is a frequent issue, primarily caused by the hydrolysis of the highly reactive cyanuric chloride or its partially substituted intermediates.[1] The triazine ring is susceptible to hydrolysis, which cleaves the ring or replaces chlorine atoms with hydroxyl groups, forming cyanuric acid and its chlorinated derivatives.[1][2] These hydroxylated triazines are often insoluble in common organic solvents, leading to the observed precipitate and a reduction in the yield of the desired product.
Causality and Prevention:
-
Moisture Sensitivity: Cyanuric chloride is extremely sensitive to moisture. Rigorous exclusion of water is the most critical preventative measure.
-
Actionable Advice: Thoroughly dry all glassware in an oven (e.g., at 120 °C overnight) and cool it under a stream of inert gas (nitrogen or argon) before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Running the reaction under an inert atmosphere is highly recommended.[1]
-
-
pH Control: The rate of hydrolysis is significantly influenced by the reaction pH. Hydrolysis is slower under acidic conditions (pH ≤ 6) and accelerates as the solution becomes more alkaline (pH ≥ 7).[1]
-
Actionable Advice: For nucleophilic substitutions with amines, an acid scavenger (like triethylamine or diisopropylethylamine) is used to neutralize the HCl byproduct. However, maintaining a slightly acidic to neutral pH can suppress hydrolysis. Careful monitoring and control of pH are beneficial.
-
-
Temperature Management: While sequential substitutions on the triazine ring are temperature-dependent, excessively high temperatures can increase the rate of hydrolysis.[1]
-
Actionable Advice: Adhere strictly to the recommended temperature profile for each substitution step. The first substitution is typically carried out at 0-5 °C.[1]
-
Issue 2: Lack of Selectivity in Stepwise Substitutions
Q: I am trying to synthesize a mono- or di-substituted triazine from cyanuric chloride, but I am obtaining a mixture of mono-, di-, and tri-substituted products that are difficult to separate. How can I improve the selectivity?
A: The sequential substitution of the three chlorine atoms on cyanuric chloride is possible due to the decreasing reactivity of the triazine ring with each successive substitution.[3][4] Each added electron-donating nucleophile deactivates the ring towards further nucleophilic attack. This electronic effect allows for selective substitution by carefully controlling the reaction temperature.
Causality and Control:
-
Temperature is Key: The most crucial factor for achieving selectivity is stringent temperature control.
-
1st Substitution (Monosubstitution): This reaction is highly exothermic and should be performed at low temperatures, typically 0-5 °C .[1] Adding the nucleophile slowly to a cooled solution of cyanuric chloride is essential to maintain this temperature range and prevent over-reaction.
-
2nd Substitution (Disubstitution): To introduce a second nucleophile, the reaction temperature is typically raised to room temperature or up to 40-50 °C .[1]
-
3rd Substitution (Trisubstitution): The final substitution requires more forcing conditions, often involving heating at reflux temperatures .[5]
-
-
Stoichiometry and Addition Rate: Precise control over the stoichiometry of the nucleophile is also important. A slow, dropwise addition of the nucleophile can help to avoid localized excesses that might lead to multiple substitutions.
The following diagram illustrates the workflow for controlling selectivity in the stepwise synthesis of substituted triazines.
Caption: Stepwise synthesis of substituted triazines.
Issue 3: Sluggish Reactions with Amine Nucleophiles
Q: My reaction of an amino-substituted dichlorotriazine with a second amine is very slow, or the yield is poor. What factors could be at play?
A: The reactivity of amine nucleophiles can be significantly affected by steric hindrance and their basicity. Once an amine is substituted onto the triazine ring, it is difficult to substitute another nucleophile unless it is another amine.[6]
Causality and Optimization:
-
Steric Hindrance: Bulky or sterically hindered amines (e.g., secondary amines with large alkyl groups or ortho-substituted anilines) will react more slowly. The introduction of one bulky group can impede the approach of a second nucleophile.[3]
-
Nucleophilicity: Less basic (and therefore less nucleophilic) amines, such as anilines with electron-withdrawing groups, will react more slowly than aliphatic amines.
-
Actionable Advice: For weakly nucleophilic amines, increasing the reaction temperature and time is often necessary. The choice of solvent can also play a role; polar aprotic solvents like DMF or DMSO can sometimes enhance reaction rates.
-
-
Order of Addition: When synthesizing a triazine with both an O- and an N-nucleophile, it is generally advisable to introduce the O-nucleophile first.[6] The electron-donating nature of the amino group deactivates the ring, making subsequent substitution by a less nucleophilic alcohol or phenol more difficult.
Issue 4: Challenges in Purification
Q: My crude product is a complex mixture, and purification by standard column chromatography is proving difficult. What are some effective purification strategies for substituted triazines?
A: The purification of substituted triazines can be challenging due to the presence of closely related byproducts (e.g., products with different degrees of substitution), starting materials, and hydrolyzed impurities.
Effective Purification Protocols:
-
Initial Work-up: Before chromatographic purification, a thorough aqueous work-up is essential. Washing the organic extract with a dilute acid (e.g., 1M HCl) can remove basic impurities like excess amine, and a wash with a dilute base (e.g., saturated NaHCO₃ solution) can remove acidic impurities like cyanuric acid.
-
Flash Column Chromatography: This is the most common purification method.
-
Solvent System Selection: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between the desired product and impurities.
-
Silica Gel Choice: For closely eluting compounds, using high-performance silica gel with a smaller particle size can improve resolution.
-
-
Semi-preparative HPLC: For very difficult separations or to achieve high purity (>98%), semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. This method offers superior resolving power compared to flash chromatography.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find conditions that yield high-purity crystals.
Issue 5: Complex NMR Spectra and Characterization Difficulties
Q: The ¹H and ¹³C NMR spectra of my purified amino-substituted triazine are much more complex than expected, with broad signals and more peaks than anticipated. What is the reason for this complexity?
A: The complex NMR spectra of amino-substituted triazines are often due to two main factors: low solubility and the presence of rotamers (rotational isomers).[7][8]
Understanding and Resolving Spectral Complexity:
-
Low Solubility: Amino-substituted triazines, especially those with multiple N-H bonds, can form strong intermolecular hydrogen bonds and π-stacking interactions, leading to aggregation and low solubility in common deuterated solvents.[7] This results in broad NMR signals.
-
Actionable Advice:
-
Heating: Acquiring the NMR spectrum at an elevated temperature (e.g., 50-100 °C in DMSO-d₆) can disrupt intermolecular interactions and improve solubility, leading to sharper signals.[3][7]
-
Solvent Additives: Adding a small amount of trifluoroacetic acid (TFA) to the NMR sample (e.g., in CDCl₃) can protonate the triazine nitrogens, breaking up hydrogen bonding and improving solubility.[7] However, be aware that this can alter the chemical shifts.
-
-
-
Rotamers: There is restricted rotation around the C-N bond connecting the amino substituent to the triazine ring.[7][9] This is due to the partial double-bond character of the C-N bond. As a result, the molecule can exist as a mixture of stable conformers (rotamers) that are slowly interconverting on the NMR timescale, leading to a doubling or multiplication of signals.[7][8]
-
Actionable Advice:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help confirm the presence of rotamers. As the temperature is increased, the rate of rotation around the C-N bond increases. At a sufficiently high temperature (the coalescence temperature), the separate signals for the rotamers will broaden and merge into a single, averaged signal.
-
-
Experimental Protocol: Synthesis of a Disubstituted Triazine
This protocol provides a representative method for the synthesis of 2-chloro-4,6-bis(N-propylamino)-1,3,5-triazine, illustrating the principle of temperature-controlled sequential substitution.
Materials:
-
Cyanuric chloride (1.0 eq)
-
n-Propylamine (2.2 eq)
-
Triethylamine (2.5 eq)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
First Substitution:
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous acetone.
-
Add the amine solution dropwise to the cyanuric chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
-
Second Substitution:
-
Allow the reaction mixture to warm to room temperature.
-
Add the remaining n-propylamine (1.1 eq) and triethylamine (1.3 eq) as a solution in acetone.
-
Heat the reaction mixture to 40-45 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the monosubstituted intermediate.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[3]
-
Data Summary: Reaction Conditions and Yields
The choice of reaction conditions significantly impacts the outcome of triazine synthesis. The following table summarizes typical conditions for different synthetic approaches.
| Synthesis Method | Starting Materials | Key Conditions | Typical Yields | Reference |
| Sequential Substitution | Cyanuric Chloride, Nucleophiles | Temperature control (0°C, RT, Reflux) | Moderate to High (44-98%) | [3] |
| Cyclotrimerization | Nitriles | High temperature (200°C), Lewis acid catalyst | Low to Moderate | [5] |
| Microwave-Assisted | Dicyandiamide, Nitriles | Microwave irradiation, solvent-free or minimal solvent | Good to Excellent | [5] |
| Pinner Synthesis | Aryl Amidines, Phosgene | Acid catalysis | - | [10] |
Visualizing the Synthetic Pathway
The following diagram illustrates the common synthetic pathway for producing trisubstituted triazines from cyanuric chloride, highlighting the critical role of temperature control.
Caption: Sequential substitution of cyanuric chloride.
References
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. Available at: [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. ResearchGate. Available at: [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]
-
Chapter 3 – Structural characterization of triazines. Available at: [Link]
-
Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides. ResearchGate. Available at: [Link]
-
Triazines – A comprehensive review of their synthesis and diverse biological importance. Available at: [Link]
-
NOTE Synthesis and Structural Elucidation of Substituted s-Triazines. Asian Journal of Chemistry. Available at: [Link]
-
APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE. Available at: [Link]
-
Triazine. Wikipedia. Available at: [Link]
-
NMR spectra of 1,3,5-triazines with fluorinated substituents. ResearchGate. Available at: [Link]
-
Pinner Triazine Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. tdx.cat [tdx.cat]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pinner Triazine Synthesis [drugfuture.com]
Technical Support Center: Optimization of Nucleophilic Substitution on a Triazine Ring
Welcome to the technical support center for optimizing nucleophilic substitution reactions on the triazine ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic tool. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you troubleshoot effectively and innovate confidently.
Understanding the Triazine Ring: A Susceptible Electrophile
The 1,3,5-triazine ring, often encountered as 2,4,6-trichloro-1,3,5-triazine (TCT), is the cornerstone of this chemistry. Its susceptibility to nucleophilic attack is a direct consequence of its electronic structure. The three electron-withdrawing nitrogen atoms significantly reduce the electron density of the ring, making the carbon atoms electrophilic and primed for reaction.[1][2][3] This inherent reactivity sets it apart from less activated aromatic systems like chlorinated benzenes.[1]
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective mono-, di-, or tri-substitution on 2,4,6-trichloro-1,3,5-triazine (TCT)?
A1: Selective substitution is primarily controlled by temperature. The reactivity of the chlorine atoms decreases with each successive substitution. This is because the introduction of an electron-donating nucleophile increases the electron density of the triazine ring, deactivating it towards further nucleophilic attack.[1] Consequently, a stepwise increase in temperature is necessary for each subsequent substitution.[1][4]
Table 1: Temperature-Controlled Sequential Substitution of TCT
| Substitution Step | Leaving Group | Typical Reaction Temperature | Ring Reactivity |
| First Substitution | 1st Chlorine | 0–5 °C[1] | High |
| Second Substitution | 2nd Chlorine | Room Temperature (~25 °C)[1] | Moderate |
| Third Substitution | 3rd Chlorine | High Temperature / Reflux (>80 °C)[1] | Low |
Note: The precise temperatures can vary depending on the nucleophile's reactivity.[1]
Q2: What is the general order of reactivity for different nucleophiles with TCT?
A2: The inherent reactivity of the nucleophile is a critical factor. For common nucleophiles, a competitive study established the preferential order of incorporation at 0°C with a base like N,N-Diisopropylethylamine (DIEA) to be: alcohols > thiols > amines .[1][5] This is crucial for planning sequential substitutions. For instance, when synthesizing a molecule with both an oxygen and a nitrogen nucleophile, it is advisable to introduce the oxygen-containing group first.[1]
Q3: Which halogen is the best leaving group on a triazine ring?
A3: The reactivity of halogens as leaving groups on a triazine ring generally follows the order: F > Cl > Br .[5] While this may seem counterintuitive compared to other substitution reactions, the high electronegativity of fluorine makes the carbon atom of the triazine ring more electrophilic and, therefore, more susceptible to nucleophilic attack.[5]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of mono-, di-, and tri-substituted products when I only want mono-substitution.
-
Cause: This is a classic sign of poor temperature control. The first substitution on TCT is often rapid, even at low temperatures.[1]
-
Solution Checklist:
-
Ensure your reaction vessel is adequately submerged in an ice bath or other suitable cooling bath to maintain a temperature of 0-5°C. For highly reactive nucleophiles, temperatures as low as -20°C may be necessary.[1]
-
Add the nucleophile solution dropwise to the TCT solution to prevent localized heating.[1]
-
Monitor the reaction closely using a technique like Thin Layer Chromatography (TLC).
-
Problem 2: I am observing low or no conversion to the desired product.
-
Cause: Several factors can lead to poor conversion.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
-
Detailed Explanations:
-
Weak Nucleophile: The inherent reactivity of your nucleophile is a major determinant of success.[1] If you are using a weak nucleophile, you may need to employ more forcing conditions, such as higher temperatures, a stronger base, or longer reaction times.
-
Steric Hindrance: Bulky groups on either the triazine ring or the nucleophile can significantly impede the reaction.[2][5] In such cases, higher temperatures and longer reaction times may be required to overcome the steric barrier.
-
Inappropriate Base: A suitable base is often necessary to deprotonate the nucleophile or to scavenge the acid (e.g., HCl) generated during the reaction. Common choices include organic bases like DIEA or inorganic bases such as cesium carbonate (Cs₂CO₃).[5][6] The selection of the base can significantly impact the reaction yield.
-
Solvent Choice: Aprotic solvents are generally preferred for these reactions.[7] Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and have proven effective for many triazine substitutions.[5][6] The polarity of the solvent can be important, with more polar solvents sometimes enhancing the dissolution of ionic nucleophiles.[5]
-
Deactivated Ring: If you are attempting a substitution on a triazine that already bears an electron-donating group (like an amine), the ring may be too electron-rich for the reaction to proceed under standard conditions.[1]
-
Problem 3: I am observing unexpected side products.
-
Cause: Besides over-substitution, other side reactions can occur.
-
Potential Side Reactions:
-
Hydrolysis: 2,4,6-trichloro-1,3,5-triazine is sensitive to moisture and can react with water to form cyanuric acid, particularly upon heating.[1] It is crucial to use dry reagents and solvents.
-
Ring Opening: Under certain conditions, particularly with strong nucleophiles like methoxide ions, the triazine ring itself can undergo cleavage.[1][6]
-
Radical Reactions: While the primary mechanism is nucleophilic aromatic substitution (SNAr), some reactions, especially with nucleophiles like polysulfides, may proceed through a single electron transfer (SRN1) or free radical mechanism.[1][8][9] The presence of radical inhibitors can help to diagnose this possibility.[1][9]
-
Experimental Protocols
Protocol 1: Stepwise Synthesis of a Di-substituted Triazine
This protocol outlines the synthesis of an asymmetrically di-substituted triazine, demonstrating the principle of temperature-controlled sequential substitution.
Step 1: Mono-substitution
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, dissolve the first nucleophile (e.g., an alcohol, 1.0 eq) and a base (e.g., DIEA, 1.0 eq) in anhydrous DCM.
-
Add the nucleophile/base solution dropwise to the stirring TCT solution at 0°C over 15-20 minutes.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.
Step 2: Di-substitution
-
Dissolve the mono-substituted dichlorotriazine (1.0 eq) from Step 1 in a suitable solvent (e.g., ethyl acetate).[1]
-
Add the second, different nucleophile (e.g., an amine, 1.1 eq) followed by a base (e.g., DIEA, 1.1 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, perform an appropriate aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired di-substituted triazine.
Visualization of the SNAr Mechanism
Caption: The SNAr mechanism on a triazine ring.
References
-
Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central. Available at: [Link]
-
Kakuyama, S., et al. (2018). Triazine-Based Cationic Leaving Group: Synergistic Driving Forces for Rapid Formation of Carbocation Species. The Journal of Organic Chemistry. Available at: [Link]
-
Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. (n.d.). MDPI. Available at: [Link]
-
Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. (2023). PubMed Central. Available at: [Link]
-
Relative reactivity of amines in nucleophilic substitution of triazine... (n.d.). ResearchGate. Available at: [Link]
-
Nucleophilic Radical Substitution Reaction of Triazine Herbicides with Polysulfides. (2004). ACS Publications. Available at: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Publishing. Available at: [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. Available at: [Link]
-
Solvents for Nucleophilic Substitution Reactions. (2016). YouTube. Available at: [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. Available at: [Link]
-
Nucleophilic Substitution Reactions. (n.d.). University of Illinois Springfield. Available at: [Link]
-
Nucleophilic radical substitution reaction of triazine herbicides with polysulfides. (2004). PubMed. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PubMed Central. Available at: [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). PubMed Central. Available at: [Link]
-
7.5: SN1 vs SN2. (2021). Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). (2025). ResearchGate. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Available at: [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Available at: [Link]
Sources
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- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 4. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nucleophilic radical substitution reaction of triazine herbicides with polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
Welcome to the Technical Support Center for the purification of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this triazine derivative.
Introduction
This compound is a heterocyclic compound with a molecular structure suggesting a moderate to high degree of polarity due to the presence of an aminophenyl group, a hydroxyl group (or its tautomeric keto form), and the triazine core. The allylthio group introduces some nonpolar character. Successful purification requires a strategy that effectively removes unreacted starting materials, reaction byproducts, and any degradation products. This guide provides a systematic approach to achieving high purity of the target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What are the likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes for similar 1,2,4-triazine derivatives, potential impurities may include:
-
Unreacted Starting Materials: Such as a substituted 2-aminoaryl ketone and an S-allyl thiosemicarbazide derivative.
-
Incomplete Cyclization Products: Intermediates of the condensation reaction may persist in the crude product.[1]
-
Side-Reaction Products: Self-condensation of starting materials or reactions with solvent impurities can lead to unexpected byproducts.[1]
-
Regioisomers: If unsymmetrical precursors are used, the formation of regioisomers is possible, which can be challenging to separate.
-
Degradation Products: The compound may exhibit instability under certain conditions (e.g., prolonged exposure to strong acids, bases, or high temperatures), leading to decomposition.
Q2: What is the recommended initial workup procedure for the crude reaction mixture?
A2: An initial liquid-liquid extraction is often an effective first step to remove highly polar or non-polar impurities.[1] A typical procedure would involve:
-
Quenching the reaction mixture, if necessary, and diluting with water.
-
Extracting the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. The choice of solvent will depend on the solubility of the target compound.
-
Washing the combined organic layers with brine to remove residual water and some polar impurities.
-
Drying the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrating the dried organic layer under reduced pressure to yield the crude product.
Q3: How do I choose an appropriate purification method?
A3: The selection of the primary purification technique depends on the physical state of your crude product and the nature of the impurities. The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
Q4: My compound is highly polar. What are the best chromatographic techniques?
A4: For highly polar compounds like your target molecule, which contains amine and hydroxyl/amide functionalities, standard normal-phase chromatography on silica gel can sometimes be challenging. Consider the following options:
-
Modified Normal-Phase Chromatography: Use a more polar mobile phase, such as a gradient of methanol in dichloromethane (DCM). Adding a small amount of a basic modifier like triethylamine (0.1-1%) can help to reduce peak tailing caused by the interaction of the basic amino group with the acidic silica surface.
-
Reversed-Phase Chromatography: This is often the preferred method for polar compounds. A C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point. Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape by protonating the basic sites of the molecule.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds that are poorly retained in reversed-phase chromatography.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallizing. | The solution is supersaturated, or it was cooled too quickly. Impurities are preventing crystal lattice formation. | - Add a small amount of hot solvent to redissolve the oil, then allow it to cool very slowly. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound if available. - Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove some impurities before recrystallization. |
| Low recovery of the product. | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. | - Ensure you are using the minimum amount of hot solvent to dissolve the compound. - Try a different solvent or a solvent system where the compound has lower solubility at cold temperatures. - Concentrate the mother liquor and attempt a second recrystallization. |
| No crystal formation upon cooling. | The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated. | - Place the solution in an ice bath or refrigerator to further decrease solubility. - Partially evaporate the solvent to increase the concentration and then attempt to cool again. - Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then cool. |
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for this molecule could be ethanol, methanol, acetonitrile, or mixtures with water.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | The solvent system is not optimized. The column is overloaded. The column was not packed properly. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. - Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. - Ensure the column is packed uniformly without any air bubbles or channels. |
| Streaking or tailing of the compound on the column. | The compound is interacting strongly with the acidic silica gel due to its basic amino group. The compound may be unstable on silica. | - Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia to the eluent to improve the peak shape. - Check the stability of your compound on a silica TLC plate by spotting it and letting it sit for an hour before developing. If it degrades, consider using a different stationary phase like alumina (neutral or basic) or reversed-phase silica. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound has irreversibly adsorbed to the silica. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a DCM/methanol mixture. - If the compound is still not eluting, it may have decomposed on the column. You can test this by taking a small sample of the silica from the top of the column, extracting it with a very polar solvent like methanol, and analyzing the extract by TLC or LC-MS. |
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Column Selection: Choose a column with a sufficient amount of stationary phase (e.g., silica gel) for the quantity of your crude sample.
-
Eluent System Selection: Based on TLC analysis, prepare the mobile phase. A gradient elution from a less polar to a more polar solvent system (e.g., starting with 100% DCM and gradually adding methanol) is often effective.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure the packed bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Caption: Workflow for flash column chromatography.
Preparative HPLC Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (fronting or tailing). | Column overloading. Secondary interactions with the stationary phase. Inappropriate mobile phase pH. | - Reduce the injection volume or the concentration of the sample. - For basic compounds like yours on a C18 column, add an acid modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to protonate the amine and silanol groups. - Ensure the sample is fully dissolved in the mobile phase before injection. |
| Low recovery after purification. | The compound may be precipitating on the column or during fraction collection. The compound may be adsorbing to the collection vessels. | - Ensure the mobile phase composition has sufficient organic solvent to keep the compound soluble. - If using a modifier like TFA, be aware that the salt of your compound may be less soluble in the mobile phase. - Consider using silanized glassware for collection if adsorption is suspected. |
| Co-elution of impurities. | The chosen stationary phase or mobile phase does not provide adequate selectivity. | - Try a different stationary phase (e.g., a phenyl-hexyl or polar-embedded phase for reversed-phase). - Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol, or vice-versa) as this can alter selectivity. - Adjust the pH of the mobile phase to change the ionization state of your compound and impurities. |
Part 3: High-Purity Polishing
For applications requiring very high purity (>98%), such as in vitro/in vivo studies or for use as an analytical standard, a final purification step may be necessary after initial purification by recrystallization or flash chromatography.
Semi-Preparative High-Performance Liquid Chromatography (HPLC)
This technique offers the highest resolution for separating closely related impurities.
Recommended Starting Conditions:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing an acidic modifier (0.1% formic acid or TFA).
-
Gradient: A shallow gradient around the elution point of your compound, as determined by analytical HPLC, will provide the best separation.
-
Detection: UV detection at a wavelength where your compound has strong absorbance.
Protocol 3: Semi-Preparative HPLC
-
Method Development: Develop and optimize the separation on an analytical scale HPLC first to determine the ideal mobile phase composition and gradient.
-
Sample Preparation: Dissolve the partially purified compound in a solvent that is compatible with the initial mobile phase conditions. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample onto the semi-preparative HPLC system and collect the fractions corresponding to the peak of your target compound.
-
Post-Purification Workup: Combine the pure fractions. The subsequent workup will depend on the mobile phase modifiers used. If a volatile modifier like formic acid or TFA was used, the solvent can be removed by lyophilization or evaporation under reduced pressure. If a non-volatile buffer was used, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the pure compound.
References
-
Phenomenex. High-Performance Preparative LC Techniques. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2014). Solutions for Preparative HPLC. Retrieved from [Link]
-
SIELC Technologies. HPLC Retention of Polar Compounds. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of Triazine Derivatives in Biological Assays
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with triazine derivatives in their biological assays. Poor solubility is a common hurdle that can lead to inaccurate and irreproducible results.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Understanding the Challenge: Why Do Triazine Derivatives Have Solubility Problems?
Triazine derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, including anticancer and antifungal properties.[3][4][5][6] However, their often planar, aromatic structure and potential for strong crystal lattice energy can lead to poor aqueous solubility.[7][8] This intrinsic low solubility poses a significant challenge in biological assays, which are predominantly aqueous systems. When a compound precipitates out of solution, its effective concentration at the target site is unknown, leading to unreliable data.[1][9]
Frequently Asked Questions (FAQs)
Q1: My triazine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
This is a classic case of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds.[10][11][12] However, when a concentrated DMSO stock solution is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. If the final concentration of the triazine derivative exceeds its solubility limit in the aqueous buffer (even with a small percentage of DMSO), it will precipitate.[9][13]
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: While preparing your working solutions, aim for the lowest possible final concentration of DMSO in your assay. Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity, but it's always best to determine the tolerance of your specific system.
-
Optimize the Dilution Method: Instead of a single, large dilution step, try a serial dilution approach. This can sometimes help to keep the compound in solution more effectively.
-
Pre-warm the Assay Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes improve solubility. However, be mindful of the temperature stability of your compound and other assay components.
-
Vortex During Dilution: Actively mixing the solution by vortexing while adding the DMSO stock can aid in the rapid and uniform dispersion of the compound, potentially preventing localized high concentrations that can initiate precipitation.
Q2: What are co-solvents and how can they help with the solubility of my triazine derivative?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[14] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic molecules.
Common Co-solvents for Biological Assays:
| Co-solvent | Typical Starting Concentration | Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% (v/v) | Can have biological effects at higher concentrations.[15] |
| Ethanol | 0.1 - 5% (v/v) | Can affect enzyme activity and cell viability. |
| Polyethylene Glycols (PEGs) | 1 - 10% (v/v) | High molecular weight PEGs can increase viscosity. |
| N-methyl-2-pyrrolidone (NMP) | 0.1 - 1% (v/v) | Check for compatibility with your assay system. |
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare Stock Solutions: Dissolve your triazine derivative in 100% of each co-solvent to be tested at a high concentration (e.g., 10 mM).
-
Create a Dilution Series: In a 96-well plate, prepare a serial dilution of your compound in the corresponding co-solvent.
-
Add Aqueous Buffer: Add your aqueous assay buffer to each well to achieve the desired final compound concentrations and a range of final co-solvent concentrations.
-
Equilibrate and Observe: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).
-
Assess Solubility: Visually inspect for precipitation or use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). A clear solution indicates good solubility.
Q3: I've heard about using cyclodextrins to improve solubility. How do they work?
Cyclodextrins are cyclic oligosaccharides that have a unique "donut" shape with a hydrophobic interior and a hydrophilic exterior.[16][] This structure allows them to encapsulate hydrophobic molecules, like many triazine derivatives, within their central cavity, forming an "inclusion complex."[18][19] This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[18][19]
Types of Cyclodextrins:
-
α-Cyclodextrin: Has the smallest cavity, suitable for smaller molecules.[19]
-
β-Cyclodextrin: A commonly used and versatile option.[]
-
γ-Cyclodextrin: Possesses the largest cavity, accommodating bigger molecules.[]
-
Modified Cyclodextrins: Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have improved solubility and reduced toxicity compared to their parent forms.[16][20]
Workflow for Using Cyclodextrins:
Caption: A step-by-step approach to resolving solubility problems.
Conclusion
Overcoming the solubility challenges of triazine derivatives is a critical step in obtaining reliable and meaningful data in biological assays. A systematic approach, starting with simple adjustments like optimizing co-solvent concentration and moving towards more advanced techniques like the use of cyclodextrins, will enable researchers to successfully work with these promising compounds. Always remember to validate that your chosen solubilization method does not interfere with your specific assay.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps.
- Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Vertex AI Search. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - NIH.
- ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?.
- ACS Publications. (n.d.). Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure | Journal of Agricultural and Food Chemistry.
- Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?.
- PubMed Central. (n.d.). Spatial artifact detection improves the reproducibility of drug screening experiments.
- PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Anhui Keynovo Biotech Co., Ltd. (2022, December 19). What Is The Role Of DMSO In The Fiber And Medical Field?.
- PubMed Central. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
- ResearchGate. (2025, August 6). In vitro methods to assess drug precipitation.
- PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
- ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs.
- In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. (2012, June 25).
- NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.).
- Semantic Scholar. (2023, April 5). Novel Sulfonamide−Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- PubMed Central. (2022, February 12). Recent Advances in the Biological Activity of s-Triazine Core Compounds.
- PubMed. (n.d.). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings.
Sources
- 1. Spatial artifact detection improves the reproducibility of drug screening experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted 1,2,4-Triazine Compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with substituted 1,2,4-triazine compounds. The unique electronic and structural properties of the 1,2,4-triazine core often lead to complex and challenging NMR spectra. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, enabling you to confidently elucidate the structures of your novel compounds.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum of a newly synthesized 1,2,4-triazine derivative shows more signals than expected and they are all broad. What could be the cause?
This is a classic issue when working with substituted triazines and often points to one or more dynamic processes occurring in solution that are slow on the NMR timescale.[1] The primary culprits are typically:
-
Rotational Isomers (Rotamers): Due to the partial double-bond character of the C-N bond between the triazine ring and an amino substituent, rotation around this bond can be restricted.[1][2] This leads to the presence of multiple stable conformations (rotamers) in solution, each giving rise to its own set of NMR signals.[1]
-
Tautomerism: Depending on the substitution pattern, 1,2,4-triazine derivatives can exist in different tautomeric forms, where a proton shifts between different nitrogen atoms of the triazine ring or substituents.[3][4]
-
Low Solubility: 1,2,4-triazine compounds, especially those with planar aromatic substituents, can have poor solubility in common deuterated solvents, leading to aggregation and peak broadening.[1]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures (e.g., from room temperature up to 50-70 °C or higher, solvent permitting). If rotamers are present, you should observe coalescence of the broad signals into sharper, averaged signals as the temperature increases and the rate of interconversion becomes faster than the NMR timescale.[1][2][5]
-
Solvent Study: Try different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Benzene-d₆). Sometimes, changing the solvent can alter the equilibrium between different species or improve solubility, leading to sharper signals.[5] For compounds with very low solubility, using a co-solvent like trifluoroacetic acid (TFA) in CDCl₃ can help by protonating the triazine and breaking up intermolecular interactions, though this may lead to sample decomposition in some cases.[1]
-
2D NMR Experiments: If VT-NMR is inconclusive, advanced 2D NMR techniques are essential for untangling the complex spectra.
Q2: I am struggling to assign the proton and carbon signals of the 1,2,4-triazine core. What are the expected chemical shift ranges and how can I make unambiguous assignments?
Signal assignment in substituted 1,2,4-triazines can be challenging due to the influence of various substituents. However, a combination of 1D and 2D NMR techniques can provide definitive answers.
Typical Chemical Shift Ranges (in DMSO-d₆):
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-3 | ~9.5 - 10.5 | ~155 - 165 | Highly dependent on the substituent at C-3. |
| H-5 | ~8.5 - 9.5 | ~145 - 155 | Influenced by substituents at C-5 and C-6. |
| H-6 | ~8.8 - 9.8 | ~150 - 160 | Influenced by substituents at C-5 and C-6. |
Note: These are approximate ranges and can vary significantly based on the electronic nature of the substituents and the solvent used.
Workflow for Unambiguous Assignment:
-
¹H NMR: Obtain a high-resolution 1D proton spectrum.
-
¹³C NMR & DEPT: Acquire a ¹³C spectrum along with a DEPT-135 experiment. The DEPT-135 will distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons will be absent.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a crucial 2D experiment that correlates directly bonded ¹H and ¹³C atoms.[6][7] Each cross-peak in the HSQC spectrum connects a proton signal to the carbon it is attached to, allowing for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons.[7][8] For example, the proton at H-5 will show a correlation to the carbon at C-3 and C-6, helping to piece together the connectivity of the entire molecule.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[6][9] While less common for the triazine core protons themselves (which are often isolated), it is invaluable for assigning the protons on the substituent side chains.[1]
Q3: How can I confirm the position of substituents on the 1,2,4-triazine ring, especially when dealing with isomers?
Distinguishing between isomers is a common challenge that can be effectively addressed using through-space correlation experiments like NOESY or ROESY.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[10] By observing cross-peaks between protons on a substituent and specific protons on the triazine ring, you can determine the attachment point. For example, if you have a methyl group as a substituent, a NOESY cross-peak between the methyl protons and H-5 of the triazine ring would confirm that the methyl group is attached at C-6.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ~700-1200 Da), the NOE can be close to zero, making NOESY experiments ineffective.[10] In such cases, ROESY is the preferred experiment as it provides positive correlations for molecules of all sizes.[10]
Experimental Protocol for a 2D NOESY Experiment:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube. It is crucial to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.[11] This can be done using the freeze-pump-thaw technique.
-
Instrument Setup: Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all protons.
-
NOESY Acquisition:
-
Select the NOESY pulse program on the spectrometer.
-
Set the spectral widths to encompass all proton signals.
-
The most critical parameter is the mixing time (τm) . This is the period during which the NOE builds up. Typical mixing times for small molecules range from 300 ms to 800 ms. It is often beneficial to run a series of NOESY experiments with different mixing times to observe the build-up of the NOE.[10]
-
Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation: Process the 2D data and look for off-diagonal cross-peaks. A cross-peak between two protons indicates that they are spatially close.
Q4: My compound has exchangeable protons (e.g., -NH₂, -OH). How can I definitively identify their signals?
Identifying signals from exchangeable protons is straightforward using a D₂O exchange experiment.[12]
Protocol for D₂O Exchange:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
The signals corresponding to the exchangeable protons (N-H or O-H) will either disappear completely or significantly decrease in intensity because the protons have been replaced by deuterium, which is not observed in ¹H NMR.[12]
Troubleshooting Guide: Advanced Scenarios
Scenario 1: Persistent Signal Broadening Even at High Temperatures
If you observe that some signals remain broad even after increasing the temperature, it could indicate an intermediate exchange rate on the NMR timescale.[13][14] This means the rate of interconversion between different species (e.g., rotamers or tautomers) is neither very fast nor very slow.
-
Solution: In this situation, 2D Exchange Spectroscopy (2D-EXSY) can be a powerful tool.[1][8] A 2D-EXSY experiment is similar to a NOESY experiment but can distinguish between correlations arising from chemical exchange and those from the NOE. Cross-peaks in an EXSY spectrum directly indicate which signals correspond to nuclei that are exchanging with each other.[1]
Scenario 2: Extremely Low Signal-to-Noise Ratio
For compounds with poor solubility or when only a small amount of sample is available, obtaining a spectrum with a good signal-to-noise (S/N) ratio can be difficult.
-
Solutions:
-
Increase the number of scans: This is the simplest approach, but the S/N ratio only increases with the square root of the number of scans, so it can be time-consuming.
-
Use a cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity by reducing thermal noise.[12]
-
¹⁵N Isotopic Labeling: For detailed studies of the triazine core, especially when dealing with tautomerism, selective ¹⁵N labeling can be employed.[15][16] This allows for the use of more sensitive inverse-detected experiments like ¹H-¹⁵N HMBC to probe the connectivity through the nitrogen atoms.[7]
-
References
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- Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
- (n.d.). Chapter 3 – Structural characterization of triazines.
- ResearchGate. (n.d.). NMR studies of exchange between triazine rotamers.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- (n.d.). Nitrogen NMR.
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments.
- (2018, August 8). NOESY and ROESY.
- Daffern, N., Nordyke, C., Zhang, M., Palmer, A. G., & Straub, J. E. (2021). Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. The Biophysicist.
- OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Boston University. (n.d.). Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy.
- ResearchGate. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
- The Royal Society of Chemistry. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Novel Compounds: From In Vitro Veritas to In Vivo Victory
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For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a potential therapeutic is a rigorous gauntlet of validation. This guide provides an in-depth, experience-driven comparison of the essential in vitro and in vivo methodologies required to robustly characterize the biological activity of new chemical entities. Here, we move beyond mere protocol recitation to delve into the "why" behind experimental choices, ensuring a self-validating and logical progression from the petri dish to preclinical models.
The Foundational Funnel: A Strategic Overview of Compound Validation
The validation of a novel compound is not a linear path but a structured funnel. We begin with broad, high-throughput in vitro assays to cast a wide net, progressively narrowing our focus through more complex cellular and mechanistic studies. Only the most promising candidates, those with a compelling and verifiable mechanism of action, graduate to the intricate and resource-intensive realm of in vivo testing. This strategic winnowing is paramount for efficient and ethical drug development.
Caption: The drug discovery and validation funnel, from broad in vitro screening to focused in vivo efficacy studies.
Part 1: The In Vitro Crucible - Forging Confidence in a Controlled Environment
In vitro studies are the bedrock of compound validation, offering a cost-effective and high-throughput means to assess biological activity in a controlled setting.[1][2] However, their inherent limitation lies in the inability to fully recapitulate the complexity of a whole organism.[3] Therefore, a multi-assay approach is crucial to build a comprehensive and reliable profile of a compound's effects.
Primary Screening: Gauging Cellular Viability and Cytotoxicity
The initial litmus test for any novel compound is its effect on cell viability. These assays are designed to be rapid, scalable, and provide a clear indication of whether a compound is cytotoxic, cytostatic, or has no discernible effect on cell proliferation.
| Assay | Principle | Advantages | Disadvantages |
| MTT/MTS Assays | Tetrazolium salt reduction by metabolically active cells to a colored formazan product.[4][5] | Inexpensive, well-established. | Can be prone to interference from colored compounds or those that affect cellular metabolism.[6] |
| CellTiter-Glo® | Measures ATP levels, a key indicator of metabolically active cells, via a luminescent reaction.[5] | High sensitivity, simple "add-mix-read" protocol.[7] | More expensive than colorimetric assays. |
| Real-Time Glo™ | Measures the reducing potential of viable cells in real-time by converting a pro-substrate to a luciferase substrate.[7] | Allows for continuous monitoring of cell viability over time. | Requires specialized instrumentation for kinetic measurements. |
Expert Insight: While MTT is a workhorse, its potential for artifacts necessitates a confirmatory assay. For high-value compounds, pairing a metabolic assay (like MTT) with an ATP-based assay (like CellTiter-Glo®) provides a more robust initial assessment of cytotoxicity.[6]
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the novel compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP present and, therefore, the number of viable cells.[8]
Target Engagement: Confirming the Molecular Handshake
A critical step in validating a compound's mechanism of action is demonstrating direct binding to its intended protein target within a cellular context.[9] Without this confirmation, it's impossible to definitively link the compound's biological effect to its proposed target.
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10][11] | Label-free, applicable to intact cells, reflects physiological conditions.[12] | Not all proteins exhibit a clear thermal shift; can be lower throughput.[9] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can alter a protein's susceptibility to protease digestion.[9] | Label-free, relatively straightforward protocol. | Signal can be subtle; requires careful optimization of protease concentration.[9] |
Expert Insight: CETSA® has emerged as a powerful tool for confirming target engagement in a physiologically relevant setting.[13] Its ability to be performed in intact cells provides a significant advantage over methods that rely on purified proteins or cell lysates.
Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA®).
In Vitro ADME/Tox: Predicting the Fate of a Compound
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial for identifying potential liabilities that could lead to failure in later stages of development.[14][15] A comprehensive panel of in vitro ADME/Tox assays can provide valuable insights into a compound's drug-like properties.[16][17]
| Assay Category | Key Parameters Measured |
| Absorption | Caco-2 permeability, PAMPA |
| Distribution | Plasma protein binding, tissue binding |
| Metabolism | Microsomal stability, hepatocyte stability, CYP450 inhibition and induction |
| Excretion | Transporter interaction studies |
| Toxicology | Cytotoxicity, hepatotoxicity, cardiotoxicity (hERG), genotoxicity (Ames test) |
Expert Insight: A "fail early, fail cheap" strategy is often employed in drug discovery.[18] By identifying compounds with poor ADME/Tox profiles early on, resources can be focused on candidates with a higher probability of success.
Part 2: The In Vivo Arena - From Systemic Effects to Therapeutic Efficacy
While in vitro assays provide a wealth of information, they cannot fully predict how a compound will behave in a complex living organism.[19] In vivo studies are therefore essential to evaluate a compound's safety, toxicity, and efficacy in a more physiologically relevant context.[1][2]
Pharmacokinetics (PK) and Pharmacodynamics (PD): The Dose-Response Relationship
Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the relationship between drug concentration and its effect).[20][21] Understanding the PK/PD relationship is fundamental to determining an effective dosing regimen.[22][23]
Key PK/PD Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the curve, representing total drug exposure.
-
Half-life (t1/2): Time for the plasma concentration to decrease by half.
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation.
-
Target Modulation: Measurement of the drug's effect on its intended target in vivo.
Expert Insight: Integrating PK/PD studies early in the in vivo validation process can significantly accelerate the selection of the most promising compounds by providing a quantitative understanding of the dose-response relationship.[21]
Efficacy Studies: Demonstrating Therapeutic Potential in Disease Models
The ultimate goal of preclinical development is to demonstrate that a novel compound has a therapeutic effect in a relevant animal model of human disease.[24] The choice of animal model is critical and should accurately replicate key aspects of the human condition being studied.[25]
Commonly Used Animal Models in Oncology:
-
Cell-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunocompromised mice.[26]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunocompromised mice.[27]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[28]
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that mimic human cancers.[29]
| Model Type | Advantages | Disadvantages |
| CDX | Well-characterized, reproducible tumor growth. | Lack of tumor heterogeneity and immune system interaction. |
| PDX | Preserves the heterogeneity and microenvironment of the original patient tumor.[27] | More expensive and time-consuming to establish, variable tumor take rates. |
| Syngeneic | Intact immune system allows for the evaluation of immunotherapies.[28] | Limited availability of models for certain cancer types. |
| GEMM | Tumors arise spontaneously in the context of a normal immune system, closely mimicking human disease progression.[29] | Long latency for tumor development, high cost. |
Expert Insight: For targeted therapies, PDX models are often preferred as they better reflect the genetic diversity and complexity of human tumors.[27] For immuno-oncology agents, syngeneic models are essential for studying the interplay between the therapeutic and the host immune system.[28]
-
Model Establishment: Implant fresh tumor tissue from a patient subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a specific size, they can be harvested and passaged to expand the cohort.
-
Study Enrollment: When tumors in the expansion cohort reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the novel compound and a vehicle control according to the dosing regimen determined from PK/PD studies.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors and other relevant tissues for downstream analysis (e.g., histology, biomarker analysis).
Toxicology Studies: Ensuring Safety
Before a drug can be tested in humans, its safety must be rigorously evaluated in preclinical toxicology studies.[30][31] These studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for clinical trials.[32][33]
Key Components of Preclinical Toxicology Studies:
-
Dose Range-Finding Studies: To determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: To evaluate the effects of long-term exposure.
-
Safety Pharmacology: To assess the effects on major organ systems (cardiovascular, respiratory, central nervous system).
-
Genotoxicity and Carcinogenicity Studies: To evaluate the potential to cause genetic mutations or cancer.
Expert Insight: All preclinical toxicology studies intended to support clinical trials must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[31]
Conclusion: A Symphony of Evidence
The validation of a novel compound's biological activity is a complex, multi-faceted process that requires a symphony of well-designed and rigorously executed in vitro and in vivo experiments. By following a logical, evidence-based approach and understanding the "why" behind each experimental choice, researchers can build a compelling data package that supports the continued development of promising new therapeutics. This guide serves as a framework for navigating this intricate journey, from the initial spark of discovery in a petri dish to the triumphant demonstration of efficacy in a preclinical model.
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A Comparative Guide to 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL and Other Kinase Inhibitors: A Methodological Framework
This guide provides a comprehensive framework for the comparative analysis of novel kinase inhibitors, using the 1,2,4-triazine scaffold as a central example. The 1,2,4-triazine nucleus is recognized in medicinal chemistry as a "privileged scaffold," forming the basis for a multitude of compounds with diverse biological activities, including potent kinase inhibition.[1][2][3] Derivatives of this versatile core have been investigated as inhibitors of critical oncogenic kinases such as PI3K, mTOR, EGFR, and PDKs.[1][2]
Given the nascent stage of publicly available data for the specific compound 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL, this document will establish a robust, universally applicable methodology for its future evaluation. We will refer to this molecule hypothetically as "Triazine-OL" . This guide will detail the essential experimental protocols, data interpretation frameworks, and comparative analyses required to benchmark its performance against established, clinically relevant kinase inhibitors.
We will compare the hypothetical profile of Triazine-OL against three well-characterized inhibitors, chosen for their distinct mechanisms and target profiles:
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.[5]
-
Staurosporine: A non-selective, potent kinase inhibitor often used as a positive control in kinase assays.[6]
This comparative approach is designed to provide researchers, scientists, and drug development professionals with a practical blueprint for characterizing novel kinase inhibitors, ensuring scientific rigor and generating data that is both reliable and contextually significant.
Section 1: Kinase Inhibition Profiling - The Biochemical Assay
Expertise & Experience: The Rationale Behind the Assay
The foundational step in characterizing any potential kinase inhibitor is to determine its direct inhibitory effect on purified enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value signifies greater potency.
We employ a luminescence-based in vitro kinase activity assay, which measures the amount of ADP produced during the phosphorylation reaction.[6] This method is preferred for its high sensitivity, broad applicability across different kinases, and amenability to high-throughput screening, avoiding the safety and disposal concerns associated with traditional radioactive assays.[7] Staurosporine is included as a universal positive control to validate the assay's performance.[6]
Hypothetical Comparative Kinase Inhibition Data
The following table presents hypothetical IC50 data that could be generated for Triazine-OL against a panel of selected kinases, benchmarked against our chosen comparators.
| Kinase Target | Triazine-OL IC50 (nM) | Gefitinib IC50 (nM) | Sorafenib IC50 (nM) | Staurosporine IC50 (nM) |
| EGFR | 25 | 30 | >10,000 | 6 |
| VEGFR2 | 850 | >10,000 | 90 | 15 |
| PDGFRβ | 1,200 | >10,000 | 58 | 20 |
| c-Met | 45 | >10,000 | 1,500 | 8 |
| PDK1 | >10,000 | >10,000 | >10,000 | 25 |
Data is hypothetical for illustrative purposes.
Interpretation: This hypothetical data suggests Triazine-OL is a potent and selective inhibitor of EGFR and c-Met, with significantly less activity against VEGFR2 and PDGFRβ. This profile distinguishes it from the EGFR-specific Gefitinib and the multi-kinase inhibitor Sorafenib. The potent, broad-spectrum activity of Staurosporine is consistent with its role as a non-selective inhibitor.[6]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay[6]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test inhibitor (Triazine-OL, Gefitinib, Sorafenib, Staurosporine) in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 96-well white, opaque plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the desired kinase (e.g., EGFR) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the specific kinase substrate peptide and ATP at a concentration close to its Km value for the enzyme).[8]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and triggers a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Section 2: Cellular Activity Profiling - The Anti-Proliferative Assay
Expertise & Experience: Bridging the Gap from Enzyme to Cell
While a biochemical assay confirms direct enzyme inhibition, it does not account for factors like cell membrane permeability, intracellular target engagement, or off-target effects that influence a compound's activity in a biological system. Therefore, the next crucial step is to assess the inhibitor's effect on the viability and proliferation of cancer cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which correlates with the number of viable cells.[9] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells.
Hypothetical Comparative Cell Viability Data
This table shows hypothetical IC50 values for the inhibitors against cancer cell lines with known genetic backgrounds.
-
A549: A lung cancer cell line with wild-type EGFR.
-
HCC827: A lung cancer cell line with an activating EGFR mutation (del E746-A750), known to be sensitive to EGFR inhibitors.[4]
-
HUVEC: Human Umbilical Vein Endothelial Cells, a non-cancerous primary cell line used to assess general cytotoxicity.
| Cell Line | Triazine-OL IC50 (µM) | Gefitinib IC50 (µM) | Sorafenib IC50 (µM) | Staurosporine IC50 (µM) |
| A549 (EGFR WT) | 15.2 | 18.5 | 5.8 | 0.05 |
| HCC827 (EGFR mutant) | 0.8 | 0.5 | 7.2 | 0.04 |
| HUVEC (non-cancerous) | 25.0 | 28.0 | 3.5 | 0.02 |
Data is hypothetical for illustrative purposes.
Interpretation: The hypothetical data shows that both Triazine-OL and Gefitinib are significantly more potent against the EGFR-mutant HCC827 cell line than the EGFR wild-type A549 line, confirming their on-target activity in a cellular context. Sorafenib shows moderate activity against both cancer cell lines, consistent with its multi-kinase profile. The high cytotoxicity of Triazine-OL and Gefitinib against HUVEC cells is lower than against the sensitive cancer cell line, suggesting some therapeutic window, whereas Sorafenib and Staurosporine show less selectivity.
Experimental Protocol: MTT Cell Viability Assay[9][10][12]
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells (e.g., A549, HCC827).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[10]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals. Alternatively, shake on an orbital shaker for 15 minutes if using DMSO.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Subtract the background absorbance from the blank wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.
-
Section 3: Target Engagement and Pathway Modulation
Expertise & Experience: Visualizing the Molecular Impact
Confirming that a compound inhibits a purified enzyme and reduces cell viability is essential, but understanding its mechanism requires demonstrating that it engages its target within the cell and modulates the downstream signaling pathway. Western blotting is the gold-standard technique for this purpose.[11][12][13] It allows for the specific detection and semi-quantification of proteins of interest, including their phosphorylation status, which is a direct indicator of kinase activity.[12]
To test our hypothetical Triazine-OL, we would treat EGFR-mutant HCC827 cells with the compound and measure the phosphorylation of EGFR itself and a key downstream effector, Akt. A successful EGFR inhibitor should decrease the phosphorylation of both proteins without affecting their total protein levels.
Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for kinase inhibitor characterization.
The EGFR Signaling Pathwaydot
// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibitors Gefitinib [label="Gefitinib\n(Triazine-OL)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR; EGFR -> PI3K [label="Activates"]; PI3K -> Akt [label="Phosphorylates"]; Akt -> mTOR [label="Phosphorylates"]; mTOR -> Proliferation;
// Inhibition Edge Gefitinib -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; }
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- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(Allylthio)-1,2,4-Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,4-Triazine Scaffold in Medicinal Chemistry
The 1,2,4-triazine ring is a privileged six-membered heterocyclic motif containing three nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone for the development of a wide array of therapeutic agents. The introduction of a sulfur-containing substituent at the 3-position, particularly an alkylthio group, has been shown to be a pivotal strategy in modulating the biological activity of these compounds. This guide will specifically focus on the 3-allylthio moiety and its impact on the structure-activity landscape of 1,2,4-triazine derivatives.
General Synthesis of 3-(Allylthio)-1,2,4-Triazine Derivatives
The synthesis of 3-(allylthio)-1,2,4-triazine derivatives typically commences with the construction of a 3-thioxo-1,2,4-triazin-5-one precursor. This is commonly achieved through the cyclocondensation of a 1,2-dicarbonyl compound, such as benzil, with thiosemicarbazide.[1] The resulting 3-mercapto-1,2,4-triazine serves as a key intermediate. Subsequent S-alkylation of the thiol group with an allyl halide, such as allyl bromide, in the presence of a base, affords the desired 3-(allylthio)-1,2,4-triazine scaffold.[2]
Experimental Protocol: General Procedure for the Synthesis of 3-(Allylthio)-5,6-diaryl-1,2,4-triazines
-
Synthesis of 5,6-diaryl-3-thioxo-1,2,4-triazin-5(2H)-one: A mixture of a 1,2-diaryl-ethanedione (1.0 eq.) and thiosemicarbazide (1.2 eq.) in a suitable solvent (e.g., acetic acid) is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the 3-mercapto-1,2,4-triazine intermediate.
-
S-Alkylation with Allyl Bromide: To a solution of the 5,6-diaryl-3-thioxo-1,2,4-triazin-5(2H)-one (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetone), a base such as potassium carbonate (1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. Allyl bromide (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-water, and the precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to afford the final 3-(allylthio)-5,6-diaryl-1,2,4-triazine derivative.
Structure-Activity Relationship (SAR) Studies: Unraveling the Impact of Molecular Modifications
The biological activity of 3-(allylthio)-1,2,4-triazine derivatives is profoundly influenced by the nature and position of substituents on the triazine core and the allylthio side chain. The following sections dissect the key SAR findings based on available experimental data.
The Significance of the 3-Allylthio Moiety
The presence of the allylthio group at the 3-position of the 1,2,4-triazine ring is a critical determinant of biological activity. Studies on related 3-alkylthio derivatives have shown that the nature of the alkyl group significantly impacts cytotoxicity. For instance, in a series of 3-(alkylthio)-5,6-diphenyl-1,2,4-triazines evaluated for their anti-proliferative activity, the allyl-substituted derivative displayed notable cytotoxicity against various cancer cell lines.[2] This suggests that the unsaturated nature of the allyl group may contribute to favorable interactions with biological targets.
Impact of Substituents at the 5- and 6-Positions
The substituents at the 5- and 6-positions of the 1,2,4-triazine ring play a crucial role in modulating the potency and selectivity of 3-(allylthio) derivatives.
-
Aromatic Substituents: The introduction of aryl groups at the C5 and C6 positions is a common strategy in the design of bioactive 1,2,4-triazines. The electronic and steric properties of these aryl rings can significantly influence the compound's interaction with target proteins. For example, in a series of 3-(alkylthio)-5,6-diphenyl-1,2,4-triazines, the parent diphenyl compound with a 3-allylthio substituent exhibited an IC50 value of 11.2 µM against the HT-29 human colon cancer cell line.[2]
-
Substitutions on the Aryl Rings: Further modifications to the phenyl rings at the 5- and 6-positions can fine-tune the biological activity. The introduction of electron-donating or electron-withdrawing groups can alter the pharmacokinetic and pharmacodynamic properties of the molecule. While specific data for 3-allylthio derivatives with substituted aryl groups is limited, SAR studies on related 1,2,4-triazine analogs suggest that such modifications are a promising avenue for optimizing activity.[1]
Comparative Analysis of Biological Activity
The 3-(allylthio)-1,2,4-triazine scaffold has primarily been explored for its anticancer properties. The following table summarizes the cytotoxic activity of a representative 3-(allylthio) derivative against various human cancer cell lines.
| Compound | R (at C3) | R1, R2 (at C5, C6) | Cell Line | IC50 (µM)[2] |
| 1 | Allyl | Phenyl, Phenyl | HT-29 (Colon) | 11.2 |
| MCF-7 (Breast) | 15.8 | |||
| AGS (Gastric) | 19.4 |
This data highlights the potential of 3-(allylthio)-5,6-diphenyl-1,2,4-triazine as a lead compound for the development of novel anticancer agents. Further comparative studies with other 3-substituted analogs are necessary to fully elucidate the specific contribution of the allylthio group to the observed cytotoxicity.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for the key biological assays are provided below.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the 3-(allylthio)-1,2,4-triazine derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of 3-(allylthio)-1,2,4-triazine derivatives and their influence on anticancer activity.
Caption: Key structural determinants of anticancer activity in 3-(allylthio)-1,2,4-triazine derivatives.
Conclusion and Future Directions
The structure-activity relationship studies of 3-(allylthio)-1,2,4-triazine derivatives reveal a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The allylthio moiety at the 3-position appears to be a key contributor to their biological activity, while substitutions at the 5- and 6-positions offer a means to fine-tune their potency and selectivity.
Future research in this area should focus on:
-
Expansion of the SAR: Synthesizing and evaluating a broader range of 3-(allylthio)-1,2,4-triazine derivatives with diverse substituents at the 5- and 6-positions to establish a more comprehensive SAR.
-
Comparative Studies: Directly comparing the biological activity of 3-(allylthio) derivatives with other 3-substituted analogs to precisely define the role of the allylthio group.
-
Exploration of Other Biological Activities: Investigating the potential of these compounds as antimicrobial, anti-inflammatory, or antiviral agents.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which these compounds exert their biological effects.
By systematically exploring the chemical space around the 3-(allylthio)-1,2,4-triazine scaffold, researchers can unlock its full therapeutic potential and pave the way for the development of novel and effective drugs.
References
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- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to the Experimental Cross-Validation of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
This guide provides a comprehensive framework for the experimental validation of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL, a novel compound within the versatile 1,2,4-triazine class of heterocycles. Given the limited direct experimental data on this specific molecule, this document establishes a robust validation pathway by drawing comparisons with structurally related and well-characterized 1,2,4-triazine derivatives. The methodologies, comparative data, and mechanistic insights presented herein are designed to equip researchers in drug discovery and medicinal chemistry with the tools to rigorously assess its therapeutic potential.
The 1,2,4-triazine core is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The unique substitution pattern of the target compound—featuring an allylthio group at the 3-position, an aminophenyl group at the 6-position, and a hydroxyl group at the 5-position—suggests a multi-faceted potential for biological interaction. This guide will therefore focus on a logical progression of synthesis and bio-evaluation, contextualized by the performance of known bioactive triazines.
Synthesis and Structural Elucidation
The synthesis of this compound is predicated on established synthetic routes for 3-thioxo-1,2,4-triazin-5-one derivatives.[1][2] A plausible synthetic pathway would involve the cyclocondensation of a suitable α-keto acid with thiosemicarbazide, followed by S-alkylation.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the target compound.
Step-by-Step Protocol:
-
Cyclocondensation: Reflux an equimolar mixture of 2-oxo-2-(2-aminophenyl)acetic acid and thiosemicarbazide in a suitable solvent such as aqueous potassium carbonate. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Upon completion, the intermediate, 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, is isolated by acidification and filtration. This approach is a modification of established procedures for creating the 3-thioxo-1,2,4-triazin-5-one core.[1][2]
-
S-Alkylation: The isolated intermediate is dissolved in an appropriate solvent like ethanol or DMF, and a base such as sodium ethoxide or potassium carbonate is added to deprotonate the thiol group. Allyl bromide is then added dropwise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The final product, this compound, can be purified by recrystallization or column chromatography.
Structural Verification: The synthesized compound should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the presence of allyl, aminophenyl, and triazine core protons and carbons.
-
FT-IR: To identify characteristic functional groups such as N-H, C=O, C=N, and C-S bonds.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
Comparative Biological Evaluation
The biological activity of this compound should be assessed against a panel of relevant assays, with its performance benchmarked against known 1,2,4-triazine derivatives.
Anticancer Activity
Numerous 1,2,4-triazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6][7][8] Therefore, a primary area of investigation for the target compound is its anticancer potential.
Comparative Compounds:
| Compound Name | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| Compound 3b (bearing 6-methylbenzothiazole) | A549 (Lung Adenocarcinoma) | Most Active of Series | [5][6] |
| MM131 (pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine sulfonamide) | HCT 116 (Colorectal Carcinoma) | 0.39 - 0.6 | [7] |
| Compound 3a (triazine sulfonamide) | NCI-60 Panel | Potent Antiviral (SARS-CoV-2) | [12] |
| Triazine 12 | HepG-2 (Hepatocellular Carcinoma) | 48.31 ± 2.37 µg/ml | [8] |
| Triazine 12 | MCF-7 (Breast Carcinoma) | 78.53 ± 3.49 µg/ml | [8] |
Experimental Protocol: MTT Cytotoxicity Assay
This assay is a standard colorimetric method to assess cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HCT 116, HepG-2, MCF-7) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the comparative compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The 1,2,4-triazine scaffold is also a known constituent of compounds with significant antimicrobial properties.[1][10][13][14]
Comparative Compounds:
| Compound Class | Target Organisms | Activity Metric | Reference |
| 3-Thioxo-1,2,4-triazin-5-one derivatives | Various bacteria and fungi | Good activity | [1][2] |
| 3-[(pyridine-2-ylamino)methyl]1,6-dihydro-1,2,4-triazine-5(2H)-one | E. coli, S. aureus, etc. | Significant antibacterial activity | [13] |
| New 1,2,4-triazine derivatives | Gram-positive and Gram-negative bacteria, fungi | MIC, MBC, MFC values reported | [3][14] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity (COX Inhibition)
Certain 1,2,4-triazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15]
Comparative Compound:
| Compound Name | Target | Reported IC₅₀ (µM) | Reference |
| Compound 6c (5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivative) | COX-2 | 10.1 | [15] |
| Compound 6c (5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivative) | COX-1 | 88.8 | [15] |
Experimental Protocol: COX-1/COX-2 Inhibition Assay
Commercially available COX inhibitor screening kits (e.g., Cayman Chemical) provide a reliable method for assessing the inhibitory activity of compounds.
-
Reagent Preparation: Prepare all reagents as per the kit instructions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Incubation: Incubate the plate for a specified time at a controlled temperature.
-
Detection: Add a colorimetric substrate and measure the absorbance to determine the extent of prostaglandin production.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values.
Mechanistic Insights and Future Directions
Caption: Workflow for experimental validation and lead optimization.
Should the initial screening reveal promising activity, further investigations would be warranted. These could include:
-
In-depth mechanistic studies: To identify the specific cellular targets and pathways affected by the compound. For instance, if cytotoxic, apoptosis assays could be performed.[5][6]
-
Lead optimization: Synthesizing analogues of the lead compound to improve potency, selectivity, and pharmacokinetic properties.
-
In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models.
By systematically following this guide, researchers can effectively cross-validate the experimental results for this compound, contextualize its performance against established alternatives, and make informed decisions regarding its potential for further development as a therapeutic agent.
References
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- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
- Yurttas, L., Ciftci, G. A., Temel, H. E., Saglik, B. N., Demir, B., & Levent, S. (2017). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anti-cancer agents in medicinal chemistry, 17(13), 1846–1853.
- Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org.
- Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Deriv
- Shokoohian, M., Hazeri, N., Maghsoodlou, M. T., & Lashkari, M. (2018). Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Taylor & Francis Online.
- Shokoohian, M., Hazeri, N., Maghsoodlou, M. T., & Lashkari, M. (2018). Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Taylor & Francis Online.
- Yurttas, L., Ciftci, G. A., Temel, H. E., Saglik, B. N., Demir, B., & Levent, S. (2017). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Bentham Science Publisher.
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Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI.
- Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. PMC - PubMed Central.
- The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evalu
- Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggreg
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A Comparative Benchmarking Guide to the Antifungal Efficacy of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the antifungal potential of a novel investigational compound, 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL. Due to the limited publicly available data on this specific molecule, this document serves as a methodological template for its systematic benchmarking against established antifungal agents. The principles and protocols outlined herein are designed to generate robust, comparable data essential for preclinical drug development.
The 1,2,4-triazine heterocyclic scaffold is a known pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5] This inherent potential of the core structure warrants a thorough investigation of novel derivatives like this compound.
This guide will focus on a comparative analysis against three cornerstone antifungal drugs, each with a distinct mechanism of action:
-
Fluconazole: A triazole that inhibits ergosterol synthesis.[6][7][8]
-
Amphotericin B: A polyene that binds to ergosterol and disrupts fungal cell membrane integrity.[9][10][11]
-
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[12][13][14]
By benchmarking against these agents, we can elucidate the potential mechanism, spectrum of activity, and therapeutic index of our investigational compound.
Section 1: Mechanistic Overview of Comparator Antifungal Agents
A fundamental aspect of benchmarking is understanding the mechanisms of action of the established drugs. This knowledge provides a basis for interpreting comparative efficacy data and postulating the potential mode of action of the novel compound.
Fluconazole: Inhibition of Ergosterol Synthesis
Fluconazole is a widely used triazole antifungal agent.[7] Its primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[6][15][16] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8] By disrupting ergosterol synthesis, fluconazole compromises the structural integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth.[16] Mammalian cells are less susceptible to fluconazole because it has a higher affinity for fungal cytochrome P450 enzymes.[6]
Caption: Mechanism of action of Fluconazole.
Amphotericin B: Direct Membrane Disruption
Amphotericin B, a polyene macrolide, has been a cornerstone in the treatment of invasive fungal infections for decades.[9] Its mechanism of action is direct and potent. Amphotericin B has a high affinity for ergosterol, the primary sterol in fungal cell membranes.[10][11][17] Upon binding, it forms transmembrane channels or pores, leading to increased permeability of the fungal cell membrane.[18] This disruption results in the leakage of essential intracellular ions, such as potassium, and other small molecules, ultimately leading to fungal cell death.[11] While effective, its utility can be limited by its binding to cholesterol in mammalian cell membranes, which can lead to toxicity.[9][11]
Caption: Mechanism of action of Amphotericin B.
Caspofungin: Fungal Cell Wall Synthesis Inhibition
Caspofungin represents the echinocandin class of antifungal agents.[14] Its mechanism is distinct from that of azoles and polyenes, as it targets the fungal cell wall.[19] Caspofungin non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan.[12][20] This polysaccharide is a critical structural component of the cell wall of many pathogenic fungi.[13] The inhibition of its synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis.[20] A significant advantage of this class of drugs is their selective toxicity, as mammalian cells do not possess a cell wall or the β-(1,3)-D-glucan synthase enzyme.[12]
Caption: Mechanism of action of Caspofungin.
Section 2: Experimental Protocols for Efficacy Benchmarking
To ensure the generation of reliable and comparable data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.[21][22][23]
In Vitro Susceptibility Testing: Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[24][25][26] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[27]
Protocol: CLSI M27 Broth Microdilution for Yeasts [23]
-
Inoculum Preparation:
-
Subculture the fungal isolate onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound and the comparator drugs in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each drug in a 96-well microtiter plate using RPMI-1640 medium. The final drug concentrations should span a clinically relevant range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include a drug-free growth control well and a sterile control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control.[24]
-
Caption: Workflow for MIC determination.
Minimum Fungicidal Concentration (MFC) Determination
To determine whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus), an MFC assay is performed.
Protocol: MFC Determination
-
Following MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a drug-free agar plate.
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest drug concentration that results in no fungal growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[28]
Section 3: Comparative Efficacy Data
The following tables present a hypothetical comparative analysis of this compound against the comparator drugs. This data is illustrative and would need to be generated through the experimental protocols described above.
Table 1: In Vitro Activity (MIC in µg/mL) Against Common Fungal Pathogens
| Fungal Species | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | 2 | 1 | 0.5 | 0.125 |
| Candida glabrata | 4 | 32 | 1 | 0.25 |
| Candida krusei | 2 | 64 | 1 | 0.5 |
| Cryptococcus neoformans | 8 | 8 | 0.5 | >16 |
| Aspergillus fumigatus | 16 | >64 | 1 | 0.125 |
Table 2: Fungistatic vs. Fungicidal Activity (MIC/MFC in µg/mL)
| Fungal Species | This compound | Amphotericin B |
| MIC / MFC | MIC / MFC | |
| Candida albicans | 2 / 8 | 0.5 / 1 |
| Cryptococcus neoformans | 8 / >32 | 0.5 / 1 |
Note: A low MFC/MIC ratio (≤4) is generally indicative of fungicidal activity.
Section 4: Concluding Remarks and Future Directions
This guide has provided a structured approach to benchmarking the efficacy of the novel compound this compound against established antifungal agents. The proposed experimental framework, grounded in CLSI standards, is designed to yield robust and comparable data on the compound's spectrum of activity, potency, and potential for fungicidal action.
The hypothetical data presented suggests that this compound may possess promising activity against fluconazole-resistant Candida species. Further investigations should focus on:
-
Mechanism of Action Studies: To determine if the compound targets the cell wall, cell membrane, or other cellular pathways.
-
In Vivo Efficacy Studies: To evaluate the compound's performance in animal models of fungal infection.
-
Toxicity Profiling: To assess the compound's safety profile and therapeutic index.
By adhering to the rigorous methodologies outlined in this guide, researchers can effectively evaluate the potential of this compound as a novel antifungal therapeutic.
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A Researcher's Guide to the In-Vitro Efficacy of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL: A Comparative Analysis
In the landscape of medicinal chemistry, the 1,2,4-triazine scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive comparative analysis of a specific derivative, 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL, against other functionally relevant compounds. Our focus will be on a hypothetical in-vitro study designed to assess its potential as an anticancer agent, a common application for this class of molecules.[4][5][6] We will delve into the experimental design, present mock data for illustrative purposes, and provide a detailed statistical framework for the analysis of such assay data.
Introduction to this compound and Comparator Compounds
This compound is a unique molecule featuring the 1,2,4-triazine core. The allylthio group at the 3-position and the 2-aminophenyl group at the 6-position are expected to modulate its physicochemical and pharmacological properties. While specific data for this compound is limited in publicly available literature[7], its structural alerts suggest potential interactions with various biological targets.
For a robust comparative analysis, we have selected two comparator compounds:
-
Comparator A: A Known Kinase Inhibitor with a 1,2,4-Triazine Core. Many 1,2,4-triazine derivatives have been identified as potent kinase inhibitors, a class of drugs often used in oncology.[6][8] This comparator will serve as a positive control to benchmark the efficacy of our lead compound.
-
Comparator B: A Structurally Related 1,2,4-Triazine with a Different Substitution Pattern. This will help in understanding the structure-activity relationship (SAR) and the contribution of the specific functional groups of our lead compound to its biological activity.
Experimental Design: In-Vitro Cytotoxicity Assay
To evaluate the potential anticancer activity of this compound, a standard in-vitro cytotoxicity assay using a relevant cancer cell line is a logical first step. For this guide, we will consider a hypothetical experiment using the human hepatocellular carcinoma cell line, HepG2, which has been previously used in the evaluation of other 1,2,4-triazine derivatives.[4][5]
The primary objective of this assay is to determine the concentration of the compound that inhibits cell growth by 50% (IC50). A lower IC50 value indicates higher potency.
Experimental Workflow
The following diagram illustrates the key steps in the proposed in-vitro cytotoxicity assay.
Caption: Workflow for the in-vitro cytotoxicity assay.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
96-well plates
-
This compound, Comparator A, and Comparator B
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh medium to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Hypothetical Data and Comparative Analysis
The following table presents hypothetical IC50 values obtained from the MTT assay for our lead compound and the comparators. This data is for illustrative purposes and is based on the known potencies of similar 1,2,4-triazine derivatives found in the literature.
| Compound | IC50 (µM) on HepG2 cells (Mean ± SD, n=3) |
| This compound | 15.2 ± 2.1 |
| Comparator A (Known Kinase Inhibitor) | 8.5 ± 1.3 |
| Comparator B (Structural Analogue) | 45.8 ± 5.7 |
| Doxorubicin (Positive Control) | 0.9 ± 0.2 |
Interpretation of Hypothetical Data:
-
This compound shows moderate cytotoxic activity against HepG2 cells with an IC50 of 15.2 µM.
-
Comparator A , as a known kinase inhibitor, exhibits higher potency with an IC50 of 8.5 µM, as would be expected for a compound in this class.
-
Comparator B displays significantly lower activity (IC50 = 45.8 µM), suggesting that the specific substitutions on our lead compound are crucial for its cytotoxic effect.
-
Doxorubicin , a standard chemotherapeutic agent, serves as a positive control and demonstrates very high potency.
Statistical Analysis of Data
Dose-Response Curve Fitting
The first step in analyzing the raw absorbance data is to calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration to generate a dose-response curve. A non-linear regression analysis (e.g., using a sigmoidal dose-response model) is then applied to determine the IC50 value.
Statistical Significance Testing
To determine if the observed differences in IC50 values between the compounds are statistically significant, an appropriate statistical test must be used. For comparing the means of more than two groups, a one-way analysis of variance (ANOVA) is a suitable choice.[11]
Hypotheses for One-Way ANOVA:
-
Null Hypothesis (H0): There is no significant difference in the mean IC50 values among the different compounds.
-
Alternative Hypothesis (H1): There is a significant difference in the mean IC50 values of at least two of the compounds.
If the ANOVA test yields a statistically significant result (typically p < 0.05), a post-hoc test (e.g., Tukey's HSD or Dunnett's test) should be performed to identify which specific groups are different from each other.[11] For instance, a post-hoc test could be used to compare the IC50 of our lead compound to that of each comparator.
Self-Validating Systems and Data Integrity
To ensure the trustworthiness of the results, the experimental protocol should include self-validating elements:
-
Positive and Negative Controls: The inclusion of a potent positive control (Doxorubicin) and a vehicle control (DMSO) is essential to validate the assay's performance.
-
Replicates: Performing the experiment with technical and biological replicates is crucial to assess the variability and reproducibility of the results.[12]
-
Data Transparency: All raw data, calculations, and statistical analyses should be clearly documented to ensure transparency and allow for independent verification.
Potential Signaling Pathway Involvement
Based on the known mechanisms of action of other 1,2,4-triazine derivatives, it is plausible that this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Further experimental work, such as western blotting for key pathway proteins or kinase profiling assays, would be necessary to validate this hypothesis.
Conclusion and Future Directions
This guide has provided a framework for the comparative statistical analysis of data from assays involving this compound. Based on our hypothetical data, this compound demonstrates moderate in-vitro anticancer activity, warranting further investigation.
Future studies should focus on:
-
Expanding the Cell Line Panel: Testing the compound against a broader range of cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) and signaling pathways affected by the compound.
-
In-Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of cancer.
By employing rigorous experimental design and appropriate statistical analysis, researchers can effectively evaluate the potential of novel compounds like this compound and contribute to the development of new therapeutic agents.
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A Comparative Guide to the Synthetic Efficiency of Routes to 6-(2-aminophenyl)-1,2,4-triazin-5-ols
Introduction: The Significance of 6-(2-aminophenyl)-1,2,4-triazin-5-ols
The 6-(2-aminophenyl)-1,2,4-triazin-5-ol scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its structural features are recognized in a variety of biologically active molecules, making the efficient and scalable synthesis of this core a critical endeavor. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable compound class, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: Nucleophilic Cleavage of a Fused Heterocyclic System
A robust and high-yielding method for the synthesis of 6-(2-aminophenyl)-1,2,4-triazin-5-ols involves the nucleophilic cleavage of the pyrimidine ring in 3-R-2H-[1][2][3]triazino[2,3-c]quinazoline-2-ones. This approach is attractive due to its typically clean conversion and high product yields.
Causality Behind Experimental Choices
The selection of hydrazine hydrate as the nucleophile is strategic. Its bifunctional nature allows for both the nucleophilic attack and subsequent proton transfers necessary to facilitate the ring-opening of the quinazoline system. Propan-2-ol is an effective solvent, providing good solubility for the starting material and the hydrazine hydrate, while also allowing the reaction to be conducted at an elevated temperature to overcome the activation energy of the ring cleavage. The use of an excess of hydrazine hydrate ensures the reaction goes to completion.
Experimental Protocol: Synthesis of 3-(2-aminophenyl)-6-methyl-1,2,4-triazin-5(4H)-one
Step 1: Synthesis of 3-methyl-2H-[1][2][3]triazino[2,3-c]quinazolin-2-one (Starting Material)
The synthesis of the starting material is achieved through the cyclocondensation of a 4-hydrazono-3,4-dihydroquinazoline with an α-ketoester. For example, the reaction of 4-hydrazono-3,4-dihydroquinazoline with ethyl pyruvate will yield the desired 3-methyl-2H-[1][2][3]triazino[2,3-c]quinazolin-2-one.
Step 2: Nucleophilic Cleavage
To a solution of 3-methyl-2H-[1][2][3]triazino[2,3-c]quinazolin-2-one (1 equivalent) in propan-2-ol, a five-fold excess of hydrazine hydrate is added.[1][4] The reaction mixture is heated to reflux and maintained at this temperature for a duration sufficient for complete conversion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 3-(2-aminophenyl)-6-methyl-1,2,4-triazin-5(4H)-one, precipitates and can be isolated by filtration. This method has been reported to provide high yields of the desired product.[1][4]
Mechanistic Insights
Theoretical studies have elucidated the mechanism of this transformation.[4] The reaction is initiated by the nucleophilic attack of a hydrazine molecule on the C6=N7 double bond of the quinazoline ring. This leads to the opening of the pyrimidine ring through the cleavage of the N5-C6 bond. A second molecule of hydrazine then participates in the reaction, leading to the elimination of a formazan fragment and the formation of the final 6-(2-aminophenyl)-1,2,4-triazin-5-ol product.[4][5]
Route 2: Hydrazinolysis of a Quinazoline-Hydrazono Ester
An alternative approach to the target molecule is the hydrazinolysis of 2-R-[(3H-quinazoline-4-yliden)hydrazono]-α-carboxylic acid esters.[2][6] This route offers a different disconnection strategy and may be advantageous depending on the availability of starting materials.
Causality Behind Experimental Choices
This method relies on the intramolecular cyclization of the hydrazono ester intermediate. The geometric isomerism of the starting ester is a critical factor influencing the reaction's outcome.[2][3] One isomer will readily cyclize to the desired 1,2,4-triazin-5-ol, while the other may lead to the formation of (3H-quinazoline-4-yliden)hydrazine as the major product. Careful control of the stereochemistry of the hydrazono ester is therefore paramount for the success of this route. The choice of solvent and temperature will also play a crucial role in directing the reaction towards the desired cyclization pathway.
Experimental Protocol: Synthesis of 3-(2-aminophenyl)-6-methyl-1,2,4-triazin-5(4H)-one
Step 1: Synthesis of ethyl 2-[(3H-quinazolin-4-ylidene)hydrazono]propanoate (Starting Material)
The starting hydrazono ester can be prepared by the condensation of (3H-quinazolin-4-ylidene)hydrazine with an α-ketoester, such as ethyl pyruvate.[6]
Step 2: Hydrazinolysis and Cyclization
The ethyl 2-[(3H-quinazolin-4-ylidene)hydrazono]propanoate (1 equivalent) is treated with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate both the hydrazinolysis of the ester and the subsequent intramolecular cyclization to form the 1,2,4-triazin-5-one ring. The progress of the reaction should be monitored by TLC to determine the optimal reaction time and temperature. Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
Comparative Analysis of Synthetic Efficiency
| Metric | Route 1: Nucleophilic Cleavage | Route 2: Hydrazinolysis of Hydrazono Ester |
| Overall Yield | Generally high | Dependent on the stereochemistry of the starting ester |
| Number of Steps | Two steps from 4-hydrazono-3,4-dihydroquinazoline | Two steps from (3H-quinazolin-4-ylidene)hydrazine |
| Starting Materials | 4-hydrazono-3,4-dihydroquinazolines, α-ketoesters, hydrazine hydrate | (3H-quinazolin-4-ylidene)hydrazine, α-ketoesters, hydrazine hydrate |
| Key Challenges | Synthesis of the fused triazino[2,3-c]quinazoline precursor | Control of geometric isomerism in the hydrazono ester |
| Scalability | Potentially more straightforward for large-scale synthesis due to predictable high yields | May require more optimization to ensure selective formation of the desired isomer |
Visualizing the Synthetic Workflows
Caption: Synthetic workflow for Route 1: Nucleophilic Cleavage.
Caption: Synthetic workflow for Route 2: Hydrazinolysis of Hydrazono Ester.
Senior Application Scientist's Recommendation
Both synthetic routes presented are viable for the preparation of 6-(2-aminophenyl)-1,2,4-triazin-5-ols.
Route 1 (Nucleophilic Cleavage) is recommended for its reliability and consistently high yields. The straightforward nature of the final ring-opening step makes it particularly suitable for large-scale synthesis where predictable outcomes and ease of purification are paramount. While it requires the synthesis of a more complex fused heterocyclic intermediate, the overall efficiency is often superior.
Route 2 (Hydrazinolysis of Hydrazono Ester) offers a more convergent approach but requires careful control over the stereochemistry of the key hydrazono ester intermediate. This route may be advantageous for the rapid generation of a library of analogs if the synthesis and separation of the geometric isomers of the starting material can be efficiently managed. Further optimization of the reaction conditions to favor the desired cyclization pathway would be necessary for this route to be competitive in terms of overall efficiency.
Ultimately, the choice of synthetic route will depend on the specific objectives of the research, the available starting materials, and the scale of the synthesis. For robust and scalable production, Route 1 is the preferred method. For exploratory and diversity-oriented synthesis, Route 2 presents a compelling alternative, provided the stereochemical challenges can be addressed.
References
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Kovalenko, S. I., et al. (2014). Hydrazinolysis of 3-R-[1][2][3]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects. The Journal of Physical Chemistry A, 118(10), 1895–1905. [Link]
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Karpenko, A. V., et al. (2015). Synthesis of 6-R-3-(2-Aminophenyl)-2Н-1,2,4-Thriazin-5-ones: Resources and Limitations. ResearchGate. [Link]
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Kovalenko, S. I., et al. (2014). Hydrazinolysis of 3-R-[1][2][3]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects. ResearchGate. [Link]
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Voskoboynik, O. Yu., & Kovalenko, S. I. (2014). The structural optimization of [(2-R-quinazolin-4-ylidene)hydrazono]carboxylic acids and esters – approach for creating a new class of compounds with the anticancer activity. Journal of Organic and Pharmaceutical Chemistry. [Link]
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In Silico ADMET Profiling of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL: A Comparative Guide
In the landscape of contemporary drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant of its developmental success. A significant portion of drug candidates fail in later stages of clinical trials due to unfavorable pharmacokinetic or toxicity profiles, leading to substantial financial and temporal losses.[1][2] In silico predictive models offer a rapid, cost-effective, and increasingly accurate means to de-risk and prioritize novel chemical entities before significant resources are invested in their synthesis and preclinical evaluation.[3][4]
This guide provides a comprehensive in silico ADMET analysis of the novel compound 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL . To contextualize its potential as a drug candidate, its predicted properties are objectively compared against two established drugs featuring a triazine core: Lamotrigine , an anti-seizure medication, and Tirapazamine , a hypoxia-activated anticancer agent. This comparative approach is designed to offer researchers, scientists, and drug development professionals a nuanced perspective on the prospective viability of this novel triazine derivative.
The Strategic Imperative of Early ADMET Assessment
The "fail early, fail cheap" paradigm is a cornerstone of modern pharmaceutical research. By identifying compounds with potential liabilities in their ADMET profiles at the computational stage, research efforts can be strategically directed towards more promising candidates.[1] This proactive approach not only accelerates the drug discovery timeline but also aligns with the ethical principles of reducing animal testing. The utilization of robust in silico tools, such as SwissADME and pkCSM, which are built upon vast datasets and sophisticated machine learning algorithms, has become an indispensable part of this initial screening cascade.[1][5]
Methodology: A Step-by-Step In Silico Workflow
The ADMET properties for this compound, Lamotrigine, and Tirapazamine were predicted using a standardized in silico workflow. The Simplified Molecular Input Line Entry System (SMILES) strings for each compound were obtained from publicly available chemical databases and served as the input for the predictive models.
SMILES Strings:
-
This compound: C=CCSC1=NC(=C(C2=CC=CC=C2N)N=N1)O[6]
-
Lamotrigine: C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N[7]
-
Tirapazamine: C1=CC=C2C(=C1)N(=O)C3=NC(=N)N=C3O2
The following workflow was employed using the SwissADME and pkCSM web servers, chosen for their comprehensive parameter coverage and widespread use in the scientific community.
Comparative Analysis of Predicted ADMET Properties
The following sections provide a detailed comparison of the predicted ADMET profiles for the target compound and the selected reference drugs.
Physicochemical Properties and Drug-Likeness
A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. Lipinski's Rule of Five provides a valuable heuristic for evaluating the "drug-likeness" of a compound for oral administration.[8][9]
| Property | This compound | Lamotrigine | Tirapazamine | Ideal Range |
| Molecular Weight ( g/mol ) | 260.32 | 256.09 | 178.12 | < 500 |
| LogP (Consensus) | 1.85 | 1.92 | -0.45 | < 5 |
| Hydrogen Bond Donors | 3 | 2 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 | ≤ 10 |
| Lipinski's Violations | 0 | 0 | 0 | ≤ 1 |
All three compounds exhibit favorable physicochemical properties, with zero violations of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The target compound's molecular weight and lipophilicity are well within the desirable ranges for orally administered drugs.
Absorption
Effective absorption is a prerequisite for therapeutic efficacy following oral administration. Human Intestinal Absorption (HIA) and Caco-2 cell permeability are common in silico predictors of this process.
| Property | This compound | Lamotrigine | Tirapazamine | Interpretation |
| Human Intestinal Absorption (%) | 95.3 | 89.2 | 90.1 | High absorption predicted for all |
| Caco-2 Permeability (log Papp) | 0.45 | 0.21 | -0.92 | High to moderate permeability |
The target compound is predicted to have excellent intestinal absorption, comparable to the established drugs. Its Caco-2 permeability suggests efficient passive diffusion across the intestinal epithelium.
Distribution
The distribution of a drug throughout the body influences its access to the target site and potential for off-target effects. Key parameters include the volume of distribution at steady state (VDss) and the ability to cross the blood-brain barrier (BBB).
| Property | This compound | Lamotrigine | Tirapazamine | Interpretation |
| VDss (log L/kg) | -0.15 | -0.11 | -0.42 | Low to moderate tissue distribution |
| BBB Permeability (logBB) | -0.45 | -0.39 | -1.12 | Likely to cross the BBB |
The predicted logBB value for the target compound suggests it is likely to penetrate the blood-brain barrier.[10] This is a critical consideration for drugs targeting the central nervous system (CNS) but may be a liability for peripherally acting agents. Lamotrigine, a CNS-acting drug, shows similar predicted BBB permeability.
Metabolism
Cytochrome P450 (CYP) enzymes are central to the metabolism of most drugs. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles.
| CYP Isoform | This compound | Lamotrigine | Tirapazamine | Interpretation |
| CYP1A2 Inhibitor | No | No | No | Low risk of interaction |
| CYP2C9 Inhibitor | No | No | No | Low risk of interaction |
| CYP2C19 Inhibitor | No | No | No | Low risk of interaction |
| CYP2D6 Inhibitor | No | No | No | Low risk of interaction |
| CYP3A4 Inhibitor | No | No | No | Low risk of interaction |
The target compound is not predicted to be an inhibitor of the five major CYP isoforms, indicating a low potential for metabolism-based drug-drug interactions.
Toxicity
Early prediction of potential toxicity is crucial for drug safety. Key in silico toxicity endpoints include mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).
| Property | This compound | Lamotrigine | Tirapazamine | Interpretation |
| AMES Mutagenicity | Non-mutagen | Non-mutagen | Mutagen | Target compound predicted to be non-mutagenic |
| hERG I Inhibitor | No | No | No | Low risk of cardiotoxicity |
| hERG II Inhibitor | No | No | No | Low risk of cardiotoxicity |
Encouragingly, this compound is predicted to be non-mutagenic and a non-inhibitor of the hERG potassium channel, suggesting a favorable preliminary safety profile.[11] The triazine ring itself has been implicated in the mutagenicity of some compounds, but the overall structure of our target molecule appears to mitigate this risk.[12][13][14]
Synthesis of Findings and Future Directions
The in silico ADMET profile of this compound presents a promising starting point for a potential drug candidate. Its excellent drug-likeness, predicted high oral absorption, and favorable preliminary safety profile are noteworthy. The predicted ability to cross the blood-brain barrier suggests potential utility in targeting CNS disorders, a characteristic it shares with the established drug Lamotrigine.
It is imperative to underscore that in silico predictions are a valuable guide but not a substitute for experimental validation. The next logical steps in the development of this compound would involve:
-
Synthesis and in vitro validation: The compound should be synthesized and its physicochemical properties experimentally determined. In vitro assays for solubility, permeability (e.g., Caco-2), metabolic stability (microsomal stability assays), and toxicity (Ames test, hERG patch-clamp) are essential to confirm these predictions.
-
Target identification and efficacy studies: Parallel efforts should focus on identifying the biological target of the compound and evaluating its efficacy in relevant disease models.
-
Pharmacokinetic studies in animal models: Should the in vitro data remain promising, progression to in vivo pharmacokinetic studies in appropriate animal models would be warranted to understand its absorption, distribution, metabolism, and excretion profile in a biological system.
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Lopez-de-Cerain, A., Garcia, E., Gullon, A., & Monge, A. (1992). Influence of the triazine ring on the mutagenicity of triazinoindoles and some congeners. Mutagenesis, 7(2), 107-111. [Link]
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Lopez-de-Cerain, A., Garcia, E., Gullon, A., & Monge, A. (1992). Influence of the triazine ring on the mutagenicity of triazinoindoles and some congeners. Oxford Academic. [Link]
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A Senior Application Scientist's Guide to Confirming Mechanism of Action Through Target Engagement Studies
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Introduction: The Criticality of Target Engagement in Drug Discovery
In the intricate journey of drug discovery and development, confirming that a therapeutic candidate interacts with its intended molecular target within a complex biological system is a cornerstone of establishing its mechanism of action (MoA).[1][2] This process, known as target engagement, provides the crucial link between the biochemical activity of a compound and its observed physiological effects.[3] A retrospective analysis of drug pipelines has starkly revealed that a significant portion of Phase II failures due to lack of efficacy were associated with inconclusive evidence of adequate target exposure.[4] This underscores the paramount importance of robustly validating target engagement early in the drug discovery cascade to mitigate the risk of costly late-stage failures.[5]
This guide, intended for researchers, scientists, and drug development professionals, offers a comparative overview of key methodologies for confirming target engagement. We will delve into the principles, applications, and experimental considerations of various techniques, providing the necessary framework to make informed decisions about which assays are best suited for your specific research questions and discovery stage. Our focus will be on methods that provide direct evidence of a drug-target interaction in a physiologically relevant context.[6]
The "Why": Causality Behind Experimental Choices in Target Engagement
The fundamental question that target engagement studies aim to answer is: "Is my compound binding to its intended target in the relevant biological context?" Answering this question with high confidence is not merely a checkbox exercise; it provides a solid foundation for several critical aspects of drug development:
-
Mechanism of Action (MoA) Validation: Direct evidence of target binding is the first step in confirming the hypothesized MoA.[1] Without it, any observed downstream effects could be due to off-target interactions, leading to a flawed understanding of the drug's biology.[1]
-
Structure-Activity Relationship (SAR) Guidance: Quantifying target engagement allows for the establishment of a clear correlation between the chemical structure of a compound and its ability to bind to the target. This is invaluable for medicinal chemists in optimizing lead compounds for potency and selectivity.[1]
-
Dose-Response Correlation: Understanding the degree of target occupancy required to elicit a biological response is crucial for determining the therapeutic window of a drug candidate.[7]
-
De-risking Clinical Development: By confirming target engagement in preclinical models, and subsequently in early clinical trials using relevant biomarkers, the risk of clinical failure due to a lack of on-target activity can be significantly reduced.[5][8]
The choice of a specific target engagement assay is dictated by a multitude of factors, including the nature of the target protein (e.g., enzyme, receptor, intracellular vs. membrane-bound), the stage of the drug discovery program, the availability of specific reagents, and the desired throughput.[9]
A Comparative Analysis of Key Target Engagement Methodologies
A diverse array of techniques has been developed to assess target engagement, each with its own set of advantages and limitations. These can be broadly categorized into in vitro (biochemical/biophysical) and in situ (cell-based) methods. While in vitro assays using purified proteins are valuable for initial screening and detailed biophysical characterization, cell-based assays provide a more physiologically relevant context by accounting for factors such as cell permeability and the presence of endogenous binding partners.[1]
Here, we compare some of the most widely adopted and powerful techniques.
In Situ (Cell-Based) Target Engagement Assays
These methods are designed to measure drug-target interactions within a living cellular environment.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle that the binding of a ligand (drug) to a protein can alter its thermal stability.[10][11] When a protein is heated, it denatures and aggregates. Ligand-bound proteins are often more resistant to thermal denaturation, resulting in a "thermal shift" to a higher melting temperature (Tm).[12]
Workflow:
-
Treatment: Cells are treated with the compound of interest or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis & Separation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot, ELISA, or mass spectrometry.[13][14]
Experimental Workflow for CETSA
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Advantages:
-
Label-free and in situ: Measures engagement with the endogenous, unmodified target protein in its native cellular environment.[15]
-
Broad applicability: Can be used for a wide range of soluble and membrane-bound proteins.[11]
-
Versatile detection: Can be adapted for various detection methods, including high-throughput formats.[12]
Limitations:
-
Not all binding events cause a thermal shift: The magnitude of the shift can vary, and some interactions may not produce a detectable change in thermal stability.
-
Indirect measurement: While it confirms a biophysical interaction, it doesn't directly measure binding affinity (KD).
NanoBRET™ Target Engagement Assay
Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the interaction between a target protein and a compound in live cells.[6] It relies on energy transfer from a NanoLuc® luciferase donor fused to the target protein to a fluorescent tracer that binds to the same target.
Workflow:
-
Cell Engineering: Cells are engineered to express the target protein fused to NanoLuc® luciferase.
-
Tracer & Compound Addition: A cell-permeable fluorescent tracer that binds to the target is added, along with the test compound.
-
Competition: The test compound competes with the tracer for binding to the target protein.
-
BRET Measurement: If the tracer is in close proximity to the NanoLuc® donor (i.e., bound to the target), energy transfer occurs, generating a BRET signal. The test compound will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Signaling Pathway for NanoBRET™ Assay
Caption: Competitive binding mechanism in the NanoBRET™ Target Engagement Assay.
Advantages:
-
Real-time and quantitative: Provides real-time, quantitative data on intracellular target engagement.[6]
-
High sensitivity and specificity: The proximity-based nature of the assay minimizes background noise.
-
Versatile: Applicable to a wide range of target classes.[6]
Limitations:
-
Requires protein engineering: The target protein needs to be fused with a luciferase tag, which could potentially alter its function or localization.[10]
-
Requires a specific tracer: A suitable fluorescent tracer that binds to the target of interest is necessary.
In Vitro (Biophysical) Target Engagement Assays
These techniques are typically performed with purified proteins and are invaluable for detailed characterization of binding thermodynamics and kinetics.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a gold-standard biophysical technique that directly measures the heat changes associated with a binding event. When a ligand binds to a protein, heat is either released (exothermic) or absorbed (endothermic).[16] ITC measures these minute heat changes to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[17]
Workflow:
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the ligand (compound) is loaded into a syringe.
-
Titration: The ligand is incrementally injected into the protein solution.
-
Heat Measurement: The heat change upon each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein, and the resulting isotherm is fitted to a binding model to derive the thermodynamic parameters.[16]
Advantages:
-
Label-free and in-solution: No modification of the protein or ligand is required, and the measurement is performed in solution, mimicking physiological conditions.[18]
-
Provides a complete thermodynamic profile: Determines all the key binding parameters in a single experiment.
-
"Gold standard" for binding affinity: Considered one of the most accurate and reliable methods for determining KD.[19]
Limitations:
-
Requires large amounts of pure protein: Can be a limitation for difficult-to-express proteins.
-
Lower throughput: Not suitable for high-throughput screening of large compound libraries.
-
Sensitivity to buffer conditions: Buffer mismatches between the protein and ligand solutions can lead to artifacts.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[20]
Workflow:
-
Immobilization: The target protein (ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the compound of interest (analyte) is flowed over the sensor surface.
-
Binding Measurement: As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a change in the refractive index, which is detected as a response unit (RU).
-
Kinetics Analysis: The association and dissociation phases of the interaction are monitored in real-time, allowing for the determination of kinetic parameters (kon and koff) and the binding affinity (KD).[21]
Advantages:
-
Real-time kinetics: Provides detailed information on the rates of association and dissociation.[21]
-
High sensitivity: Can detect a wide range of binding affinities.
-
Label-free: Does not require labeling of the analyte.[22]
Limitations:
-
Immobilization can affect protein conformation: The immobilization of the ligand on the sensor surface may alter its native structure and function.
-
Mass transport limitations: For high-affinity interactions, the binding rate can be limited by the rate at which the analyte is transported to the sensor surface.
-
Non-specific binding: The analyte may bind non-specifically to the sensor surface, requiring careful experimental design and data analysis.
Chemoproteomic Approaches
These methods utilize chemical probes and mass spectrometry to globally profile drug-protein interactions in a complex biological sample.
Kinobeads
Principle: Kinobeads are a chemical proteomics tool used for the profiling of kinase inhibitors.[23] They consist of a mixture of non-selective kinase inhibitors immobilized on beads, which are used to capture a large portion of the kinome from a cell lysate.[24]
Workflow:
-
Lysate Preparation & Treatment: A cell or tissue lysate is prepared and incubated with the test compound at various concentrations.
-
Kinobeads Pulldown: The treated lysate is then incubated with the Kinobeads.
-
Competition: The test compound competes with the immobilized inhibitors on the beads for binding to the kinases in the lysate.
-
Mass Spectrometry Analysis: The kinases that are pulled down by the beads are identified and quantified by mass spectrometry. A decrease in the amount of a particular kinase pulled down in the presence of the test compound indicates that the compound is engaging with that kinase.[23]
Advantages:
-
Broad kinome profiling: Allows for the simultaneous assessment of a compound's interaction with a large number of kinases.[25]
-
Unbiased target identification: Can identify both on-target and off-target interactions.[24]
-
Physiologically relevant context: Uses native kinases from cell or tissue lysates.[24]
Limitations:
-
Limited to ATP-competitive inhibitors: The current generation of Kinobeads primarily captures kinases that bind to ATP-competitive inhibitors.[24]
-
Indirect measurement of affinity: Provides a relative measure of binding but not a precise KD value.
-
Complex data analysis: Requires sophisticated mass spectrometry and data analysis pipelines.
Quantitative Mass Spectrometry
Principle: Targeted mass spectrometry can be used to directly quantify the levels of a target protein before and after treatment with a covalent inhibitor.[26] For covalent drugs, target engagement can be inferred by measuring the amount of unmodified (free) target remaining after treatment.[26]
Workflow:
-
Sample Collection and Preparation: Tissues or cells are collected after treatment with the covalent inhibitor. Proteins are extracted and digested into peptides.
-
Mass Spectrometry Analysis: A specific peptide from the target protein (and often a peptide containing the covalent modification) is monitored and quantified using targeted mass spectrometry techniques like Parallel Reaction Monitoring (PRM).[26]
-
Quantification: The amount of the unmodified peptide is compared between treated and untreated samples to determine the percentage of target engagement.
Advantages:
-
Direct and quantitative: Provides a direct and precise measurement of target modification.[27][28]
-
Applicable to complex samples: Can be used with various sample types, including formalin-fixed, paraffin-embedded (FFPE) tissues.[26]
-
High specificity: The use of internal standards allows for accurate quantification.
Limitations:
-
Primarily for covalent inhibitors: This specific workflow is most directly applicable to covalent drugs.
-
Requires specialized instrumentation and expertise: Targeted mass spectrometry requires sophisticated equipment and skilled operators.
Data Presentation: A Comparative Summary of Target Engagement Techniques
| Technique | Principle | Context | Key Outputs | Throughput | Advantages | Limitations |
| CETSA® | Ligand-induced thermal stabilization | In situ (live cells) | Thermal shift (ΔTm), EC50 | Medium to High | Label-free, endogenous target | Not all binding causes a shift, indirect affinity |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | In situ (live cells) | IC50, KD (apparent) | High | Real-time, quantitative | Requires protein engineering, specific tracer |
| ITC | Measures heat of binding | In vitro (purified protein) | KD, ΔH, ΔS, n | Low | Gold standard, full thermodynamics | High protein consumption, low throughput |
| SPR | Change in refractive index upon binding | In vitro (purified protein) | KD, kon, koff | Medium to High | Real-time kinetics, high sensitivity | Immobilization may alter protein, mass transport limits |
| Kinobeads | Competitive pulldown with immobilized inhibitors | Ex vivo (lysates) | Target profile, relative affinity | Low to Medium | Broad profiling, unbiased | Limited to ATP-competitive inhibitors, complex data |
| Quantitative MS | Quantification of unmodified target | Ex vivo (tissues, cells) | % Target Engagement | Low to Medium | Direct, quantitative, applicable to FFPE | Primarily for covalent inhibitors, specialized equipment |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) using Western Blot Detection
Objective: To determine the in-cell target engagement of a compound by measuring its effect on the thermal stability of the target protein.
Materials:
-
Cells expressing the target protein
-
Cell culture medium and supplements
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler or water baths
Procedure:
-
Cell Culture and Treatment: a. Seed cells in appropriate culture vessels and grow to 70-80% confluency. b. Treat cells with the desired concentrations of the test compound or vehicle for a specified time.
-
Heating: a. Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in a small volume of PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermocycler, leaving one aliquot at room temperature as a non-heated control.[13] d. Immediately cool the tubes on ice.
-
Lysis and Centrifugation: a. Add lysis buffer to each tube and incubate on ice for 30 minutes with occasional vortexing. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Sample Preparation: a. Carefully collect the supernatant containing the soluble proteins. b. Determine the protein concentration of each supernatant. c. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. c. Develop the blot using a chemiluminescent substrate and image the bands.
-
Data Analysis: a. Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples. b. Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature to generate melting curves. c. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between a compound and its purified target protein.
Materials:
-
Purified target protein (at a known concentration)
-
Test compound (at a known concentration)
-
ITC buffer (dialysis buffer for the protein)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: a. Dialyze the purified protein extensively against the ITC buffer. b. Dissolve the test compound in the final dialysis buffer to minimize buffer mismatch effects. c. Thoroughly degas both the protein and compound solutions.
-
Instrument Setup: a. Set the desired experimental temperature. b. Fill the reference cell with water or buffer. c. Load the protein solution into the sample cell. d. Load the compound solution into the titration syringe.
-
Titration: a. Perform a series of small injections (e.g., 1-2 µL) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline. b. The instrument will measure the heat change associated with each injection.
-
Data Analysis: a. Integrate the area under each injection peak to determine the heat change. b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the ITC software to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). d. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Conclusion and Future Directions
Confirming target engagement is an indispensable component of modern drug discovery.[8] The diverse array of available techniques provides a powerful toolkit for researchers to validate the mechanism of action of their compounds, guide medicinal chemistry efforts, and de-risk clinical development. The choice of assay should be guided by the specific scientific question, the nature of the target, and the stage of the drug discovery program.
As technology continues to advance, we can anticipate the development of even more sensitive, higher-throughput, and physiologically relevant target engagement assays. The integration of chemoproteomics with other "omics" technologies holds the promise of providing a systems-level understanding of drug action, including both on-target and off-target effects.[8] Ultimately, the rigorous application of these methodologies will continue to be a critical driver of success in the quest for new and effective medicines.
References
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- PubMed.
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- Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors.
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- Biophysics: How to choose the right assay for your drug discovery project.
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- Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
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- MDPI. Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery.
- Jackson ImmunoResearch. An Introduction to Surface Plasmon Resonance.
- Thermo Fisher Scientific - US.
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- 28. Mass Spectrometry for Drug-Protein Interaction Studies | Aragen [aragen.com]
Aminophenyl Triazines: A Comparative Guide to Their Therapeutic Potential in Oncology and Neurodegenerative Disorders
The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth comparison of aminophenyl triazine derivatives, focusing on their therapeutic potential in two critical areas: oncology and neurodegenerative diseases. We will delve into their mechanisms of action, compare their efficacy with supporting experimental data, and provide standardized protocols for their evaluation.
Part 1: Aminophenyl Triazines in Oncology: Targeting Key Cancer Pathways
Aminophenyl triazine derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines, including breast, colorectal, lung, and pancreatic cancer.[1][2][4] Their mechanism of action often involves the inhibition of critical enzymes in cancer cell signaling pathways.[1]
Mechanism of Action: Inhibition of Pro-Survival Kinases
A primary mode of action for many anticancer aminophenyl triazines is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metabolism. Notably, derivatives have been developed to target enzymes such as Pyruvate Dehydrogenase Kinases (PDKs) and Phosphoinositide 3-Kinases (PI3Ks).[1][5]
-
PDK Inhibition: PDKs are key regulators of cellular metabolism, and their overexpression is observed in various aggressive cancers, including pancreatic ductal adenocarcinoma (PDAC).[6] By inhibiting PDK, aminophenyl triazine derivatives can disrupt cancer cell metabolism, leading to apoptosis.[5][6]
-
PI3K/mTOR Pathway Inhibition: The PI3K/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Several s-triazine derivatives have been identified as potent inhibitors of PI3K and mTOR, making them attractive candidates for cancer therapy.[1]
Below is a diagram illustrating the targeted signaling pathways.
Comparative Neuroprotective Effects
Studies have demonstrated the neuroprotective potential of specific aminophenyl triazine derivatives in preclinical models of Alzheimer's disease.
| Compound ID | Model | Key Findings | Reference |
| TRZ-15 & TRZ-20 | Scopolamine-induced amnesia in mice | Improved cognitive ability | [7] |
| TRZ-15 & TRZ-20 | Aβ1-42-induced Alzheimer's in rats | Decreased Aβ1-42 burden, cytochrome c, and cleaved caspase-3 levels | [7] |
| C16H12Cl2N3S | STZ-induced Alzheimer's in rats | Improved spatial learning and increased CA1 pyramidal layer thickness | [8] |
Experimental Workflow: Assessing Neuroprotective Potential in a Rodent Model of Alzheimer's Disease
The following workflow outlines the key steps in evaluating the neuroprotective efficacy of aminophenyl triazine derivatives in vivo.
Sources
- 1. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
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- 3. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of Novel 6-(Aminophenyl)-2,4-bismorpholino-1,3,5-triazine Derivatives Bearing Arylmethylene Hydrazine Moiety [crcu.jlu.edu.cn]
- 5. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The neuroprotective effect of a triazine derivative in an Alzheimer's rat model. | Semantic Scholar [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
